Benzoin
Description
Benzoin is a ketone that consists of acetophenone bearing hydroxy and phenyl substituents at the alpha-position. The parent of the class of benzoins. It has a role as an EC 3.1.1.1 (carboxylesterase) inhibitor. It is a member of benzoins and a secondary alpha-hydroxy ketone.
Benzoin is a white crystalline compound prepared by condensation of benzaldehyde in potassium cyanide, and is used in organic syntheses. This should not be confused with benzoin gum from STYRAX (see [DB11222]). Benzoin is an FDA-approved colour additive used for marking fruits and vegetables.
Benzoin has been reported in Dianthus caryophyllus with data available.
BENZOIN is a small molecule drug with a maximum clinical trial phase of IV.
(±)-Benzoin is a flavouring ingredient.Benzoin is an organic compound with the formula PhCH(OH)C(O)Ph. It is a hydroxy ketone attached to two phenyl groups. It appears as off-white crystals, with a light camphor-like odor. Benzoin is synthesized from benzaldehyde in the benzoin condensation. It is chiral and it exists as a pair of enantiomers: (R)-benzoin and (S)-benzoin. (Wikipedia) Benzoin belongs to the family of Benzoins. These are organic compounds containing a 1,2-hydroxy ketone attached to two phenyl groups.
benzoin is a metabolite found in or produced by Saccharomyces cerevisiae.
A white crystalline compound prepared by condensation of benzaldehyde in potassium cyanide and used in organic syntheses. This should not be confused with benzoin gum from STYRAX.
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-1,2-diphenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13,15H | |
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InChI Key |
ISAOCJYIOMOJEB-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)O | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2, Array | |
| Record name | BENZOIN | |
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| Record name | BENZOIN | |
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DSSTOX Substance ID |
DTXSID1020144 | |
| Record name | Benzoin | |
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Molecular Weight |
212.24 g/mol | |
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Physical Description |
Benzoin is an off-white to yellow-white crystalline solid with an odor of camphor. Slightly acrid taste. When broken the fresh surfaces have a milky-white color. (NTP, 1992), Dry Powder; NKRA; Pellets or Large Crystals, White or yellowish solid; Slightly soluble in water; [Hawley] Water solubility = 300 mg/L; [ChemIDplus] Slightly yellow solid; [MSDSonline], Solid, WHITE-TO-YELLOW CRYSTALS., white to light yellow crystals with a faint, sweet, balsamic odour | |
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Boiling Point |
651 °F at 760 mmHg (NTP, 1992), 194.00 °C. @ 12.00 mm Hg, at 102.4kPa: 344 °C | |
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Solubility |
less than 0.1 mg/mL at 64 °F (NTP, 1992), SOL IN 3335 PARTS WATER, MORE SOL IN HOT WATER; SOL IN 5 PARTS PYRIDINE; ACETONE; SOL IN BOILING ALC; SLIGHTLY SOL IN ETHER /DL-FORM/, SOL IN HOT METHANOL; SOL IN HOT ALCOHOL; ACETONE /D & L-FORMS/, SOL IN PYRIDINE /D-FORM/, 0.3 mg/mL at 25 °C, Solubility in water, g/100ml: 0.03, insoluble in water; slightly soluble in hot water, oils, slightly soluble (in ethanol) | |
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Density |
1.31 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.31 g/cm³ | |
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| Record name | BENZOIN | |
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Vapor Pressure |
1 MM HG @ 135.6 °C, Vapor pressure, Pa at 136 °C: 133 | |
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Color/Form |
PALE YELLOW CRYSTALS, WHITE CRYSTALS | |
CAS No. |
119-53-9, 8050-35-9, 9000-05-9, 579-44-2, 9000-72-0 | |
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| Record name | Benzoin tincture | |
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Melting Point |
279 °F (NTP, 1992), 134-138, MP:133-4 °C /D & L FORMS/, 137 °C | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Benzoin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032039 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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| Record name | BENZOIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1214 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
The Genesis of the Benzoin Condensation: A Technical and Historical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The benzoin (B196080) condensation, a cornerstone of organic synthesis, represents one of the earliest examples of a carbon-carbon bond-forming reaction facilitated by a catalyst. First observed in 1832 by Justus von Liebig and Friedrich Wöhler, this reaction has undergone significant evolution in both mechanistic understanding and catalytic systems. This in-depth guide provides a comprehensive historical and technical overview of the benzoin condensation, detailing its discovery, the elucidation of its mechanism, and the development of more efficient and safer catalytic protocols. By presenting key experimental procedures and quantitative data from seminal publications alongside modern advancements, this document serves as a valuable resource for researchers in organic synthesis and drug development, offering insights into the foundations and contemporary applications of this classic transformation.
Discovery and Early History
The story of the benzoin condensation begins in 1832 with the collaborative work of Justus von Liebig and Friedrich Wöhler on the chemistry of bitter almond oil, which is primarily composed of benzaldehyde (B42025).[1] In their publication, "Untersuchungen über das Radikal der Benzoesäure" (Investigations on the Radical of Benzoic Acid), they reported the formation of a new crystalline substance when crude bitter almond oil, containing traces of hydrocyanic acid (hydrogen cyanide), was treated with an aqueous solution of potassium hydroxide (B78521).[2][3][4] This new compound, which they named "Benzoin," was isomeric with benzaldehyde but had double the molecular weight.
While Liebig and Wöhler observed the transformation, the catalytic role of cyanide was later clarified by the Russian chemist Nikolay Zinin in the late 1830s.[1] Zinin's work demonstrated that the addition of a cyanide salt was essential for the reaction to proceed efficiently, establishing the first truly catalytic version of the benzoin condensation.
Elucidation of the Reaction Mechanism
For several decades, the mechanism of the benzoin condensation remained a puzzle. It was not until 1903 that Arthur Lapworth proposed a scientifically sound mechanism that is still accepted today.[1] Lapworth's proposal, detailed in his publications in the Journal of the Chemical Society, Transactions, was a significant intellectual leap in the understanding of reaction mechanisms in organic chemistry.
Lapworth's proposed mechanism involves the following key steps:
-
Nucleophilic attack of the cyanide ion on the carbonyl carbon of one molecule of benzaldehyde to form a cyanohydrin intermediate.
-
Proton transfer from the carbon of the former carbonyl group to the oxygen, forming a carbanion. The cyanide group is crucial here as it stabilizes the negative charge through its electron-withdrawing nature.
-
Nucleophilic attack of the carbanion on the carbonyl carbon of a second molecule of benzaldehyde.
-
Proton transfer and elimination of the cyanide ion to regenerate the catalyst and yield benzoin.
This mechanism elegantly explained the catalytic role of cyanide and the umpolung (polarity reversal) of the carbonyl carbon, a concept that has become fundamental in modern organic synthesis.
Experimental Protocols
The Original Observation by Liebig and Wöhler (1832)
Unfortunately, the original 1832 publication by Liebig and Wöhler provides a descriptive account of the formation of benzoin rather than a detailed experimental protocol with precise quantities and yields. Their work was primarily focused on the concept of the "benzoyl radical" and the transformations of bitter almond oil. They noted the formation of crystalline benzoin upon treatment of the oil with potash.
Early Cyanide-Catalyzed Protocol (Conceptual Reconstruction)
Based on the work of Zinin and the common laboratory practices of the 19th century, a likely early protocol for the cyanide-catalyzed benzoin condensation would have involved the following steps:
-
Purified benzaldehyde was dissolved in an alcoholic solution (likely ethanol).
-
An aqueous solution of potassium cyanide was added to the benzaldehyde solution.
-
The mixture was likely heated or allowed to stand for an extended period.
-
Upon cooling or concentration of the solvent, benzoin would crystallize out of the solution.
-
The crystalline product would then be isolated by filtration and likely washed with water and/or cold alcohol.
Quantitative data from these very early experiments is scarce in readily available literature.
A Modern, Optimized Cyanide-Catalyzed Protocol
A well-established and high-yielding procedure for the cyanide-catalyzed benzoin condensation is provided by Organic Syntheses. This protocol offers a significant improvement in efficiency and reliability compared to the early methods.
Reaction: 2 C₆H₅CHO → C₆H₅CH(OH)C(O)C₆H₅
Materials:
-
Benzaldehyde (freshly distilled): 50.0 g (0.47 mol)
-
Sodium Cyanide (96-98%): 5.0 g
-
Ethanol (B145695) (95%): 125 mL
-
Water: 100 mL
Procedure:
-
In a 500-mL round-bottom flask equipped with a reflux condenser, combine 125 mL of 95% ethanol, 100 mL of water, 50.0 g of benzaldehyde, and 5.0 g of sodium cyanide.
-
Heat the mixture to boiling and maintain a gentle reflux for 30 minutes.
-
During this time, crystals of benzoin will begin to separate.
-
After the reflux period, cool the reaction mixture in an ice bath to complete the crystallization.
-
Collect the crude benzoin by vacuum filtration and wash the crystals with cold water.
-
The crude product can be recrystallized from ethanol to yield pure benzoin.
Yield: 45-46 g (90-92% of the theoretical yield) of crude benzoin.
Thiamine-Catalyzed Benzoin Condensation: A Greener Alternative
In the mid-20th century, it was discovered that thiamine (B1217682) (Vitamin B1) could also catalyze the benzoin condensation. The active catalyst is the thiazolium ylide formed by deprotonation of the thiamine. This method provides a safer alternative to the use of highly toxic cyanide salts.
Reaction: 2 C₆H₅CHO → C₆H₅CH(OH)C(O)C₆H₅
Materials:
-
Thiamine hydrochloride: 2.5 g
-
Water: 7.5 mL
-
Ethanol (95%): 25 mL
-
Sodium hydroxide solution (10% aqueous): 7.5 mL
-
Benzaldehyde (freshly distilled): 25 mL
Procedure:
-
In a 125-mL Erlenmeyer flask, dissolve 2.5 g of thiamine hydrochloride in 7.5 mL of water.
-
Add 25 mL of 95% ethanol to the thiamine solution.
-
Cool the mixture in an ice bath and slowly add 7.5 mL of a 10% aqueous sodium hydroxide solution.
-
To the resulting yellow solution, add 25 mL of pure benzaldehyde.
-
Stopper the flask and allow the mixture to stand in a dark place at room temperature for at least 24 hours (or up to a week).
-
Cool the mixture in an ice bath to induce crystallization. If crystals are slow to form, scratching the inside of the flask with a glass rod may be necessary.
-
Collect the benzoin crystals by vacuum filtration and wash them with a cold 1:1 ethanol-water mixture.
-
The product can be recrystallized from ethanol or methanol.
Yield: Approximately 45% of the theoretical yield.
Data Presentation
The following tables summarize the quantitative data for various benzoin condensation reactions.
Table 1: Comparison of Catalytic Systems for the Condensation of Benzaldehyde
| Catalyst | Reaction Conditions | Solvent | Crude Yield (%) | Reference |
| Potassium Cyanide | Reflux, 30 min | Ethanol/Water | 90-92 | Organic Syntheses |
| Thiamine HCl / NaOH | Room Temp, 24+ hours | Ethanol/Water | ~45 | University Lab Manual |
Table 2: Yields of Cyanide-Catalyzed Benzoin Condensation with Substituted Benzaldehydes (Historical Data)
| Aldehyde | Yield (%) | Notes |
| o-Nitrobenzaldehyde | Forms benzoin | m- and p-isomers do not react. |
| o-Methoxybenzaldehyde | 55 | |
| m-Methoxybenzaldehyde | 20 | |
| p-Methoxybenzaldehyde | 60 | Forms p-anisoin. |
| 4-Chlorobenzaldehyde with 4-dimethylaminobenzaldehyde | 36-81 | Unsymmetrical benzoin formation. |
| Furfuraldehyde | 38-66 |
Mandatory Visualizations
Logical Workflow of the Benzoin Condensation Discovery and Elucidation
Signaling Pathway of the Cyanide-Catalyzed Benzoin Condensation (Lapworth Mechanism)
Experimental Workflow for Thiamine-Catalyzed Benzoin Synthesis
Conclusion
The benzoin condensation holds a significant place in the history of organic chemistry, not only for its synthetic utility but also for its role in advancing our understanding of chemical reactions. From the serendipitous discovery by Liebig and Wöhler to the elegant mechanistic elucidation by Lapworth and the development of safer, "greener" catalysts, the journey of the benzoin condensation mirrors the progress of organic chemistry itself. For today's researchers, this reaction remains a powerful tool for the construction of α-hydroxy ketones, which are valuable intermediates in the synthesis of pharmaceuticals and other complex molecules. A thorough understanding of its historical development and the nuances of its various protocols can inspire further innovation in catalysis and synthetic methodology.
References
Spectroscopic Profile of Benzoin: A Technical Guide
This in-depth guide provides a comprehensive overview of the spectroscopic data for benzoin (B196080), a key organic compound. It is intended for researchers, scientists, and professionals in drug development who require detailed spectral information and analytical protocols. This document presents nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data, complete with experimental methodologies and a workflow visualization.
Data Presentation
The following tables summarize the key spectroscopic data for benzoin.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data of Benzoin
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |
| 7.91 | Duplet | 2H | Aromatic Protons (ortho to C=O) | CDCl₃ |
| 7.52 | Triplet | 1H | Aromatic Proton (para to C=O) | CDCl₃ |
| 7.39 | Triplet | 2H | Aromatic Protons (meta to C=O) | CDCl₃ |
| 7.23 - 7.36 | Multiplet | 5H | Aromatic Protons of Phenyl Group on CH(OH) | CDCl₃ |
| 5.95 | Singlet/Duplet | 1H | CH(OH) | CDCl₃ |
| 4.55 | Singlet/Duplet | 1H | OH | CDCl₃ |
| 8.02 | Singlet | - | Aromatic Proton | DMSO-d₆ |
| 7.24 - 7.56 | Multiplet | - | Aromatic Protons | DMSO-d₆ |
| 6.09 - 6.12 | Duplet | - | CH(OH) and OH | DMSO-d₆ |
Note: The multiplicity and integration of the OH and CH(OH) protons can vary depending on the solvent and concentration due to hydrogen bonding and exchange. In some cases, they appear as two distinct duplets.[1][2][3]
¹³C NMR Data of Benzoin
| Chemical Shift (δ) ppm | Assignment | Solvent |
| 199.0 | C=O | CDCl₃ |
| 139.1 | Quaternary Aromatic Carbon | CDCl₃ |
| 134.0 | Aromatic CH | CDCl₃ |
| 133.6 | Quaternary Aromatic Carbon | CDCl₃ |
| 129.2 | Aromatic CH | CDCl₃ |
| 128.7 | Aromatic CH | CDCl₃ |
| 128.6 | Aromatic CH | CDCl₃ |
| 127.8 | Aromatic CH | CDCl₃ |
| 76.3 | CH(OH) | CDCl₃ |
[3]
Infrared (IR) Spectroscopy
Key IR Absorption Bands of Benzoin
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3470 - 3390 | Strong, Broad | O-H Stretch (intramolecular hydrogen bond) |
| 3000 - 3100 | Medium | Aromatic C-H Stretch |
| 1700 - 1750 | Strong, Sharp | C=O Stretch (carbonyl) |
| 1500 - 1600 | Medium | C=C Stretch (aromatic ring) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis Absorption Maxima (λmax) of Benzoin
| λmax (nm) | Solvent |
| 247 | Ethanol |
| 250 | Acetonitrile |
| 250 | Dichloromethane |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of benzoin are provided below.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 10-20 mg of benzoin in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation : The spectra are typically recorded on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition :
-
Acquire the spectrum at room temperature.
-
Set the spectral width to cover the range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of carbon chemical shifts (typically 0-220 ppm).
-
A larger number of scans is generally required for ¹³C NMR compared to ¹H NMR to achieve an adequate signal-to-noise ratio.[10]
-
-
Processing : Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR and 77.16 ppm in ¹³C NMR).
Infrared (IR) Spectroscopy
The IR spectrum of solid benzoin is commonly obtained using the KBr disc method.
-
Sample Preparation (KBr Disc) :
-
Thoroughly grind 1-2 mg of benzoin with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[11]
-
Transfer the powder to a pellet press and apply high pressure (several tons) to form a transparent or translucent disc.[11]
-
-
Instrumentation : A Fourier-transform infrared (FTIR) spectrometer is used.
-
Acquisition :
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr disc in the sample holder and record the sample spectrum.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
-
Processing : The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
UV-Vis Spectroscopy
-
Sample Preparation :
-
Prepare a stock solution of benzoin of a known concentration in a UV-transparent solvent (e.g., ethanol, acetonitrile, or dichloromethane).
-
Perform serial dilutions to obtain a solution with an absorbance in the optimal range of the spectrophotometer (typically 0.1-1.0).
-
-
Instrumentation : A double-beam UV-Vis spectrophotometer is used.
-
Acquisition :
-
Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Fill a second quartz cuvette with the benzoin solution.
-
Scan the sample over a wavelength range that includes the expected absorption maxima (e.g., 200-400 nm).
-
-
Processing : The instrument records the absorbance as a function of wavelength, and the wavelength of maximum absorbance (λmax) is identified from the resulting spectrum.[12]
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a benzoin sample.
References
- 1. Benzoin(579-44-2) 1H NMR spectrum [chemicalbook.com]
- 2. scribd.com [scribd.com]
- 3. rsc.org [rsc.org]
- 4. brainly.com [brainly.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Benzoin | C14H12O2 | CID 8400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. zenodo.org [zenodo.org]
- 10. chem.uiowa.edu [chem.uiowa.edu]
- 11. edu.rsc.org [edu.rsc.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Benzoin solubility in common organic solvents
An In-depth Technical Guide to the Solubility of Benzoin (B196080) in Common Organic Solvents
This technical guide provides a comprehensive overview of the solubility of benzoin in a range of common organic solvents. The information is intended for researchers, scientists, and professionals in drug development who require precise solubility data and detailed experimental methodologies. This document presents quantitative solubility data in a structured format, outlines a detailed experimental protocol for solubility determination, and includes a visual representation of the experimental workflow.
Quantitative Solubility of Benzoin
The solubility of benzoin is influenced by the nature of the solvent and the temperature. Generally, benzoin, a moderately polar molecule, exhibits good solubility in polar aprotic and protic solvents, as well as aromatic hydrocarbons. Its solubility tends to increase with temperature. The following tables summarize the quantitative solubility of benzoin in various organic solvents, with data compiled from multiple scientific sources.
Table 1: Solubility of Benzoin in Various Organic Solvents (Mole Fraction, x)
| Solvent | Temperature (°C) | Solubility (x) |
| Alcohols | ||
| Methanol | 20 | 0.0454 |
| 30 | 0.0658 | |
| 40 | 0.0932 | |
| 50 | 0.1293 | |
| Ethanol | 20 | 0.0333 |
| 30 | 0.0487 | |
| 40 | 0.0692 | |
| 50 | 0.0971 | |
| 1-Propanol | 20 | 0.0275 |
| 30 | 0.0409 | |
| 40 | 0.0589 | |
| 50 | 0.0833 | |
| Isopropyl Alcohol | 20 | 0.0211 |
| 30 | 0.0315 | |
| 40 | 0.0461 | |
| 50 | 0.0663 | |
| 1-Butanol | 20 | 0.0243 |
| 30 | 0.0365 | |
| 40 | 0.0531 | |
| 50 | 0.0754 | |
| Isobutyl Alcohol | 20 | 0.0216 |
| 30 | 0.0326 | |
| 40 | 0.0478 | |
| 50 | 0.0683 | |
| Ketones | ||
| Acetone | 20 | 0.1633 |
| 30 | 0.2051 | |
| 40 | 0.2526 | |
| 50 | 0.3061 | |
| Esters | ||
| Ethyl Acetate | 20 | 0.1751 |
| 30 | 0.2205 | |
| 40 | 0.2718 | |
| 50 | 0.3292 | |
| Butyl Acetate | 20 | 0.1332 |
| 30 | 0.1713 | |
| 40 | 0.2158 | |
| 50 | 0.2669 | |
| Aromatic Hydrocarbons | ||
| Toluene | 20 | 0.0667 |
| 30 | 0.0911 | |
| 40 | 0.1215 | |
| 50 | 0.1588 | |
| Nitriles | ||
| Acetonitrile | 20 | 0.0667 |
| 30 | 0.0881 | |
| 40 | 0.1147 | |
| 50 | 0.1473 | |
| Alkanes | ||
| Cyclohexane | 20 | 0.0031 |
| 30 | 0.0048 | |
| 40 | 0.0071 | |
| 50 | 0.0104 |
Note: Data in this table is primarily derived from studies by Zhu, Y., et al. (2018) and Wang, X., et al. (2017). The mole fraction (x) represents the moles of benzoin divided by the total moles in the solution.
Table 2: Solubility of Benzoin in Ethanol ( g/100 mL) [1]
| Temperature (°C) | Solubility ( g/100 mL) |
| 20 | 0.86 |
| 70 | 9.0 |
| 78 | 12.8 |
Experimental Protocol for Solubility Determination
The following protocol outlines the widely used "isothermal saturation" or "static equilibrium" method for determining the solubility of a solid organic compound like benzoin in an organic solvent.[2][3][4] This method can be coupled with either gravimetric or spectroscopic analysis to quantify the solute concentration in a saturated solution.
2.1. Materials and Equipment
-
Solute: High-purity benzoin.
-
Solvents: Analytical grade organic solvents.
-
Apparatus:
-
Thermostatic water bath or heating mantle with a temperature controller.
-
Jacketed glass vessel or sealed flasks.
-
Magnetic stirrer and stir bars.
-
Calibrated thermometer.
-
Syringes with filters (e.g., 0.45 µm PTFE).
-
Analytical balance.
-
For Gravimetric Analysis: Evaporating dishes, oven.
-
For Spectroscopic Analysis: UV-Vis spectrophotometer, quartz cuvettes, volumetric flasks.
-
2.2. Procedure
-
Preparation: An excess amount of solid benzoin is added to a known volume or mass of the chosen organic solvent in a jacketed glass vessel or a sealed flask. The vessel is then placed in a thermostatic bath set to the desired temperature.
-
Equilibration: The mixture is continuously agitated using a magnetic stirrer to facilitate the dissolution process and reach equilibrium. This is typically carried out for several hours to ensure the solution is saturated. Preliminary studies can determine the minimum time required to reach equilibrium.
-
Phase Separation: Once equilibrium is reached, stirring is stopped, and the suspension is allowed to stand for a period to allow the undissolved solid to settle.
-
Sample Withdrawal: A sample of the clear supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe (to the experimental temperature) fitted with a filter to prevent any solid particles from being transferred.
-
Quantification: The concentration of benzoin in the withdrawn sample is determined using one of the following methods:
-
a) Gravimetric Method: i. A known mass or volume of the filtered saturated solution is transferred to a pre-weighed evaporating dish. ii. The solvent is evaporated at a controlled temperature (and under reduced pressure if necessary) until the benzoin is left as a solid residue. iii. The dish with the residue is dried in an oven at a temperature below the melting point of benzoin until a constant weight is achieved.[5][6] iv. The mass of the dissolved benzoin is determined by subtracting the initial weight of the dish from the final weight. The solubility can then be calculated.
-
b) UV-Vis Spectroscopic Method: i. A calibration curve is first prepared by measuring the absorbance of a series of benzoin solutions of known concentrations at its wavelength of maximum absorbance (λmax).[7] ii. The withdrawn saturated sample is accurately diluted with the same solvent to bring its absorbance within the linear range of the calibration curve. iii. The absorbance of the diluted sample is measured using the UV-Vis spectrophotometer. iv. The concentration of benzoin in the diluted sample is determined from the calibration curve, and the original concentration in the saturated solution is calculated by accounting for the dilution factor.[2][4][7]
-
2.3. Data Analysis
The solubility is typically expressed as a mole fraction (x), mass fraction (w), or in grams of solute per 100 g or 100 mL of solvent.
Visualization of Experimental Workflow
The following diagram illustrates the logical steps involved in the determination of benzoin solubility using the static equilibrium method.
References
An In-depth Technical Guide to the Molecular Structure and Formula of Benzoin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, formula, and chemical properties of benzoin (B196080). It is intended for an audience of researchers, scientists, and professionals in the field of drug development. This document includes detailed spectroscopic data, experimental protocols for its synthesis, and an exploration of its biological significance. Quantitative data are presented in structured tables for ease of comparison, and key processes are visualized through diagrams generated using Graphviz.
Molecular Structure and Chemical Formula
Benzoin is an organic compound with the systematic IUPAC name 2-hydroxy-1,2-diphenylethanone.[1][2][3] It is an α-hydroxy ketone, featuring a hydroxyl group and a ketone functional group on adjacent carbon atoms.[1] The molecule consists of an ethylene (B1197577) bridge flanked by two phenyl groups.[4][5]
The chemical formula for benzoin is C₁₄H₁₂O₂ .[1][2][4] Its molecular weight is approximately 212.25 g/mol .[2][4] Benzoin is a chiral molecule and exists as a pair of enantiomers: (R)-benzoin and (S)-benzoin.[4]
Molecular Structure of Benzoin:
Caption: Molecular structure of benzoin (C₁₄H₁₂O₂).
Physicochemical Properties
Benzoin appears as an off-white to pale yellow crystalline solid with a faint, camphor-like odor.[1][4][5] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₂O₂ | [1][2] |
| Molecular Weight | 212.25 g/mol | [4] |
| Appearance | Off-white to pale yellow crystalline solid | [1][4] |
| Odor | Faint, camphor-like | [4][5] |
| Melting Point | 134–138 °C | [4][6] |
| Boiling Point | 344 °C (decomposes) | [1][4] |
| Density | 1.31 g/cm³ | [4][5] |
| Solubility in Water | 0.03 g/100 mL at 25 °C | [1] |
| Solubility in Organic Solvents | Soluble in ethanol (B145695), acetone, and chloroform | [1][6] |
Spectroscopic Data for Structural Elucidation
The molecular structure of benzoin can be confirmed through various spectroscopic techniques. The following tables summarize the key spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (in DMSO-d₆):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Reference |
| 8.024 | d | 2H | Aromatic protons ortho to C=O | [7] |
| 7.560 | t | 1H | Aromatic proton para to C=O | [7] |
| 7.46 - 7.45 | m | 2H | Aromatic protons meta to C=O | [7] |
| 7.319 | m | 3H | Aromatic protons | [7] |
| 7.242 | m | 2H | Aromatic protons | [7] |
| 6.12 | d | 1H | -CH(OH)- | [7] |
| 6.090 | d | 1H | -OH | [7] |
¹³C NMR (Predicted, H₂O):
| Chemical Shift (ppm) | Assignment | Reference |
| ~200 | C=O | [8] |
| ~140-128 | Aromatic carbons | [8] |
| ~76 | -CH(OH)- | [8] |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Description | Reference |
| 3200–3600 (broad) | O-H stretch (hydrogen-bonded) | [9] |
| ~3060 | Aromatic C-H stretch | |
| ~1700 (strong) | C=O stretch | [9] |
| ~1600, ~1490 | Aromatic C=C stretch | |
| ~1200 | C-O stretch |
Mass Spectrometry (Electron Ionization)
| m/z | Relative Intensity | Assignment | Reference |
| 212 | 7.08 | [M]⁺ | [10] |
| 107 | 67.43 | [C₆H₅CHOH]⁺ | [10] |
| 105 | 99.99 | [C₆H₅CO]⁺ (base peak) | [10] |
| 77 | - | [C₆H₅]⁺ |
Experimental Protocols: Synthesis of Benzoin
Benzoin is most commonly synthesized via the benzoin condensation of benzaldehyde (B42025).[1][4] This reaction can be catalyzed by either cyanide ions or, in a greener alternative, thiamine (B1217682) (Vitamin B₁).[3]
Thiamine-Catalyzed Benzoin Condensation
This method avoids the use of highly toxic cyanide.
Materials:
-
Thiamine hydrochloride (0.80 g)
-
Water (2.5 mL)
-
95% Ethanol (7.5 mL)
-
5M Sodium hydroxide (B78521) solution (1.5 mL), pre-cooled
-
Benzaldehyde (5.0 mL), freshly distilled
Procedure:
-
In a 50 mL Erlenmeyer flask, dissolve the thiamine hydrochloride in water.
-
Add the 95% ethanol to the thiamine solution and cool the flask in an ice bath for several minutes.
-
While keeping the flask in the ice bath, slowly add the cooled 5M sodium hydroxide solution dropwise over 3-5 minutes with constant swirling.
-
Remove the flask from the ice bath and add the benzaldehyde all at once, swirling to ensure thorough mixing.
-
Seal the flask and allow it to stand at room temperature for at least 24 hours.
-
If crystals have not formed, induce crystallization by scratching the inside of the flask with a glass rod.
-
Collect the crude benzoin crystals by vacuum filtration.
-
Wash the crystals with a cold 2:1 mixture of water and 95% ethanol.
-
Recrystallize the crude product from hot 95% ethanol (approximately 8 mL per gram of crude product).
-
Collect the purified crystals by vacuum filtration, wash with a minimal amount of the cold water/ethanol mixture, and air dry.[3]
Workflow for Thiamine-Catalyzed Benzoin Condensation:
Caption: Workflow for the synthesis of benzoin.
Cyanide-Catalyzed Benzoin Condensation
Caution: This procedure involves the use of sodium cyanide, which is highly toxic. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
95% Ethanol (625 mL)
-
Water (500 mL)
-
Benzaldehyde (500 g), pure
-
Sodium cyanide (50 g)
Procedure:
-
In a 3 L round-bottomed flask fitted with a reflux condenser, combine the ethanol, water, benzaldehyde, and sodium cyanide.
-
Heat the mixture to boiling and maintain a gentle reflux for 30 minutes. Crystals of benzoin should begin to separate from the hot solution after about 20 minutes.
-
After the reflux period, cool the reaction mixture.
-
Collect the crude product by vacuum filtration and wash with a small amount of water.
-
To purify, recrystallize the crude benzoin from 95% ethanol.[9]
Biological Activities and Relevance in Drug Development
While benzoin itself has applications as a topical antiseptic and in perfumes, its derivatives are of significant interest in medicinal chemistry.[4][11] Benzoin and its related compounds have been reported to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and antitumor properties.[11][12]
One study has shown that a benzoin derivative, benzoin thiosemicarbazone, can inhibit the growth of Ehrlich ascites carcinoma cells and induce apoptosis.[13] The study suggests that this apoptosis is triggered through an intrinsic, mitochondria-mediated pathway that is dependent on reactive oxygen species (ROS) and regulated by the BCL-2 family of proteins.[13]
Proposed Apoptotic Pathway of a Benzoin Derivative:
References
- 1. chem.latech.edu [chem.latech.edu]
- 2. sciencemadness.org [sciencemadness.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Benzoin condensation [cs.gordon.edu]
- 5. (Solved) - Interpret the 1H and 13C NMR spectras of Benzoin below. Label the... (1 Answer) | Transtutors [transtutors.com]
- 6. homework.study.com [homework.study.com]
- 7. Benzoin(579-44-2) 1H NMR spectrum [chemicalbook.com]
- 8. hmdb.ca [hmdb.ca]
- 9. brainly.com [brainly.com]
- 10. massbank.eu [massbank.eu]
- 11. ijrpr.com [ijrpr.com]
- 12. Benzoin Resin: An Overview on Its Production Process, Phytochemistry, Traditional Use and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Synthesis of Benzoin from Benzaldehyde: A Technical Guide
The benzoin (B196080) condensation is a cornerstone carbon-carbon bond-forming reaction in organic chemistry that dimerizes two aromatic aldehydes to form an α-hydroxy ketone, known as an acyloin.[1][2] First reported in 1832 by Liebig and Wöhler, this reaction is a classic example of "umpolung," or the reversal of polarity of the carbonyl carbon atom.[1][3] While initially catalyzed by toxic cyanide ions, greener alternatives utilizing thiamine (B1217682) (Vitamin B1) and highly efficient N-heterocyclic carbenes (NHCs) have been developed, expanding the reaction's utility and safety profile.[4][5] This guide provides an in-depth overview of the primary catalytic systems, detailed experimental protocols, and comparative data for researchers in synthetic chemistry and drug development.
Core Reaction Mechanisms
The benzoin condensation proceeds through the nucleophilic attack of a catalyst on the carbonyl carbon of benzaldehyde (B42025). This initial step is followed by a proton transfer and rearrangement to form a key intermediate (such as a Breslow intermediate) where the original carbonyl carbon becomes nucleophilic.[6] This nucleophile then attacks a second molecule of benzaldehyde, ultimately leading to the benzoin product and regeneration of the catalyst.[3][7]
The original method, developed in the 1830s, uses the cyanide ion (CN⁻) as the catalyst.[3] The cyanide ion is an effective catalyst due to its nucleophilicity, ability to stabilize the key anionic intermediate, and its capacity to act as a good leaving group.[8]
The mechanism involves the following key steps:
-
Nucleophilic Attack: The cyanide anion attacks the electrophilic carbonyl carbon of benzaldehyde to form a cyanohydrin intermediate.[1][7]
-
Proton Transfer & Umpolung: A proton is abstracted from the cyanohydrin, forming a carbanion that is stabilized by the adjacent cyano group. This carbanion represents the reversal of polarity (umpolung) of the carbonyl carbon.[1]
-
Second Nucleophilic Attack: The carbanion attacks the carbonyl carbon of a second benzaldehyde molecule.[7]
-
Catalyst Regeneration: A final proton transfer and elimination of the cyanide ion yields benzoin and regenerates the catalyst.[3][9]
Caption: Cyanide-catalyzed reaction pathway for benzoin synthesis.
As a safer alternative to cyanide, thiamine hydrochloride (Vitamin B1) is widely used.[4] In the presence of a base, the thiazolium ring of thiamine is deprotonated to form a nucleophilic carbene, specifically an ylide, which is the active catalytic species.[8] This process is analogous to thiamine's biochemical role as a coenzyme.[3][10]
The mechanism proceeds as follows:
-
Catalyst Activation: A base deprotonates the acidic proton on the thiazolium ring of thiamine to form the nucleophilic ylide (carbene).
-
Formation of Breslow Intermediate: The ylide attacks a molecule of benzaldehyde. A subsequent proton transfer leads to the formation of a key "Breslow intermediate," which acts as a nucleophile.[6]
-
Second Nucleophilic Attack: The Breslow intermediate attacks a second molecule of benzaldehyde.
-
Product Formation: The resulting adduct undergoes rearrangement to eliminate the thiamine ylide, which re-enters the catalytic cycle, yielding the benzoin product.[8]
Caption: Thiamine-catalyzed reaction pathway via a Breslow intermediate.
N-Heterocyclic Carbenes (NHCs), typically generated in situ from stable imidazolium (B1220033) or triazolium salts and a base, are highly efficient organocatalysts for the benzoin condensation.[5][11] The mechanism is analogous to that of thiamine, as both rely on the formation of a Breslow intermediate.[6] NHCs offer advantages such as high yields under mild conditions and the potential for asymmetric synthesis using chiral catalysts.[3][11]
Caption: General mechanism for the NHC-catalyzed benzoin condensation.
Experimental Protocols
Detailed methodologies for the three primary catalytic systems are provided below. It is crucial to use freshly distilled or pure benzaldehyde, as benzoic acid impurities from oxidation can impede the reaction.[12][13]
This protocol is adapted from Organic Syntheses.[13]
-
Reaction Setup: In a 3-L round-bottomed flask equipped with a reflux condenser, combine 625 mL of 95% ethanol (B145695), 500 mL of water, 500 g (476 mL) of pure benzaldehyde, and 50 g of sodium cyanide (96-98%).
-
Heating: Heat the mixture to a boil and maintain reflux for 30 minutes. Crystals of benzoin may begin to separate from the hot solution after approximately 20 minutes.
-
Isolation: After the reflux period, cool the reaction mixture in an ice bath to facilitate crystallization.
-
Filtration: Collect the crude product by suction filtration and wash the crystals with a small amount of cold water.
-
Purification: The crude benzoin (yield: 450–460 g, 90–92%) can be recrystallized from boiling 95% ethanol (approx. 700 mL for 90 g of crude product) to yield pure, white crystals.[13]
This protocol is a representative procedure compiled from multiple sources.[10][12]
-
Catalyst Preparation: In a 50-mL Erlenmeyer flask, dissolve 1.75 g of thiamine hydrochloride in 5.0 mL of water. Add 20 mL of 95% ethanol and cool the solution in an ice bath.
-
Base Addition: Slowly add 3.3 mL of 3 M NaOH dropwise to the cooled thiamine solution over 5-10 minutes, swirling gently to ensure the temperature does not exceed 20°C. The solution should turn yellow, indicating the formation of the active catalyst.[10]
-
Substrate Addition: To the yellow solution, add 10.0 mL of pure benzaldehyde and mix thoroughly.
-
Reaction: Heat the mixture in a water bath at 60-65°C for 90 minutes.[10] Alternatively, the flask can be sealed and left at room temperature for 24 hours or more.[12]
-
Isolation: Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization. If crystals do not form, scratch the inside of the flask with a glass stirring rod.[8]
-
Filtration: Collect the product by suction filtration and wash the crystals twice with cold water.[14]
-
Purification: Recrystallize the crude product from an ethanol-water mixture to obtain pure benzoin.
This modern protocol is adapted from a procedure using microwave-assisted organic synthesis (MAOS) for rapid and efficient reaction.[15]
-
Reaction Setup: In a 10 mL microwave vial, combine benzaldehyde (0.52 g), N,N′-(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl) as the catalyst, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as the base.
-
Microwave Irradiation: Cap the vial and place it in a laboratory microwave reactor. Irradiate the mixture for 5 minutes at 70 W.
-
Isolation: After irradiation, cool the vial in an ice-water bath. Add 3 mL of ice-cold deionized water to the resulting slurry and allow it to sit in the ice bath for 10 minutes to ensure complete precipitation.
-
Filtration: Collect the solid product by gravity or suction filtration and wash it three times with 1 mL portions of ice-cold deionized water.
-
Drying and Purification: Air dry the crude product for a week or dry in an oven at 110°C for 10 minutes. Further purity can be achieved by recrystallization from 95% ethanol, yielding up to 88% of pure benzoin.[15]
General Experimental Workflow
The synthesis of benzoin, regardless of the catalyst, follows a consistent workflow from setup to analysis.
Caption: A typical workflow for the synthesis and purification of benzoin.
Data Presentation: Comparison of Catalytic Systems
The choice of catalyst and reaction conditions significantly impacts the reaction's efficiency, time, and yield.
Table 1: Cyanide-Catalyzed Benzoin Condensation
| Catalyst | Solvent System | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| NaCN | 95% Ethanol / Water | Reflux | 30 min | 90-92% (crude) | [13] |
| KCN | Ethanol / Water | Not specified | Not specified | Not specified |[4] |
Table 2: Thiamine-Catalyzed Benzoin Condensation
| Base | Solvent System | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| NaOH | 95% Ethanol / Water | Room Temp. | 24+ hours | Good | [12] |
| NaOH | 95% Ethanol / Water | 60-65°C | 1.5 hours | Not specified | [10] |
| NaOH | 95% Ethanol / Water | 65°C | 1 hour | < 51% |
| NaOH | Ethanol / Water | ~80°C | 1 hour | Not specified |[14] |
Table 3: N-Heterocyclic Carbene (NHC)-Catalyzed Benzoin Condensation
| Catalyst Precursor | Base | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| IMes·HCl | DBU | None (Neat) | Microwave (70W) | 5 min | up to 88% | [15] |
| Benzimidazolium Salt | KOtBu | THF | Room Temp. | 2 hours | 95% | [11] |
| N,N-dimethylbenzimidazolium iodide | NaOH | [bmim][PF6] (Ionic Liquid) | 80°C | 5 hours | 92% | [16][17] |
| N,N-dimethylbenzimidazolium iodide | NaOH | None (Solvent-free) | 80°C | 1 hour | 97% |[16] |
Conclusion
The synthesis of benzoin from benzaldehyde is a versatile and historically significant reaction that provides access to valuable α-hydroxy ketone motifs. While the traditional cyanide-catalyzed method is highly effective, concerns over toxicity have driven the adoption of greener and more advanced catalytic systems. Thiamine catalysis offers a safer, biomimetic alternative suitable for many laboratory settings. For researchers seeking maximum efficiency, mild conditions, and high yields, N-heterocyclic carbenes, particularly when combined with modern techniques like microwave-assisted synthesis, represent the state-of-the-art methodology. The choice of protocol will ultimately depend on the specific requirements of the synthesis, including scale, safety considerations, and desired reaction time.
References
- 1. Benzoin Condensation [organic-chemistry.org]
- 2. Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzoin condensation - Wikipedia [en.wikipedia.org]
- 4. beyondbenign.org [beyondbenign.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. chem.latech.edu [chem.latech.edu]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. Chemistry 211 Experiment 10 [home.miracosta.edu]
- 11. eurjchem.com [eurjchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Benzoin condensation [cs.gordon.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. scienceasia.org [scienceasia.org]
- 17. scienceasia.org [scienceasia.org]
The Role of Benzoin as a Versatile Precursor in Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Benzoin (B196080) (C₁₄H₁₂O₂), an α-hydroxy ketone, stands as a cornerstone in the edifice of organic synthesis. First reported in 1832 by Justus von Liebig and Friedrich Woehler, its synthesis via the cyanide-catalyzed dimerization of benzaldehyde, known as the benzoin condensation, is a classic carbon-carbon bond-forming reaction.[1] Beyond its historical significance, benzoin's bifunctional nature—possessing both a secondary alcohol and a ketone—makes it an exceptionally versatile precursor for a wide array of valuable organic molecules, ranging from industrial photoinitiators to critical pharmaceutical agents.[1][2][3] This guide provides an in-depth exploration of benzoin's synthetic utility, focusing on its key transformations, experimental protocols, and applications in drug development.
Core Synthetic Transformations of Benzoin
The reactivity of benzoin is centered around its two functional groups: the hydroxyl group, which can be oxidized, and the carbonyl group, which can be reduced or serve as an electrophilic site. This duality allows for divergent synthetic pathways, making benzoin a pivotal intermediate.
Oxidation to Benzil (B1666583): A Gateway to Diketone Chemistry
The most prominent application of benzoin is its oxidation to benzil (1,2-diphenylethane-1,2-dione).[1][3] Benzil is a crucial building block, particularly in the synthesis of heterocyclic compounds and as a photoinitiator in polymer chemistry.[1] The oxidation of the secondary alcohol in benzoin to a ketone is highly efficient and can be achieved using various oxidizing agents.
dot
Caption: Figure 1. General reaction scheme for the oxidation of benzoin.
Common methods for this oxidation include the use of nitric acid or copper(II) salts.[1][4] The reaction with nitric acid is a classic undergraduate and industrial preparation method due to its efficiency and the low cost of the reagent.[4][5]
| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Conc. Nitric Acid | None | Boiling Water Bath | 1.5 hours | 92 | [4] |
| Conc. Nitric Acid | None | Boiling Water Bath | 1 hour | 84 | [5] |
| Nitric Acid / Acetic Acid | Acetic Acid | 100 | ~1 hour | 62 | [6] |
| Copper(II) Acetate | Acetic Acid | Reflux | 1.5 hours | ~95 | N/A |
| Oxone | Dichloromethane | Room Temp | 24 hours | ~90 | [1] |
Reduction to Hydrobenzoin (B188758): Accessing 1,2-Diols
The reduction of benzoin's carbonyl group yields hydrobenzoin (1,2-diphenyl-1,2-ethanediol), a vicinal diol.[7] These 1,2-diols are valuable chiral auxiliaries and precursors for various ligands and materials.[7] The reduction is typically performed using hydride-based reducing agents like sodium borohydride (B1222165) (NaBH₄), which selectively reduces the ketone without affecting the phenyl rings.[8][9][10]
The reaction produces a mixture of stereoisomers: (R,R)-, (S,S)-, and meso-hydrobenzoin. The diastereoselectivity can be influenced by the reaction conditions and the specific reducing agent used.
| Reducing Agent | Solvent | Temperature | Reaction Time | Product | Yield (%) | Reference |
| Sodium Borohydride | Ethanol (B145695) | Room Temp | 20 min | Hydrobenzoin | High | [9][11] |
| Lithium Aluminum Hydride | Diethyl Ether | Room Temp | N/A | Hydrobenzoin | High | [12] |
Benzoin as a Precursor for Pharmaceuticals
Benzoin and its primary derivative, benzil, are instrumental in the synthesis of several pharmaceutical drugs.[1][13][14] A prominent example is the synthesis of Phenytoin (B1677684), a widely used anticonvulsant medication for treating epilepsy.[1][15]
Synthesis of Phenytoin: The industrial synthesis of Phenytoin typically follows a two-step process starting from benzoin.
-
Oxidation: Benzoin is first oxidized to benzil.
-
Cyclization: Benzil is then condensed with urea (B33335) in the presence of a base to form the hydantoin (B18101) ring structure of Phenytoin (5,5-diphenylhydantoin).[15][16]
dot
Caption: Figure 2. Synthetic pathway from benzoin to the anticonvulsant drug Phenytoin.
Recent advancements have focused on "green" synthetic routes, utilizing less hazardous solvents and catalysts, with some protocols reporting overall yields of up to 67-95%.[15][17][18]
Synthesis of Heterocyclic Compounds: Lophine
Benzoin and benzil are also key starting materials for other heterocyclic systems, such as imidazoles. Lophine (2,4,5-triphenyl-1H-imidazole) and its derivatives are known for their chemiluminescent properties and are synthesized via a multicomponent reaction.[19] The common synthesis involves the reaction of benzil, a substituted benzaldehyde, and an ammonia (B1221849) source (typically ammonium (B1175870) acetate) in a solvent like acetic acid.[20][21]
| Reactants | Catalyst/Solvent | Temperature (°C) | Yield (%) | Reference |
| Benzil, Benzaldehyde, Ammonium Acetate | Acetic Acid | Reflux | 46 | [19] |
| Benzil, Benzaldehyde, Ammonium Acetate | NaH₂PO₄ (solvent-free) | 120 | 98-99 | [20] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key transformations discussed. These protocols are intended for use by trained professionals in a controlled laboratory setting.
Experiment 1: Oxidation of Benzoin to Benzil
Objective: To synthesize benzil via the nitric acid oxidation of benzoin.
Materials:
-
Benzoin (4.0 g)
-
Concentrated Nitric Acid (14 mL)
-
Ethanol (10 mL)
-
Ice-cold water
-
Steam bath, beaker (250 mL), Büchner funnel, filter paper
Procedure:
-
In a fume hood, place 4.0 g of benzoin into a suitable round-bottom flask.[22]
-
Add 14 mL of concentrated nitric acid to the flask.
-
Gently heat the mixture on a steam bath. The evolution of reddish-brown nitrogen dioxide fumes will be observed. Continue heating for approximately 11-15 minutes until the evolution of fumes ceases.[22]
-
Remove the flask from the heat and allow it to cool slightly.
-
Pour the reaction mixture into 75-100 mL of ice-cold water in a beaker. Swirl the mixture to coagulate the yellow precipitate of crude benzil.[4][22]
-
Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove any residual nitric acid.[23]
-
Purify the crude benzil by recrystallization from ethanol. Dissolve the solid in a minimal amount of hot ethanol (~10 mL). If the solution is colored, charcoal may be used.[22]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
-
Collect the purified yellow crystals of benzil by vacuum filtration, wash with a small amount of cold ethanol, and dry.
-
Determine the melting point (literature: 94-96 °C) and calculate the percentage yield.[4]
dot
References
- 1. Benzoin (organic compound) - Wikipedia [en.wikipedia.org]
- 2. atamankimya.com [atamankimya.com]
- 3. nbinno.com [nbinno.com]
- 4. Practical Experiment 4: Benzyl from benzoin | PPTX [slideshare.net]
- 5. youtube.com [youtube.com]
- 6. scribd.com [scribd.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. studylib.net [studylib.net]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. scribd.com [scribd.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. Solved THE BOROHYDRIDE REDUCTION OF A KETONE: HYDROBENZOIN | Chegg.com [chegg.com]
- 13. BENZOIN - Ataman Kimya [atamanchemicals.com]
- 14. BENZOIN FOR SYNTHESIS | Oman CHEMICAL [omanchem.com]
- 15. Synthesis of benzoin under supramolecular catalysis involving cyclodextrins in water: application for the preparation of the antiepileptic drug phenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. wjpls.org [wjpls.org]
- 18. Synthesis of benzoin under supramolecular catalysis involving cyclodextrins in water: application for the preparation of the antiepileptic drug phenyt ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09062C [pubs.rsc.org]
- 19. Lophine (2,4,5-triphenyl-1H-imidazole) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. thieme-connect.com [thieme-connect.com]
- 21. books.rsc.org [books.rsc.org]
- 22. chem.latech.edu [chem.latech.edu]
- 23. Benzil by Oxidation of Benzoin with Nitric Acid - Edubirdie [edubirdie.com]
The Phytochemical Landscape of Benzoin Resin: A Technical Guide for Researchers
An in-depth exploration of the chemical constituents, analytical methodologies, and biological activities of benzoin (B196080) resin exudates from Styrax species.
Benzoin resin, a balsamic exudate obtained from the bark of trees belonging to the genus Styrax, has been a subject of interest for centuries due to its aromatic properties and traditional medicinal uses. This technical guide provides a comprehensive overview of the phytochemistry of benzoin resin, catering to researchers, scientists, and drug development professionals. The document delves into the chemical composition of the two primary types of benzoin, Siam and Sumatra, presents detailed analytical protocols for their characterization, and explores the molecular pathways underlying their biological activities.
Chemical Composition of Benzoin Resin
Benzoin resin is a complex mixture of organic compounds, primarily composed of balsamic acid esters, lignans, and terpenoids. The specific chemical profile varies significantly between the two main commercial varieties: Siam benzoin (Styrax tonkinensis) and Sumatra benzoin (Styrax benzoin and Styrax paralleloneurum).
Siam Benzoin: Characterized by its vanilla-like aroma, Siam benzoin is rich in benzoic acid and its esters. The principal constituent is coniferyl benzoate, which can account for 60-80% of the resin.[1] Other significant compounds include free benzoic acid (around 10%), siaresinolic acid (a triterpene, approximately 6%), vanillin, and benzyl (B1604629) cinnamate (B1238496).[1][2]
Sumatra Benzoin: In contrast, Sumatra benzoin has a more cinnamic character and is distinguished by the presence of cinnamic acid and its esters, in addition to benzoic acid.[3] The chemical composition can vary based on the grade of the resin. Higher grades tend to have a greater abundance of volatile compounds like D-limonene, endo-borneol, and β-caryophyllene, which are crucial for its aromatic and therapeutic properties.[4] Lower quality resins are often dominated by carboxylic acids, with cinnamic acid being a prominent component across all grades.[4] Key compounds found in Sumatra benzoin include free balsamic acids (benzoic and cinnamic acid), and triterpenoid (B12794562) acids such as sumaresinolic acid and siaresinolic acid.[2]
The following tables summarize the quantitative data on the chemical composition of Sumatra and Siam benzoin resins based on available literature.
Table 1: Phytochemical Content of Different Grades of Sumatra Benzoin (Toba Benzoin) Oil [4]
| Compound Class | Grade A (%) | Grade B (%) | Grade C (%) |
| Carboxylic Acids | 55.58 | 71.10 | 71.00 |
| Cinnamic acid | ~50-55 | ~60-65 | ~60-63 |
| Benzoic acid | Increases from A to C | Increases from A to C | Increases from A to C |
| Phenols | 6.10 | 4.40 | 5.91 |
| Eugenol | Relatively stable | Relatively stable | Slight decrease |
| Aldehydes | 3.79 | 4.18 | 4.18 |
| Vanillin | ~3.7-4.2 | ~3.7-4.2 | ~3.7-4.2 |
| Hydrocarbons | 10.11 | 3.12 | 2.11 |
| Alcohols | 11.23 | 6.54 | 5.43 |
| Ketones | 2.34 | 1.87 | 1.65 |
| Esters | 5.43 | 4.32 | 4.21 |
| Oxides | 5.42 | 4.47 | 4.51 |
Table 2: Major Chemical Constituents of Siam Benzoin
| Compound | Percentage (%) | Reference |
| Coniferyl benzoate | 60 - 80 | [1] |
| Benzoic acid | 10 | [1] |
| Siaresinolic acid | 6 | [1] |
| Vanillin | < 5 | [5] |
| Benzyl benzoate | < 2 | [5] |
Experimental Protocols
The analysis of benzoin resin's complex chemical matrix requires robust and specific analytical methodologies. The following sections detail the common experimental protocols for the extraction and analysis of its phytochemical constituents.
Extraction of Phytochemicals from Benzoin Resin
A widely used method for extracting phytochemicals from benzoin resin is solvent extraction, particularly maceration with ethanol (B145695).
Protocol: Ethanolic Extraction of Benzoin Resin [4][6]
-
Sample Preparation: Grind the raw benzoin resin into a fine powder to increase the surface area for extraction.
-
Maceration: Suspend the powdered resin in 96% ethanol. A common ratio is 1:2 (resin to solvent, w/v).
-
Extraction: Allow the mixture to stand for a period of 24 to 72 hours at room temperature, with periodic agitation or stirring to enhance the extraction efficiency.
-
Filtration: After the maceration period, filter the mixture to separate the ethanolic extract from the insoluble resin residue.
-
Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the ethanol and obtain the crude extract.
-
(Optional) Fractionation: The crude extract can be further washed with a non-polar solvent like n-hexane to remove lipids and other non-polar impurities, yielding a more polar-rich fraction.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds in benzoin resin.
Protocol: GC-MS Analysis of Benzoin Resin Extract [4][7][8]
-
Sample Preparation and Derivatization:
-
Dissolve a known amount of the benzoin extract in a suitable solvent (e.g., methanol (B129727):methylene chloride 50:50 v/v).
-
For the analysis of non-volatile compounds like acids and alcohols, a derivatization step is often necessary to increase their volatility. A common method is silylation using an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890N or similar.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless injector, operated in splitless mode. Injector temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at a rate of 5°C/min.
-
Ramp 2: Increase to 250°C at a rate of 10°C/min, hold for 10 minutes.
-
-
Mass Spectrometer: Agilent 5973N or similar.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
Data Acquisition: Full scan mode.
-
-
Compound Identification and Quantification:
-
Identify the separated compounds by comparing their mass spectra with those in a spectral library (e.g., NIST, Wiley).
-
Confirm identifications using retention indices (Kovats indices) by analyzing a series of n-alkanes under the same chromatographic conditions.
-
Quantify the relative abundance of each compound by integrating the peak areas in the total ion chromatogram (TIC). For absolute quantification, use internal or external standards.
-
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is well-suited for the analysis of less volatile and thermally labile compounds present in benzoin resin, such as triterpenic acids and high molecular weight esters.
Protocol: HPLC Analysis of Benzoin Resin Extract [9][10][11]
-
Sample Preparation:
-
Dissolve the benzoin extract in the mobile phase or a compatible solvent (e.g., methanol or ethanol).
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
-
-
HPLC Instrumentation and Conditions:
-
HPLC System: Waters Alliance 2695 or similar, equipped with a photodiode array (PDA) detector and/or an evaporative light scattering detector (ELSD).
-
Column: C18 reversed-phase column (e.g., Waters SunFire C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically used to separate the wide range of compounds. A common mobile phase system consists of:
-
Solvent A: Water with 0.1% formic acid or acetic acid.
-
Solvent B: Acetonitrile or methanol with 0.1% formic acid or acetic acid.
-
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-30 min: Linear gradient to 5% A, 95% B
-
30-35 min: Hold at 5% A, 95% B
-
35-40 min: Return to initial conditions (95% A, 5% B) and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection:
-
PDA Detector: Scan from 200-400 nm. Monitor specific wavelengths for quantification (e.g., 278 nm for benzoic acid derivatives, 310 nm for cinnamic acid derivatives).
-
ELSD Detector: For the detection of non-UV absorbing compounds like triterpenoids.
-
-
-
Compound Identification and Quantification:
-
Identify compounds by comparing their retention times and UV-Vis spectra with those of authentic standards.
-
Quantify compounds by creating calibration curves using external standards of known concentrations.
-
Biological Activities and Signaling Pathways
The diverse phytochemical profile of benzoin resin contributes to its various reported biological activities, including anti-inflammatory, antimicrobial, and antioxidant effects.[3][12] Recent research has begun to elucidate the molecular mechanisms underlying these activities.
Anti-inflammatory Activity and the NF-κB Signaling Pathway
The anti-inflammatory properties of Styrax benzoin have been linked to the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[13][14] This pathway is a central regulator of the inflammatory response. Certain phytoconstituents of benzoin resin, such as p-coumaryl cinnamate and coniferyl benzoate, have been shown to inhibit key inflammatory mediators like IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) and the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[13][15] Inhibition of these targets disrupts the downstream signaling cascade that leads to the activation of NF-κB and the subsequent production of pro-inflammatory cytokines like IL-1β and TNF-α.[13]
The following diagram illustrates the proposed mechanism of anti-inflammatory action of benzoin resin compounds on the NF-κB signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway by benzoin resin compounds.
Experimental Workflow for Phytochemical Analysis
The following diagram outlines a typical experimental workflow for the phytochemical analysis of benzoin resin.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. scribd.com [scribd.com]
- 3. Benzoin Resin: An Overview on Its Production Process, Phytochemistry, Traditional Use and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. fao.org [fao.org]
- 6. Increasing the stability of incense gum extract (Styrax benzoin) with a mixture of surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical study of free and ester bound benzoic and cinnamic acids of gum benzoin resins by GC-MS and HPLC-frit FAB-MS - AMOLF [amolf.nl]
- 8. Analytical investigation of styrax and benzoin balsams by HPLC- PAD-fluorimetry and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 11. Qualitative and Quantitative Secondary Metabolite Profiles in a Large Set of Sumatra Benzoin Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijcrr.com [ijcrr.com]
- 14. researchgate.net [researchgate.net]
- 15. ijcrr.com [ijcrr.com]
An In-depth Technical Guide to the Health and Safety of Laboratory-Grade Benzoin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the health and safety data for laboratory-grade benzoin (B196080). It is intended to be a crucial resource for researchers, scientists, and professionals in drug development, offering detailed information on its toxicological, physical, and chemical properties. This document outlines essential handling procedures, experimental protocols, and potential biological impacts to ensure safe laboratory practices and inform risk assessments.
Section 1: Physical and Chemical Properties
Benzoin (2-Hydroxy-1,2-diphenylethanone) is a white or yellowish crystalline organic compound.[1][2] It is known for its characteristic camphor-like odor.[1][3] The stability of benzoin is generally considered to be stable under normal laboratory conditions, though it can be sensitive to light.[1][3]
Table 1: Physical and Chemical Properties of Benzoin
| Property | Value | References |
| Chemical Formula | C₁₄H₁₂O₂ | [1][3] |
| Molar Mass | 212.24 g/mol | [3][4] |
| Appearance | Off-white to yellow-white crystalline solid | [1][3] |
| Odor | Camphor-like | [1][3] |
| Melting Point | 134-138 °C (273-280 °F) | [5][6] |
| Boiling Point | 343-344 °C (649.4-651.2 °F) at 760 mmHg | [3][4][7] |
| Solubility | Soluble in hot water, pyridine, boiling ethanol, and acetone. Slightly soluble in cold water and ether. | [2][4] |
| Density | 1.179 - 1.310 g/cm³ | [4][8] |
| Vapor Pressure | 2.78E-05 mmHg at 25 °C | [4] |
| Flash Point | 154.8 °C | [4] |
| Autoignition Temperature | 550 °C (1022 °F) | [7] |
Section 2: Toxicological Data
The toxicological profile of benzoin indicates low acute toxicity via oral and dermal routes. However, it may cause irritation to the skin, eyes, and mucous membranes.[9] Genotoxicity data suggests that benzoin can induce DNA damage, unscheduled DNA synthesis in rat liver cells, and sister chromatid exchange in hamster ovary cells.[10]
Table 2: Acute Toxicity of Benzoin
| Test | Species | Route | Value | References |
| LD50 | Rat | Oral | >10,000 mg/kg | [10] |
| LD50 | Rabbit | Dermal | 8,870 mg/kg | [10] |
Table 3: Genotoxicity of Benzoin
| Assay | Test System | Result | References |
| DNA Damage | Rat Liver | Positive | [10] |
| Unscheduled DNA Synthesis | Rat Liver | Positive | [10] |
| Sister Chromatid Exchange | Hamster Ovary | Positive | [10] |
Section 3: Hazard Identification and Safety Precautions
Benzoin is considered combustible and may be harmful if ingested, inhaled, or absorbed through the skin.[2][9] When heated to decomposition, it can emit acrid smoke and irritating fumes.[9]
Table 4: Hazard Classifications for Benzoin
| Classification | Rating | System |
| Health | 1 | NFPA 704 |
| Flammability | 1 | NFPA 704 |
| Instability | 0 | NFPA 704 |
Personal Protective Equipment (PPE) and Handling:
-
Ventilation: Handle in a well-ventilated area. The use of a fume hood is recommended, especially when working with powders to minimize inhalation of dust.[11][12]
-
Eye Protection: Wear chemical safety goggles or glasses.[12][13]
-
Skin Protection: Wear appropriate protective gloves and a lab coat.[12][13]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.[12][13]
-
Handling: Avoid creating dust.[10] Wash hands thoroughly after handling.[13]
Section 4: Experimental Protocols
Acute Oral Toxicity Study (LD50) - Adapted from OECD Guideline 423
This protocol outlines a stepwise procedure to determine the acute oral toxicity of benzoin.
-
Animal Selection: Use healthy, young adult rats of a single sex (preferably females), weighing between 200-300g.[14]
-
Housing: House animals in appropriate cages with a 12-hour light/dark cycle and provide access to standard laboratory diet and water ad libitum.[14]
-
Dose Preparation: Prepare a suspension of benzoin in an appropriate vehicle (e.g., corn oil).
-
Administration: Administer a single oral dose by gavage. The starting dose is typically 2000 mg/kg.[5]
-
Observation: Observe animals for mortality and clinical signs of toxicity at regular intervals for at least 14 days.[5]
-
Procedure:
-
Dose one animal at the starting dose.
-
If the animal survives, dose two additional animals at the same dose.
-
If all three animals survive, the LD50 is determined to be greater than the tested dose.
-
If an animal dies, the test is repeated at a lower dose level with a new group of animals.
-
Acute Dermal Toxicity Study (LD50) - Adapted from OECD Guideline 402
This protocol describes a method for assessing the acute toxicity of benzoin upon dermal application.
-
Animal Selection: Use healthy, young adult rabbits with intact skin.[3]
-
Preparation: About 24 hours before the test, remove the fur from the dorsal area of the trunk.[9]
-
Application: Apply a single dose of benzoin, moistened with a suitable vehicle to form a paste, uniformly over the shaved area (at least 10% of the body surface).[14][15] Cover the application site with a porous gauze dressing.[9]
-
Exposure: The exposure period is 24 hours.[9]
-
Observation: After the exposure period, remove the dressing and any residual test substance. Observe the animals for mortality and signs of toxicity for 14 days.[3][9]
Sister Chromatid Exchange (SCE) Assay - General Protocol
This in vitro assay assesses the potential of benzoin to induce cytogenetic damage.
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) cells in appropriate media and conditions.[16]
-
Treatment: Expose the cells to various concentrations of benzoin, with and without a metabolic activation system (e.g., S9 mix).[16]
-
Bromodeoxyuridine (BrdU) Labeling: Add BrdU to the culture medium to allow for differential staining of sister chromatids.
-
Harvesting and Staining: Harvest the cells, prepare metaphase spreads, and stain the chromosomes to visualize SCEs.
-
Analysis: Score the number of SCEs per metaphase under a microscope. An increase in the frequency of SCEs compared to the control indicates genotoxic potential.
Unscheduled DNA Synthesis (UDS) Assay - General Protocol
This assay measures DNA repair synthesis as an indicator of DNA damage.
-
Hepatocyte Isolation: Isolate primary hepatocytes from rats treated in vivo with benzoin.[17][18]
-
Cell Culture: Culture the isolated hepatocytes in the presence of tritiated thymidine (B127349) ([³H]TdR).[17][18]
-
Autoradiography: After incubation, fix the cells and perform autoradiography to visualize the incorporation of [³H]TdR.
-
Analysis: Count the silver grains over the nuclei of non-S-phase cells. An increase in the net grain count compared to the control indicates the induction of UDS.[17][18]
Section 5: Experimental Workflows and Signaling Pathways
Laboratory Workflow for Handling Powdered Benzoin
The following diagram illustrates a safe workflow for weighing and dissolving solid benzoin in a laboratory setting.
References
- 1. cdn.most.gov.bd [cdn.most.gov.bd]
- 2. Oxidative Stress and Apoptosis in Benzo[a]pyrene-Induced Neural Tube Defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Benzo[a]pyrene induces oxidative stress and endothelial progenitor cell dysfunction via the activation of the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzoquinone activates the ERK/MAPK signaling pathway via ROS production in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptosis signaling pathway: Significance and symbolism [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Benzo(a)pyrene induces oxidative stress, pro-inflammatory cytokines, expression of nuclear factor-kappa B and deregulation of wnt/beta-catenin signaling in colons of BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzoin Thiosemicarbazone Inhibits Growth and Triggers Apoptosis in Earlich Ascites Carcinoma Cells through an Intrinsic Pathway [pubs.sciepub.com]
- 11. mdpi.com [mdpi.com]
- 12. omicsonline.org [omicsonline.org]
- 13. globalsciencebooks.info [globalsciencebooks.info]
- 14. Arabinogalactan ameliorates benzo[a]pyrene-induced intestinal epithelial barrier dysfunction via AhR/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Exogenous Ketones as Therapeutic Signaling Molecules in High-Stress Occupations: Implications for Mitigating Oxidative Stress and Mitochondrial Dysfunction in Future Research - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of Radical Theory: A Technical Analysis of Liebig and Wöhler's Benzoin Research
A seminal 1832 publication by Justus von Liebig and Friedrich Wöhler, "Untersuchungen über das Radikal der Benzoesäure" (Researches on the Radical of Benzoic Acid), laid a foundational stone for the development of organic chemistry. Their investigation into the oil of bitter almonds not only led to the discovery and characterization of benzoin (B196080) but also introduced the revolutionary concept of the "benzoyl radical," a stable grouping of atoms that persists through chemical transformations. This in-depth guide provides a technical examination of their key experiments, presenting their quantitative data and detailed methodologies for a contemporary audience of chemical researchers and drug development professionals.
The Benzoyl Radical: A Unifying Concept
At the heart of Liebig and Wöhler's research was the groundbreaking idea of a compound radical—a polyatomic species that acts as a single unit in chemical reactions. Through a series of meticulous experiments starting with oil of bitter almonds (primarily benzaldehyde), they demonstrated that the C₁₄H₅O₂ group, which they named "benzoyl," remained intact across a range of chemical transformations. This challenged the prevailing view that organic compounds were loosely associated and provided a new framework for understanding their structure and reactivity.
Synthesis of Benzoin from Oil of Bitter Almonds
Liebig and Wöhler's initial synthesis of benzoin was a serendipitous discovery during their investigation of bitter almond oil. They observed the formation of a crystalline substance when the oil was treated with a solution of potassium hydroxide (B78521).
Experimental Protocol: Synthesis of Benzoin
The following protocol is a reconstruction of the method described by Liebig and Wöhler in their 1832 publication:
-
Starting Material: Purified oil of bitter almonds (benzaldehyde).
-
Reagent: A concentrated aqueous solution of potassium hydroxide (caustic potash).
-
Procedure:
-
A small quantity of the purified oil of bitter almonds was mixed with the potassium hydroxide solution in a stoppered glass vessel.
-
The mixture was shaken to ensure thorough contact between the oil and the alkaline solution.
-
The vessel was then set aside and allowed to stand for a period of time.
-
-
Observation: Over time, a mass of white, crystalline needles formed within the vessel.
-
Purification:
-
The crystalline solid was separated from the remaining liquid.
-
It was then washed with water to remove any residual potassium hydroxide and unreacted starting material.
-
The product, benzoin, was further purified by recrystallization from hot alcohol (spirit of wine). Upon cooling, benzoin crystallized as brilliant, prismatic needles.
-
Characterization of Benzoin
A cornerstone of Liebig and Wöhler's work was their meticulous use of elemental analysis to determine the empirical formula of the compounds they studied. This quantitative approach provided the evidence for their theory of the benzoyl radical.
Physical Properties of Benzoin
Liebig and Wöhler described benzoin as a crystalline solid that is tasteless and odorless. They noted its solubility in hot alcohol and its relative insolubility in cold water.
Elemental Analysis of Benzoin
The following table summarizes the elemental analysis of benzoin as reported by Liebig and Wöhler, alongside the theoretical values based on the modern formula (C₁₄H₁₂O₂).
| Element | Found (%) (Liebig & Wöhler, 1832) | Theoretical (%) (C₁₄H₁₂O₂) |
| Carbon | 79.24 | 79.23 |
| Hydrogen | 5.66 | 5.70 |
| Oxygen | 15.10 | 15.07 |
Oxidation of Benzoin to Benzil
In their pursuit of understanding the transformations of the benzoyl radical, Liebig and Wöhler investigated the oxidation of benzoin. They discovered that treating benzoin with nitric acid resulted in the formation of a new crystalline substance, which they named "benzil."
Experimental Protocol: Oxidation of Benzoin to Benzil
The following protocol details the method used by Liebig and Wöhler to oxidize benzoin:
-
Starting Material: Purified benzoin.
-
Reagent: Concentrated nitric acid.
-
Procedure:
-
Benzoin was gently heated with an excess of concentrated nitric acid.
-
The reaction was accompanied by the evolution of reddish-brown fumes (nitrogen oxides).
-
The heating was continued until the reaction ceased.
-
-
Isolation and Purification:
-
Upon cooling, the reaction mixture solidified into a crystalline mass.
-
This solid was washed with water to remove the excess nitric acid.
-
The product, benzil, was then purified by recrystallization from alcohol. It formed pale yellow, four-sided prisms.
-
The Logical Progression of Discovery
The research conducted by Liebig and Wöhler followed a logical and systematic path, starting from a naturally occurring substance and leading to the development of a fundamental theory in organic chemistry.
Figure 1. Logical workflow of Liebig and Wöhler's research on benzoin.
Interrelationship of Key Compounds
The work of Liebig and Wöhler established a clear chemical relationship between oil of bitter almonds, benzoin, and benzil, all centered around the concept of the benzoyl radical.
Figure 2. Chemical relationships between compounds studied by Liebig and Wöhler.
Conclusion
The early research on benzoin by Liebig and Wöhler stands as a landmark in the history of chemistry. Their meticulous experimental work, coupled with their insightful theoretical deductions, not only elucidated the nature of benzoin and its derivatives but also introduced the powerful concept of chemical radicals. This work paved the way for a more systematic and structural understanding of organic compounds, a legacy that continues to influence the fields of chemical synthesis and drug development today.
Methodological & Application
Step-by-step synthesis of benzoin in a laboratory setting
Application Notes: Laboratory Synthesis of Benzoin (B196080)
Introduction
The benzoin condensation is a cornerstone reaction in organic chemistry, facilitating the carbon-carbon bond formation between two aromatic aldehydes to produce an α-hydroxyketone, also known as an acyloin.[1][2][3] First reported in 1832 by Justus von Liebig and Friedrich Wöhler, this reaction is a classic example of "umpolung" (polarity reversal), where the typically electrophilic carbonyl carbon of an aldehyde is converted into a nucleophile.[2][4] The reaction is catalyzed by a nucleophile, historically the cyanide ion, which is highly effective but also acutely toxic.[2][5] A greener, safer, and widely adopted alternative in modern teaching and research laboratories utilizes thiamine (B1217682) (Vitamin B1) as a catalyst.[3][5] This protocol details the step-by-step laboratory synthesis of benzoin from benzaldehyde (B42025) using a thiamine hydrochloride catalyst.
Experimental Data and Reaction Parameters
The following table summarizes the reactants, conditions, and expected outcomes for the thiamine-catalyzed benzoin condensation.
| Parameter | Value | Notes |
| Reactants | ||
| Benzaldehyde | 10.0 mL (98.0 mmol) | Should be purified (distilled) and free of benzoic acid, which can interfere with the reaction.[6] |
| Thiamine Hydrochloride | 1.75 g (5.20 mmol) | Acts as the catalyst precursor.[7] |
| 95% Ethanol (B145695) | ~40 mL | Used as the reaction solvent and for recrystallization.[7][8] |
| 3M Sodium Hydroxide (B78521) (NaOH) | 3.33 mL | Used to deprotonate the thiamine hydrochloride to form the active N-heterocyclic carbene catalyst.[7] |
| Water | 5.0 mL | Used to dissolve the thiamine catalyst.[7] |
| Reaction Conditions | ||
| Temperature | 60-80°C | Gentle reflux is required to proceed without decomposing the heat-sensitive thiamine catalyst.[3][9] |
| Reaction Time | 60-90 minutes | The reaction progress can be monitored for the formation of a crystalline product.[8][9] |
| Product | ||
| Product Name | Benzoin (2-Hydroxy-1,2-diphenylethanone) | An α-hydroxyketone.[10] |
| Theoretical Yield | 10.4 g | Based on benzaldehyde as the limiting reagent. |
| Expected Yield | ~70-92% | Yields can vary based on the purity of reagents and reaction conditions.[6] |
| Melting Point | 134-136°C | The literature melting point of pure benzoin is around 137°C.[11] |
Detailed Experimental Protocol
This protocol describes the synthesis of benzoin using thiamine as a catalyst.
1. Catalyst Solution Preparation
-
Place 1.75 g of thiamine hydrochloride into a 50 mL Erlenmeyer or round-bottom flask.[7]
-
Add 5.0 mL of water and swirl the flask to dissolve the solid.[7][9]
-
Add 20 mL of 95% ethanol to the flask and cool the solution in an ice-water bath.[7][8]
2. Catalyst Activation
-
While keeping the thiamine solution in the ice bath, slowly add 3.33 mL of 3 M sodium hydroxide (NaOH) dropwise over a period of 5-10 minutes.[7][8]
-
Swirl the flask gently after every few drops, ensuring the temperature of the solution does not exceed 20°C.[8] A yellow color, indicating the formation of the active thiamine ylide (the N-heterocyclic carbene), should appear.[8]
3. Reaction
-
Remove the flask from the ice bath and add 10.0 mL of pure benzaldehyde to the yellow catalyst solution.[7]
-
Swirl the flask to ensure thorough mixing of the reactants.
-
Equip the flask with a reflux condenser and place it in a water bath or on a heating mantle. Heat the mixture to a gentle reflux (approximately 60-80°C) for 60 to 90 minutes.[8][9] Avoid vigorous heating, which can degrade the catalyst.[3]
4. Product Isolation
-
After the reflux period, remove the flask from the heat source and allow it to cool to room temperature.
-
Induce crystallization by placing the reaction flask in an ice-water bath for 10-20 minutes.[8][9] If crystals do not form, gently scratching the inside of the flask with a glass stirring rod can help initiate the process.[9]
-
Collect the crude benzoin crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with two portions of cold water (10-15 mL each) to remove any residual catalyst and base.[8][9]
-
Allow the crude product to air dry on the filter for at least 15 minutes.
5. Purification
-
Weigh the crude product and transfer it to a clean Erlenmeyer flask.
-
Recrystallize the crude benzoin from hot 95% ethanol. Use a minimal amount of hot solvent to dissolve the solid (approximately 8-10 mL of ethanol per gram of crude product).[3][6]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold 95% ethanol, and allow them to dry completely.
6. Characterization
-
Determine the final mass and calculate the percent yield of the purified benzoin.
-
Measure the melting point of the product to assess its purity.
Visualized Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow and the catalytic cycle of the benzoin condensation.
Caption: Experimental workflow for the synthesis of benzoin.
Caption: Simplified mechanism of the NHC-catalyzed benzoin condensation.
References
- 1. Benzoin Condensation [organic-chemistry.org]
- 2. Benzoin condensation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Benzoin Condensation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. beyondbenign.org [beyondbenign.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Chemistry 211 Experiment 10 [home.miracosta.edu]
- 8. chem.latech.edu [chem.latech.edu]
- 9. Benzoin condensation [cs.gordon.edu]
- 10. Benzoin synthesis | PDF [slideshare.net]
- 11. eurjchem.com [eurjchem.com]
Application Notes: Benzoin as a Photoinitiator in Radical Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoin (B196080) and its derivatives are widely utilized as efficient Norrish Type I photoinitiators for free-radical polymerization.[1][2] Upon exposure to ultraviolet (UV) light, these compounds undergo α-cleavage to generate free radicals, which subsequently initiate polymerization of various monomers.[3] This rapid, light-induced curing process is fundamental to numerous applications, including the formulation of UV-curable coatings and inks, adhesives, and advanced applications in microfabrication, 3D printing, and the development of biomedical hydrogels.[3][4][5] These notes provide a comprehensive overview of the mechanism, performance data, and experimental protocols for utilizing benzoin in photopolymerization.
Mechanism of Action: Norrish Type I Cleavage
Benzoin functions as a photoinitiator through a process known as α-cleavage or Norrish Type I reaction.[1] When a benzoin molecule absorbs UV radiation (typically around 250-366 nm), it is promoted to an excited electronic state.[2][6] This is followed by a rapid intersystem crossing to an excited triplet state.[7] From this state, the molecule undergoes cleavage of the carbon-carbon bond adjacent to the carbonyl group, yielding two distinct free radicals: a benzoyl radical and a hydroxybenzyl radical.[2][8] Both of these radical species are capable of initiating the chain-growth polymerization of vinyl monomers, such as acrylates and methacrylates.[1][8]
Caption: Mechanism of benzoin-initiated photopolymerization.
Quantitative Data Presentation
The efficiency of benzoin and its derivatives can vary based on the monomer system, initiator concentration, and reaction conditions. The following tables summarize comparative performance data.
Table 1: Performance Comparison in Methyl Methacrylate (MMA) Polymerization [1]
| Photoinitiator | Concentration (mM) | Co-initiator | Atmosphere | Polymer Yield (%) |
|---|---|---|---|---|
| Benzoin | 10 | None | N₂ | 33.4 |
| Benzoin Derivative (MTB) | 10 | None | N₂ | 17.2 |
| Benzoin | 1 | None | N₂ | 7.8 |
| Benzoin Derivative (MTB) | 1 | None | N₂ | 14.6 |
| Benzoin | 0.1 | N-methyldiethanolamine | Air | 5.1 |
| Benzoin Derivative (MTB) | 0.1 | N-methyldiethanolamine | Air | 11.3 |
Table 2: Comparative Performance of Polymeric Benzoin Methyl Ether Photoinitiators in Acrylate (B77674) Polymerization [1]
| Photoinitiator | Relative Rate of Polymerization (Rp)¹ | Monomer to Polymer Conversion (%) |
|---|---|---|
| 2,2-dimethoxy-2-phenylacetophenone (DMPA) | 1.00 | - |
| Poly(benzoin methyl ether acrylate) (poly(MBA)) | 3.24 | 12.96 |
| Poly(benzoin methyl ether vinyl ether) (poly(MBVE)) | 2.56 | 15.1 |
¹Relative to DMPA, a common photoinitiator.[1]
Table 3: Relative Initiation Efficiency in Methyl Methacrylate (MMA) [8]
| Photoinitiator System | Light Source Wavelength (nm) | Relative Initiation Efficiency |
|---|
| Benzoin vs. 4-Methylbenzoin | 351 | 1 : 0.86 |
Experimental Protocols
A standardized experimental protocol is crucial for the accurate comparison of photoinitiator performance. Below are typical methodologies for evaluating photopolymerization kinetics and preparing a photopolymer resin.
Protocol 1: Evaluation of Photopolymerization Kinetics
This protocol outlines the use of Photo-Differential Scanning Calorimetry (Photo-DSC) and Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy to monitor polymerization.[1]
Objective: To determine the rate of polymerization (Rp) and final monomer conversion of an acrylate formulation.
Materials:
-
Monomer: e.g., Trimethylolpropane triacrylate (TMPTA)
-
Photoinitiator: Benzoin or its derivative (e.g., Benzoin methyl ether)
-
Solvent (if required for dissolution): Acetone or similar volatile solvent
Equipment:
-
Photo-DSC instrument with a UV light source
-
RT-FTIR spectrometer with a UV light source
-
Analytical balance
-
Aluminum DSC pans
-
Spin coater (for RT-FTIR sample preparation)
Procedure:
-
Formulation Preparation:
-
Accurately weigh the photoinitiator and monomer into a vial. A typical concentration is 0.1-5% w/w.
-
Mix thoroughly until the photoinitiator is completely dissolved. Gentle heating may be applied if necessary.[1]
-
-
Photopolymerization Monitoring (Photo-DSC): [1]
-
Accurately weigh 1-5 mg of the formulation into an aluminum DSC pan.
-
Place the sample pan in the Photo-DSC cell and equilibrate at the desired temperature (e.g., 25°C).
-
Expose the sample to UV radiation of a known intensity (e.g., 10 mW/cm²).
-
Record the heat flow (W/g) as a function of time. The rate of polymerization (Rp) is directly proportional to the heat flow.
-
-
Photopolymerization Monitoring (RT-FTIR): [1]
-
Prepare a thin film of the formulation on a suitable substrate (e.g., silicon wafer) using a spin coater.
-
Obtain an initial FTIR spectrum of the uncured sample.
-
Expose the sample to the UV source while acquiring FTIR spectra at regular intervals.
-
Monitor the decrease in the peak area of the acrylate double bond (e.g., at ~1635 cm⁻¹) to determine the monomer conversion over time.[1]
-
-
Data Analysis:
Caption: General workflow for evaluating photopolymerization kinetics.
Protocol 2: Preparation of a Photopolymer Resin for Stereolithography (SLA)
This protocol describes the preparation of a simple acrylate-based resin for 3D printing applications.[3]
Objective: To prepare a UV-curable resin suitable for use in a stereolithography apparatus.
Materials:
-
Oligomer: e.g., Urethane Acrylate or Epoxy Acrylate (provides the main polymer backbone)
-
Monomer (Reactive Diluent): e.g., Trimethylolpropane triacrylate (TMPTA) (controls viscosity and crosslink density)
-
Photoinitiator: Benzoin Isobutyl Ether or other suitable benzoin derivative (0.5-4% w/w)
-
UV Blocker (Optional): To control cure depth
-
Pigment/Dye (Optional): For coloration
Equipment:
-
Top-pan balance
-
Magnetic stirrer and hot plate
-
Amber glass or opaque bottles for storage
Procedure:
-
Component Mixing:
-
In a suitable container, combine the oligomer and monomer(s) at the desired ratio.
-
Gently heat the mixture (e.g., to 50-60°C) while stirring to reduce viscosity and ensure homogeneity.
-
Once the mixture is uniform, turn off the heat and allow it to cool slightly.
-
-
Photoinitiator Addition:
-
Add the benzoin photoinitiator to the warm mixture.
-
Stir until the photoinitiator is completely dissolved. Protect the mixture from ambient light to prevent premature polymerization.
-
-
Additive Incorporation (Optional):
-
If required, add UV blockers, pigments, or other additives and stir until fully dispersed.
-
-
Degassing:
-
Allow the resin to sit or use a vacuum chamber to remove any entrapped air bubbles, which can cause defects in the final printed object.
-
-
Storage:
-
Store the prepared resin in an amber or opaque container to protect it from light exposure.
-
The prepared resin can now be used in an SLA 3D printer according to the manufacturer's instructions, with curing parameters (e.g., exposure time) optimized for the specific formulation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. liftchem.com [liftchem.com]
- 5. Photoinitiators for Medical Applications—The Latest Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Recrystallization of Crude Benzoin from Ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recrystallization is a fundamental purification technique for solid organic compounds. This process relies on the differential solubility of a compound and its impurities in a suitable solvent at different temperatures. For benzoin (B196080), ethanol (B145695) is an effective solvent because benzoin's solubility in it increases significantly with temperature.[1] This characteristic allows for the dissolution of crude benzoin in hot ethanol and its subsequent crystallization in a purified form upon cooling, while impurities remain dissolved in the solvent.[1][2] The success of the purification is often assessed by the narrowing of the melting point range of the recrystallized material and its proximity to the literature value.[1]
Principles of Recrystallization
The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should:
-
Dissolve the compound sparingly or not at all at room temperature but have a high solubility at its boiling point.[1]
-
Not react chemically with the compound to be purified.[1]
-
Possess a relatively low boiling point for easy removal from the purified crystals.[1]
-
Dissolve impurities well at all temperatures or not at all.
Ethanol is a suitable solvent for the recrystallization of benzoin as it meets these criteria, exhibiting a significant difference in benzoin's solubility between its boiling point and cooler temperatures.[1]
Quantitative Data
The efficiency of recrystallization is dependent on the solubility of the compound in the chosen solvent at various temperatures. The following table summarizes the solubility of benzoin in ethanol at different temperatures.
| Temperature (°C) | Solubility of Benzoin ( g/100 mL Ethanol) |
| 20 | 0.86[1] |
| 70 | 9.0[1] |
| 78 | 12.8[1] |
The percent recovery of the purified compound can be calculated to assess the efficiency of the recrystallization process. In one documented experiment, the recrystallization of 1.0122 g of impure benzoin using 95% ethanol yielded 1.0051 g of purified crystals.[3]
| Parameter | Value |
| Initial Mass of Impure Benzoin | 1.0122 g[3] |
| Mass of Recovered Pure Benzoin | 1.0051 g[3] |
| Calculated Percent Recovery | 99.3% |
| Measured Melting Point | 139°C[3] |
Note: Percent recovery is calculated as: (mass of pure compound / mass of impure compound) x 100.
Experimental Protocol: Recrystallization of Crude Benzoin from Ethanol
This protocol details the steps for the purification of crude benzoin by recrystallization from ethanol.
Materials and Equipment
-
Crude Benzoin
-
95% Ethanol
-
Erlenmeyer flasks
-
Hot plate
-
Watch glass
-
Buchner funnel and filter flask[4]
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
Procedure
-
Dissolution:
-
Weigh the crude benzoin and place it into an Erlenmeyer flask.[5][6]
-
Add a minimal amount of 95% ethanol, approximately 8 mL per gram of crude benzoin, and a boiling chip to the flask.[5]
-
Gently heat the mixture on a hot plate until the ethanol begins to boil.[2][4]
-
Continuously add small portions of hot ethanol to the boiling mixture until all the benzoin has just dissolved.[2][4] Avoid adding an excess of solvent to maximize the yield of recrystallized product.[1]
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present after dissolution, perform a hot gravity filtration. This step is not always necessary.[5]
-
-
Crystallization:
-
Once all the benzoin has dissolved, remove the flask from the hot plate and cover it with a watch glass.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[6][7]
-
After the solution has reached room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize crystal formation.[4][7]
-
-
Isolation of Crystals:
-
Set up a Buchner funnel with filter paper and a filter flask for vacuum filtration.
-
Wet the filter paper with a small amount of cold ethanol to ensure it is sealed to the funnel.
-
Turn on the vacuum and pour the cold crystal mixture into the Buchner funnel.
-
Wash the crystals with a minimal amount of ice-cold ethanol to remove any remaining soluble impurities.[5]
-
Continue to draw air through the crystals for several minutes to aid in drying.
-
-
Drying and Analysis:
-
Carefully remove the filter paper with the crystals from the funnel and place it on a watch glass.
-
Allow the crystals to air dry completely. The crystals can be left overnight to ensure all the solvent has evaporated.[7]
-
Once dry, weigh the purified benzoin to calculate the percent recovery.
-
Determine the melting point of the recrystallized benzoin to assess its purity. Pure benzoin has a melting point of approximately 135-137°C.
-
Experimental Workflow Diagram
References
- 1. digitalcommons.xula.edu [digitalcommons.xula.edu]
- 2. youtube.com [youtube.com]
- 3. Solved Experimental Data for Recrystallization and Melting | Chegg.com [chegg.com]
- 4. scribd.com [scribd.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
Application Notes: Benzoin as a Key Intermediate in the Synthesis of Phenytoin
Introduction
Phenytoin (B1677684), chemically known as 5,5-diphenylhydantoin, is a widely used anticonvulsant medication for the treatment of various types of seizures.[1] Its synthesis is a cornerstone of medicinal chemistry, and one of the most common and historically significant synthetic routes utilizes benzoin (B196080) as a key starting material. This process involves a two-step reaction sequence: the oxidation of benzoin to benzil (B1666583), followed by the condensation of benzil with urea (B33335) to form the hydantoin (B18101) ring structure of phenytoin.[2][3] This reaction is a classic example of a pinacol-pinacolone type rearrangement.[2][4][5] These application notes provide detailed protocols and data for the synthesis of phenytoin from benzoin, intended for researchers, scientists, and professionals in drug development.
Synthesis Pathway Overview
The overall synthesis involves two primary transformations as illustrated below. First, the α-hydroxy ketone, benzoin, is oxidized to the α-diketone, benzil. Subsequently, benzil undergoes a base-catalyzed condensation reaction with urea, which, after an acidic workup, yields phenytoin through a molecular rearrangement.[3][4]
Experimental Protocols
The following protocols are adapted from established literature procedures.
Protocol 1: Oxidation of Benzoin to Benzil
This protocol describes the oxidation of the secondary alcohol in benzoin to a ketone functionality to form benzil.
Materials:
-
Benzoin
-
Concentrated Nitric Acid (HNO₃)
-
Ethanol (B145695) (95%)
-
Round-bottom flask
-
Heating mantle
-
Fume hood
-
Buchner funnel and filter paper
Procedure:
-
Place 5.0 g of benzoin into a 100 mL round-bottom flask.
-
In a fume hood, add 25 mL of concentrated nitric acid to the flask.[3]
-
Heat the mixture gently on a heating mantle. The reaction will initiate with the evolution of reddish-brown nitrogen oxide gases.[3][6]
-
Continue heating for approximately 1-2 hours, with occasional swirling, until the evolution of gas ceases.[3][6]
-
Pour the hot reaction mixture into 100-150 mL of ice-cold water.
-
Allow the mixture to cool completely, which will cause the yellow benzil to solidify.
-
Collect the crude benzil by vacuum filtration and wash it thoroughly with cold water to remove any residual nitric acid.[3]
-
Recrystallize the crude product from 95% ethanol to obtain pure, yellow, needle-like crystals of benzil.[3]
-
Dry the crystals and record the yield and melting point.
Protocol 2: Synthesis of Phenytoin from Benzil and Urea
This protocol details the Biltz synthesis of phenytoin, which involves the condensation of benzil and urea, followed by a pinacol-pinacolone rearrangement.[1][7]
Materials:
-
Benzil
-
Urea
-
Sodium Hydroxide (B78521) (NaOH), 30% aqueous solution
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
In a 100 mL round-bottom flask, combine 5.3 g of benzil, 3.0 g of urea, 15 mL of 30% aqueous sodium hydroxide solution, and 75 mL of ethanol.[7][8]
-
Attach a reflux condenser to the flask and heat the mixture to boiling on a heating mantle. Maintain a gentle reflux for at least 2 hours.[4][7]
-
After the reflux period, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into 125 mL of water and mix thoroughly. An insoluble by-product may form.[7]
-
Allow the solution to stand for 15 minutes, then filter by suction to remove any insoluble material.[7]
-
Transfer the filtrate to a beaker and place it in an ice bath. Carefully acidify the filtrate by adding concentrated hydrochloric acid until it is strongly acidic (test with litmus (B1172312) paper).[1][7]
-
Phenytoin will precipitate as a white solid.
-
Collect the crude phenytoin by vacuum filtration and wash with cold water.
-
Recrystallize the product from industrial spirit (ethanol) to obtain pure phenytoin.[4][7]
-
Dry the final product and determine its yield and melting point.
Reaction Mechanism: Benzil to Phenytoin
The conversion of benzil to phenytoin is a multi-step process that proceeds via a pinacol-pinacolone type rearrangement. The key steps are outlined below.
Quantitative Data Summary
The efficiency of the synthesis can be evaluated based on reaction yields and the purity of the products, which is often initially assessed by melting point determination.
Table 1: Reaction Yields for Phenytoin Synthesis
| Synthesis Step | Reactants | Method | Reported Yield (%) | Reference |
| Benzoin → Benzil | Benzoin, Nitric Acid | Conventional Heating | 89 - 90.8 | [3][9] |
| Benzoin → Benzil | Benzoin, FeCl₃, HP-β-CD | "Green" Synthesis in Water | 94 | [10] |
| Benzil → Phenytoin | Benzil, Urea | Conventional Heating | 44 - 71.6 | [4][8][9] |
| Benzil → Phenytoin | Benzil, Urea | Microwave Irradiation | 79 | [9][11] |
| Overall (Benzoin → Phenytoin) | Benzoin, Urea | "Green" Synthesis in Water with HP-β-CD | 67 | [10][12] |
Table 2: Physical Properties of Intermediates and Final Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Reference |
| Benzoin | C₁₄H₁₂O₂ | 212.24 | White crystalline solid | 132 - 137 | [3][9][10] |
| Benzil | C₁₄H₁₀O₂ | 210.23 | Yellow needle-like crystals | 92 - 98 | [3][9][10] |
| Phenytoin | C₁₅H₁₂N₂O₂ | 252.27 | White crystalline solid | 296 - 299 | [4][7][10] |
Note on Green Chemistry Approaches: Recent research has focused on developing more environmentally friendly methods for phenytoin synthesis. These include using water as a solvent and supramolecular catalysts like cyclodextrins (HP-β-CD) to improve yields and reduce the use of hazardous organic solvents.[10][12][13][14] Microwave-assisted synthesis has also been shown to significantly reduce reaction times and, in some cases, improve yields.[1][9]
References
- 1. ajrconline.org [ajrconline.org]
- 2. 1. syhtesis-of-phynetoin-students.pdf [slideshare.net]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Practical Experiment 5: Phenytoin | PPTX [slideshare.net]
- 5. Synthesis of the pharmaceutical phenytoin (diphenylhydantoin) for demonstrating pinacol rearrangement [morressier.com]
- 6. youtube.com [youtube.com]
- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of benzoin under supramolecular catalysis involving cyclodextrins in water: application for the preparation of the antiepileptic drug phenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. Green Synthesis of Phenytoin Sodium | Scientific.Net [scientific.net]
Application Notes and Protocols for the Acetylation of Benzoin to Benzoin Acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of benzoin (B196080) acetate (B1210297) through the acetylation of benzoin. The protocols detailed below are based on established organic synthesis procedures and are intended for use by trained professionals in a laboratory setting.
Introduction
The acetylation of benzoin is a common esterification reaction in organic chemistry where the hydroxyl group of benzoin is converted to an acetate ester.[1][2][3] This transformation is typically achieved by reacting benzoin with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, often in the presence of an acid catalyst like sulfuric acid.[1][3][4] The resulting product, benzoin acetate, is a useful intermediate in various synthetic pathways.[5] This application note outlines detailed procedures for this synthesis, presents key quantitative data, and provides a visual representation of the experimental workflow.
Reaction Principle
The acetylation of benzoin is a nucleophilic acyl substitution reaction.[5] In an acid-catalyzed mechanism, the catalyst (e.g., sulfuric acid) protonates the carbonyl oxygen of acetic anhydride, rendering it more electrophilic.[5][6] The hydroxyl group of benzoin then acts as a nucleophile, attacking the activated carbonyl carbon.[5][6] Subsequent loss of a proton and elimination of acetic acid yields the final product, benzoin acetate.
Experimental Protocols
Two primary protocols for the acetylation of benzoin are presented below, a standard scale and a microscale procedure.
Protocol 1: Standard Scale Synthesis of Benzoin Acetate
This protocol is adapted from a well-established procedure in organic syntheses.[4][7]
Materials:
-
Benzoin
-
Glacial Acetic Acid
-
Acetic Anhydride
-
Concentrated Sulfuric Acid
-
95% Ethyl Alcohol
-
Water
-
Beakers (1 L, 4 L)
-
Mechanical Stirrer
-
Dropping Funnel
-
Büchner Funnel
-
Steam Bath
-
Ice Bath
Procedure:
-
In a 1-liter beaker equipped with a mechanical stirrer, combine 212 g (1 mole) of benzoin, 200 mL of glacial acetic acid, and 200 mL (2.1 moles) of acetic anhydride.[4][7]
-
With continuous stirring, slowly add 20 mL of concentrated sulfuric acid to the mixture over a period of five minutes. The temperature of the mixture will rise to approximately 50°C as the benzoin dissolves.[4][7]
-
Heat the reaction mixture on a steam bath for 20 minutes. It is important not to heat the mixture for a longer duration or at a higher temperature.[4]
-
Allow the mixture to cool slightly and then transfer it to a large dropping funnel.
-
Slowly add the reaction mixture to 2.5 liters of vigorously stirred water in a 4-liter container over a period of 30 minutes.[4][7]
-
Continue stirring for an additional hour to ensure complete precipitation of the product.[4][7] If the product solidifies into lumps, they should be crushed and returned to the mixture for further stirring.[4]
-
Collect the crystalline product by suction filtration using a Büchner funnel.
-
Wash the crystals with water and press them as dry as possible.
-
For purification, transfer the crude product to a beaker and add 400 mL of 95% ethyl alcohol. Warm the mixture to about 60°C until the solid dissolves.[4]
-
Cool the solution to 5°C with stirring to induce crystallization.[4]
-
Collect the purified benzoin acetate crystals by suction filtration and allow them to air dry.[4]
Protocol 2: Microscale Synthesis of Benzoin Acetate
This protocol is suitable for smaller scale experiments and minimizes waste.[2]
Materials:
-
Benzoin
-
Glacial Acetic Acid
-
Acetic Anhydride
-
Concentrated Sulfuric Acid
-
Water
-
Test Tube (6 in.)
-
Boiling Water Bath
-
Ice Bath
-
Pipet
-
Glass Stir Rod
-
Hirsch Funnel
Procedure:
-
Weigh out 0.50 mmol of benzoin and place it in a 6-inch test tube.[2]
-
To the test tube, add 6 drops of glacial acetic acid, approximately 1 mL of acetic anhydride, and 1 drop of concentrated sulfuric acid, while stirring.[2]
-
Heat the mixture in a boiling water bath for 15 minutes.[2]
-
Remove the test tube from the water bath and add 10 mL of cold water.[2]
-
Chill the mixture in an ice bath, with occasional stirring, until the precipitation of the product is complete. If an oil forms, scratch the inside of the test tube with a glass stir rod to induce crystallization.[2]
-
Remove the aqueous layer with a pipet.[2]
-
For recrystallization, add 2-4 mL of methanol to the residue and warm to dissolve the product.[2]
-
Cool the solution slightly, then chill in an ice bath to recrystallize the product.[2]
-
Isolate the final product using a Hirsch funnel and wash the crystals with a small amount of ice-cold methanol.[2]
-
Record the mass and melting point of the solid.[2]
Data Presentation
The following table summarizes the quantitative data from the standard scale procedure.
| Parameter | Value | Reference |
| Reactants | ||
| Benzoin | 212 g (1 mole) | [4][7] |
| Acetic Anhydride | 200 mL (2.1 moles) | [4][7] |
| Glacial Acetic Acid | 200 mL | [4][7] |
| Concentrated Sulfuric Acid | 20 mL | [4][7] |
| Reaction Conditions | ||
| Temperature | ~50°C, then steam bath | [4][7] |
| Reaction Time | 20 minutes | [4][7] |
| Product | ||
| Crude Yield | 220-230 g | [4] |
| Percent Yield | 86-90% | [4] |
| Melting Point (crude) | 80-82°C | [4] |
| Melting Point (recrystallized) | 81.5-82.5°C | [4] |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the standard scale synthesis of benzoin acetate.
Caption: Workflow for the synthesis and purification of benzoin acetate.
Safety Precautions
-
Acetic Anhydride: Corrosive and a lachrymator. Handle in a well-ventilated fume hood.
-
Concentrated Sulfuric Acid: Extremely corrosive. Causes severe burns. Handle with extreme care, using appropriate personal protective equipment (gloves, goggles, lab coat).
-
Glacial Acetic Acid: Corrosive and can cause burns. Handle in a fume hood.
-
The reaction is exothermic, especially upon addition of sulfuric acid. Control the rate of addition to prevent overheating.
-
Always wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, when performing this experiment.
References
- 1. m.youtube.com [m.youtube.com]
- 2. websites.nku.edu [websites.nku.edu]
- 3. brainly.com [brainly.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Benzoin Acetate|C16H14O3|Research Chemical [benchchem.com]
- 6. brainly.com [brainly.com]
- 7. Production Method of Benzoin acetate - Chempedia - LookChem [lookchem.com]
Application Notes and Protocols: Sodium Cyanide as a Catalyst in Benzoin Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzoin (B196080) condensation is a classic carbon-carbon bond-forming reaction that yields an α-hydroxy ketone, known as a benzoin, from two molecules of an aromatic aldehyde. The reaction is traditionally catalyzed by a nucleophile, with the cyanide ion (CN⁻), typically from sodium cyanide (NaCN) or potassium cyanide (KCN), being a highly effective and historically significant catalyst. This reaction is pivotal in organic synthesis, providing a route to valuable intermediates for the preparation of various compounds, including heterocyclic compounds and pharmaceuticals like the antiepileptic drug phenytoin (B1677684).[1][2]
The role of the cyanide ion is multifaceted; it acts as an excellent nucleophile, its electron-withdrawing nature facilitates the crucial proton transfer to form a carbanion, and it serves as a good leaving group to regenerate the catalyst at the end of the reaction cycle.[3][4][5] This unique combination of properties makes cyanide a specific and efficient catalyst for this transformation.[3] The reaction proceeds via a mechanism first proposed by A. J. Lapworth in 1903, which involves the "umpolung" or reversal of polarity of the carbonyl carbon of one aldehyde molecule.[4][6]
These application notes provide detailed protocols for performing a sodium cyanide-catalyzed benzoin condensation, present quantitative data from a representative procedure, and outline the critical safety measures required when handling highly toxic cyanide compounds.
Quantitative Data
The following table summarizes the quantitative data for a typical benzoin condensation of benzaldehyde (B42025) using sodium cyanide as a catalyst, based on a procedure from Organic Syntheses.
| Parameter | Value | Reference |
| Reactants | ||
| Benzaldehyde | 500 g (476 mL, 4.7 moles) | [7] |
| Sodium Cyanide (96-98%) | 50 g | [7] |
| 95% Ethanol | 625 mL | [7] |
| Water | 500 mL | [7] |
| Reaction Conditions | ||
| Temperature | Boiling | [7] |
| Reaction Time | 30 minutes | [7] |
| Product Yield | ||
| Crude Benzoin | 450-460 g (90-92%) | [7] |
| Recrystallized Benzoin | 83 g (from 90 g crude) | [7] |
| Product Characteristics | ||
| Melting Point | 129 °C (recrystallized) | [7] |
Reaction Mechanism and Experimental Workflow
The catalytic cycle of the cyanide-catalyzed benzoin condensation involves several key steps, as illustrated in the diagram below. The process begins with the nucleophilic attack of the cyanide ion on the carbonyl carbon of an aldehyde molecule.
Caption: Catalytic cycle of benzoin condensation.
The general workflow for carrying out the benzoin condensation in a laboratory setting is depicted below. It encompasses preparation, reaction execution, product isolation, and purification.
Caption: General experimental workflow for benzoin condensation.
Experimental Protocols
Materials and Equipment:
-
Round-bottomed flask (3 L)
-
Reflux condenser
-
Heating mantle
-
Buchner funnel and filter flask
-
Vacuum source
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders
-
Balance
-
Melting point apparatus
-
Personal Protective Equipment (PPE): Chemical-resistant gloves (double gloving recommended), safety goggles, face shield, lab coat.[8]
Reagents:
-
Benzaldehyde (pure, freshly distilled)[7]
-
Sodium cyanide (NaCN, 96-98%)
-
Ethanol (95%)
-
Deionized water
Protocol:
Important: This procedure must be carried out in a well-ventilated chemical fume hood due to the high toxicity of sodium cyanide and the potential release of hydrogen cyanide gas.[9][10]
-
Reaction Setup: In a 3-liter round-bottomed flask equipped with a reflux condenser, combine 625 mL of 95% ethanol, 500 mL of water, 500 g (476 mL) of pure benzaldehyde, and 50 g of sodium cyanide.[7]
-
Note: It is crucial to use purified benzaldehyde, as impurities can significantly lower the product yield.[7]
-
-
Reaction: Heat the mixture to boiling using a heating mantle. Maintain a gentle reflux for 30 minutes.[7] Crystals of benzoin may begin to separate from the hot solution after about 20 minutes.[7]
-
Isolation of Crude Product: After 30 minutes, turn off the heat and allow the mixture to cool to room temperature. Further cool the flask in an ice-water bath to maximize crystallization.[7]
-
Collect the precipitated crystals by vacuum filtration using a Buchner funnel.[7]
-
Wash the crystals on the filter with a small amount of cold water to remove any residual cyanide.[7]
-
Allow the crude benzoin to air dry. The expected yield of crude product is between 450-460 g.[7]
-
Purification (Recrystallization):
-
Dissolve 90 g of the crude benzoin in approximately 700 mL of boiling 95% ethanol.[7]
-
Allow the solution to cool slowly to room temperature, then cool in an ice bath to induce crystallization.
-
Collect the pure, white crystals of benzoin by vacuum filtration.
-
Dry the crystals completely. The expected melting point of pure benzoin is 129 °C.[7]
-
Safety Precautions
Sodium cyanide is a highly toxic substance that can be fatal if swallowed, inhaled, or absorbed through the skin.[8] Strict adherence to safety protocols is mandatory.
-
Handling: Always handle sodium cyanide in a certified chemical fume hood.[9][10] Wear appropriate PPE, including double gloves, a lab coat, and chemical safety goggles.[9] A face shield is recommended where there is a splash hazard.[8]
-
Storage: Store sodium cyanide in a cool, dry, well-ventilated area, away from acids and oxidizing agents.[11] Keep it in a tightly sealed and clearly labeled container.[11] Access to the storage area should be restricted to authorized personnel.[8]
-
Incompatible Materials: Sodium cyanide reacts with acids to produce highly toxic and flammable hydrogen cyanide (HCN) gas.[8][11] Ensure that no acidic materials are present in the work area.
-
Spills: In case of a small spill inside a fume hood, it can be cleaned up by trained personnel wearing appropriate PPE. For larger spills, or any spill outside a fume hood, evacuate the area and contact emergency personnel immediately.[9]
-
Waste Disposal: All cyanide-containing waste, including empty containers and contaminated materials (e.g., gloves, filter paper), must be collected as hazardous waste in designated, clearly labeled containers.[8][10] Do not mix cyanide waste with other waste streams, especially acidic waste.[10]
-
First Aid:
-
Inhalation: Move the person to fresh air and call for immediate medical attention.[9]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[9]
-
Ingestion: If swallowed, seek immediate medical attention.
-
Disclaimer: This document is intended for informational purposes only and does not supersede any institutional safety guidelines or standard operating procedures. All laboratory work should be conducted with a thorough understanding of the hazards involved and under the direct supervision of qualified personnel.
References
- 1. Synthesis of benzoin under supramolecular catalysis involving cyclodextrins in water: application for the preparation of the antiepileptic drug phenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. testbook.com [testbook.com]
- 4. Benzoin_condensation [chemeurope.com]
- 5. chemistnotes.com [chemistnotes.com]
- 6. Benzoin condensation - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. uthsc.edu [uthsc.edu]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. artscimedia.case.edu [artscimedia.case.edu]
- 11. unitedchemicalcn.com [unitedchemicalcn.com]
Application Notes and Protocols for Monitoring Benzoin Reactions using Thin-Layer Chromatography (TLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzoin (B196080) condensation is a classic carbon-carbon bond-forming reaction that yields an α-hydroxyketone, known as a benzoin, from two molecules of an aromatic aldehyde. This reaction is of significant interest in organic synthesis and is a key step in the production of various pharmaceutical intermediates and other valuable organic compounds.
Monitoring the progress of the benzoin reaction is crucial for optimizing reaction conditions, determining reaction completion, and ensuring the purity of the final product. Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective analytical technique ideally suited for this purpose.[1] By observing the disappearance of the starting material (benzaldehyde) and the appearance of the product (benzoin), researchers can efficiently track the reaction's progress.
These application notes provide a detailed protocol for monitoring the benzoin condensation of benzaldehyde (B42025) to benzoin using TLC. This includes the preparation of the TLC system, sample analysis, and visualization techniques.
Reaction Mechanism: Cyanide-Catalyzed Benzoin Condensation
The benzoin condensation can be catalyzed by various nucleophiles, with the cyanide ion being the classic and most common catalyst.[2] The reaction proceeds through the following key steps:
-
Nucleophilic attack: The cyanide ion attacks the carbonyl carbon of a benzaldehyde molecule.
-
Proton transfer: A proton is transferred from the adjacent carbon to the oxygen atom.
-
Second nucleophilic attack: The resulting carbanion attacks the carbonyl carbon of a second benzaldehyde molecule.
-
Catalyst regeneration: The cyanide catalyst is eliminated, yielding the benzoin product.
References
Synthesis and Application of Hydroxy Benzoin Analogs: A Guide for Researchers
Application Notes and Protocols for Drug Development Professionals and Scientists
This document provides a comprehensive overview of the synthesis of hydroxy benzoin (B196080) analogs and their diverse applications in biomedical research and drug development. Detailed experimental protocols for their synthesis and biological evaluation are presented, alongside a summary of their biological activities. Visual representations of key experimental workflows and the proposed mechanism of cytotoxic action are included to facilitate understanding.
Introduction
Hydroxy benzoin analogs are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities. These compounds, characterized by a 1,2-diphenylethanone backbone with hydroxyl substitutions on the aromatic rings, serve as versatile scaffolds for the development of novel therapeutic agents. Their documented bioactivities include antioxidant, antimicrobial, enzyme inhibitory, and anticancer effects.[1][2][3] The synthesis of these analogs often involves the benzoin condensation reaction, a classic carbon-carbon bond-forming reaction.[3]
Data Presentation
The biological activities of synthesized hydroxy benzoin analogs and their derivatives are summarized below. The data highlights their potential as enzyme inhibitors and cytotoxic agents against cancer cells.
Table 1: Enzyme Inhibition Activity of Hydroxy Benzoin Analogs
| Compound | Target Enzyme | IC₅₀ (µM) |
| Compound 4 | Acetylcholinesterase (AChE) | 0.18 ± 0.01 |
| Butyrylcholinesterase (BChE) | 0.45 ± 0.02 | |
| Tyrosinase | 1.12 ± 0.05 | |
| α-Amylase | > 200 | |
| α-Glucosidase | 15.2 ± 0.7 | |
| Compound 12 | Acetylcholinesterase (AChE) | 0.25 ± 0.01 |
| Butyrylcholinesterase (BChE) | 0.62 ± 0.03 | |
| Tyrosinase | 0.98 ± 0.04 | |
| α-Amylase | > 200 | |
| α-Glucosidase | 21.5 ± 1.1 | |
| Compound 5 | α-Glucosidase | - |
| Acarbose (Standard) | α-Glucosidase | 38.2 ± 1.5 |
| Galantamine (Standard) | Acetylcholinesterase (AChE) | 0.05 ± 0.002 |
| Kojic Acid (Standard) | Tyrosinase | 0.15 ± 0.01 |
Data extracted from studies on various hydroxy benzoin and hydroxy methoxy (B1213986) benzoin analogs.[2][4]
Table 2: Cytotoxic Activity of Hydroxy Benzoin Analogs against HeLa and RPE Cell Lines
| Compound | Cell Line | IC₅₀ (µg/mL) |
| Compound 4 | HeLa (Cervical Cancer) | 10.1 ± 0.5 |
| RPE (Normal) | 25.3 ± 1.2 | |
| Compound 12 | HeLa (Cervical Cancer) | 15.2 ± 0.8 |
| RPE (Normal) | 30.1 ± 1.5 | |
| Compound 18a+b | HeLa (Cervical Cancer) | 20.5 ± 1.0 |
| RPE (Normal) | 42.3 ± 2.1 | |
| Compound 25 | HeLa (Cervical Cancer) | 28.1 ± 1.4 |
| RPE (Normal) | 55.2 ± 2.8 | |
| Cisplatin (Standard) | HeLa (Cervical Cancer) | 9.8 ± 0.4 |
| RPE (Normal) | 12.5 ± 0.6 |
Data represents the concentration of the compound that inhibits 50% of cell growth.[2][5]
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of hydroxy benzoin analogs are provided below.
Synthesis Protocols
1. Synthesis of Hydroxy Benzoin Analogs (e.g., Compound 4)
This protocol describes a general method for the synthesis of hydroxy benzoins via benzoin condensation using an ultrasonic bath.[3]
-
Materials:
-
Appropriate hydroxy benzaldehydes (e.g., 3-hydroxybenzaldehyde, 4-hydroxybenzaldehyde) (0.001 mol)
-
Potassium cyanide (KCN) (0.001 mol)
-
Dry Dimethyl sulfoxide (B87167) (DMSO) (10 mL)
-
Ethyl acetate (B1210297)
-
n-hexane, chloroform, methanol (B129727) for chromatography
-
Deionized water
-
Round bottom flask
-
Ultrasonic bath (340 W)
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum Liquid Chromatography (VLC) system with Silica gel (230–400 mesh)
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
-
-
Procedure:
-
Dissolve the hydroxy benzaldehydes (0.001 mol) in dry DMSO (10 mL) in a round bottom flask.
-
Add KCN (0.001 mol) to the solution under a nitrogen atmosphere.
-
Place the flask in an ultrasonic bath and sonicate at 70–85 °C for 120 minutes.
-
Monitor the reaction progress using TLC.
-
Upon completion, add 30 mL of deionized water to the reaction mixture.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and evaporate the solvent using a rotary evaporator to obtain the crude product.
-
Purify the crude product using VLC with a gradient of n-hexane, chloroform, ethyl acetate, and methanol to yield the racemic hydroxy benzoin analog.
-
Characterize the purified compound using spectroscopic methods (NMR, FT-IR, UV, LC-QTOF-MS).
-
2. Synthesis of Hydroxy Benzil (B1666583) Analogs (e.g., Compound 12)
This protocol details the oxidation of hydroxy benzoins to their corresponding benzils.[3]
-
Materials:
-
Hydroxy benzoin analog (100–400 mg)
-
Acetone (B3395972) (5 mL)
-
Concentrated nitric acid (HNO₃) (2-3 mL)
-
Ethyl acetate
-
Deionized water
-
Round bottom flask
-
Magnetic stirrer and hot plate
-
Separatory funnel
-
Rotary evaporator
-
VLC system with Silica gel (230–400 mesh)
-
TLC plates
-
-
Procedure:
-
Dissolve the hydroxy benzoin analog in acetone (5 mL) in a round bottom flask.
-
Add concentrated HNO₃ (2-3 mL) to the solution.
-
Stir the reaction mixture at 50–70 °C for 30–120 minutes.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, evaporate the acetone.
-
Add 30 mL of deionized water to the flask and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts and evaporate the solvent to get the crude product.
-
Purify the crude hydroxy benzil analog by VLC using a gradient of n-hexane, chloroform, and ethyl acetate.
-
Characterize the final product using spectroscopic techniques.
-
Biological Assay Protocols
1. Acetylcholinesterase (AChE) Inhibition Assay
This assay is used to determine the inhibitory effect of the synthesized compounds on AChE activity.
-
Principle: The assay measures the hydrolysis of acetylthiocholine (B1193921) by AChE, where the product, thiocholine, reacts with DTNB (Ellman's reagent) to produce a yellow-colored compound, which is measured spectrophotometrically at 412 nm.
-
Procedure:
-
Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add Tris-HCl buffer (50 mM, pH 8.0), the test compound solution, and a solution of AChE.
-
Incubate the mixture at 37 °C for 15 minutes.
-
Add a solution of DTNB.
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide.
-
Measure the absorbance at 412 nm at regular intervals.
-
Calculate the percentage of inhibition and the IC₅₀ value. Galantamine can be used as a positive control.
-
2. α-Glucosidase Inhibition Assay
This assay evaluates the potential of the compounds to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion.
-
Principle: The inhibitory activity is determined by measuring the release of p-nitrophenol from p-nitrophenyl-α-D-glucopyranoside (pNPG) by α-glucosidase. The absorbance of p-nitrophenol is measured at 405 nm.
-
Procedure:
-
Prepare solutions of the test compounds.
-
In a 96-well plate, mix the test compound with a solution of α-glucosidase in phosphate (B84403) buffer (pH 6.8).
-
Incubate the mixture at 37 °C for 10 minutes.
-
Add the substrate pNPG to start the reaction.
-
Incubate for another 20 minutes at 37 °C.
-
Stop the reaction by adding sodium carbonate solution.
-
Measure the absorbance at 405 nm.
-
Acarbose can be used as a standard inhibitor. Calculate the percentage inhibition and IC₅₀ value.[6]
-
3. Cytotoxicity Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the hydroxy benzoin analogs on cancer cell lines (e.g., HeLa) and normal cell lines (e.g., RPE).
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product, which is then solubilized and quantified by spectrophotometry.
-
Procedure:
-
Seed the cells (e.g., HeLa, RPE) in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or Sorenson's glycine (B1666218) buffer).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability and determine the IC₅₀ value. Cisplatin is often used as a positive control.[7]
-
Visualizations
The following diagrams illustrate the general workflow for the synthesis and evaluation of hydroxy benzoin analogs, and the proposed signaling pathway for their cytotoxic activity.
Caption: General workflow for the synthesis and biological evaluation of hydroxy benzoin analogs.
Caption: Proposed intrinsic apoptotic pathway induced by hydroxy benzoin analogs in cancer cells.
Applications and Future Directions
The diverse biological activities of hydroxy benzoin analogs position them as promising candidates for further drug development. Their ability to inhibit key enzymes like acetylcholinesterase and α-glucosidase suggests potential applications in the treatment of neurodegenerative diseases and diabetes, respectively.[1][2]
Furthermore, the potent cytotoxic effects against cancer cell lines, such as HeLa, highlight their potential as anticancer agents.[2] The proposed mechanism of action involves the induction of apoptosis through the intrinsic mitochondrial pathway, which is a key target in cancer therapy.[8] Specifically, these compounds appear to modulate the expression of Bcl-2 family proteins, leading to the release of cytochrome c and the subsequent activation of the caspase cascade.[8]
Future research should focus on optimizing the structure of these analogs to enhance their potency and selectivity. In vivo studies are also necessary to validate their therapeutic efficacy and to assess their pharmacokinetic and safety profiles. The development of targeted delivery systems could also improve their therapeutic index and reduce potential side effects.
References
- 1. Benzoin Thiosemicarbazone Inhibits Growth and Triggers Apoptosis in Earlich Ascites Carcinoma Cells through an Intrinsic Pathway [pubs.sciepub.com]
- 2. Synthesis of hydroxy benzoin/benzil analogs and investigation of their antioxidant, antimicrobial, enzyme inhibition, and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of hydroxy benzoin/benzil analogs and investigation of their antioxidant, antimicrobial, enzyme inhibition, and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation (antioxidant, antimicrobial, enzyme inhibition, and cytotoxic) and molecular docking study of hydroxy methoxy benzoin/benzil analogous - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 6. Induction of apoptosis in human cervical carcinoma HeLa cells by active compounds from Hypericum ascyron L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oatext.com [oatext.com]
- 8. Effects and Mechanism of Baicalin on Apoptosis of Cervical Cancer HeLa Cells In-vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Benzoin as a Degassing Agent in Powder Coating Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of benzoin (B196080) as a degassing agent in powder coating formulations. Detailed protocols for its application and evaluation are included to assist researchers in optimizing coating performance.
Introduction
Benzoin is a widely used additive in the powder coating industry, primarily functioning as a degassing agent.[1][2][3] During the curing process of powder coatings, entrapped air and volatile materials can lead to surface defects such as pinholes and craters. Benzoin effectively mitigates the formation of these defects, ensuring a smooth and uniform finish.[2][3] Its mechanism of action is multifaceted, involving both chemical and physical processes to facilitate the escape of gases from the molten coating film.[1][4]
Mechanism of Action
The primary function of benzoin as a degassing agent is to prevent the formation of pinholes and other surface imperfections in the cured powder coating film.[1][2] This is achieved through a combination of mechanisms:
-
Oxygen Scavenging: During the curing cycle, as the powder melts, benzoin is believed to undergo oxidation.[4][5] This reaction consumes oxygen present in the entrapped bubbles, reducing their size.
-
Accelerated Bubble Dissolution: The reduction in bubble size increases the internal pressure, which in turn accelerates the dissolution of the remaining gases (primarily nitrogen) into the molten polymer matrix.[4][5]
-
Viscosity Reduction: Some studies suggest that benzoin may also act as a solid solvent, reducing the melt viscosity of the resin.[4] This lower viscosity facilitates the escape of bubbles to the surface before the coating cures.
Data Presentation: Effects of Benzoin on Powder Coating Properties
The following table summarizes the typical effects of incorporating benzoin into a standard powder coating formulation. The data is representative of expected outcomes based on industry knowledge and published literature. Actual results may vary depending on the specific formulation, substrate, and curing conditions.
| Benzoin Concentration (% by weight) | Pinhole Density (defects/m²) | 60° Gloss (GU) | Yellowness Index | Adhesion (ASTM D3359) | Impact Resistance (ASTM D2794, inch-lbs) |
| 0 (Control) | High (>50) | 85 | 1.2 | 5B | 120 |
| 0.3 | Low (5-10) | 88 | 1.5 | 5B | 140 |
| 0.8 | Very Low (<5) | 90 | 2.0 | 5B | 150 |
| 1.5 | Very Low (<5) | 90 | 3.5 | 5B | 150 |
Experimental Protocols
Formulation and Preparation of Powder Coating
Objective: To prepare powder coating samples with varying concentrations of benzoin for evaluation.
Materials:
-
Polyester Resin
-
Curing Agent (e.g., TGIC or HAA)
-
Pigments (e.g., Titanium Dioxide)
-
Flow Control Agent
-
Benzoin
-
Substrate panels (e.g., cold-rolled steel)
Equipment:
-
High-speed mixer
-
Twin-screw extruder
-
Grinding mill (e.g., air classifying mill)
-
Sieve shaker with appropriate mesh screens
-
Electrostatic spray gun
-
Curing oven
Procedure:
-
Pre-mixing: Dry blend all the formulation components (resin, curing agent, pigments, flow agent, and the specified amount of benzoin) in a high-speed mixer for 2-3 minutes to ensure a homogenous mixture.
-
Extrusion: Melt-compound the pre-mixed blend using a twin-screw extruder. The extruder barrel temperature should be maintained between 90°C and 120°C. This process ensures the thorough dispersion of all components.
-
Cooling and Crushing: The extrudate is cooled on a chill roll and then crushed into smaller chips.
-
Grinding and Sieving: The chips are finely ground using a grinding mill. The resulting powder is then sieved to achieve the desired particle size distribution (typically 20-80 µm).
Application and Curing
Objective: To apply the prepared powder coatings onto substrate panels and cure them to form a film.
Procedure:
-
Substrate Preparation: Ensure the substrate panels are clean and pre-treated (e.g., phosphated) for optimal adhesion.
-
Electrostatic Application: Apply the powder coating to the substrate panels using an electrostatic spray gun. Aim for a uniform film thickness, typically between 50-80 µm.
-
Curing: Place the coated panels in a curing oven. The curing schedule (temperature and time) will depend on the specific resin system used (e.g., 180-200°C for 10-15 minutes).
Evaluation of Coating Properties
Objective: To characterize and compare the properties of the cured coatings with different benzoin concentrations.
Procedures:
-
Pinhole Density: Visually inspect the cured coating surface under good lighting and count the number of pinholes within a defined area (e.g., 10 cm x 10 cm). Express the result as defects per square meter.
-
Gloss Measurement: Use a gloss meter to measure the 60° specular gloss of the coating surface according to ASTM D523.
-
Yellowness Index: Measure the yellowness index of the coating using a spectrophotometer or colorimeter according to ASTM E313. This is particularly important as benzoin can cause yellowing at higher concentrations.[2][6]
-
Adhesion: Evaluate the adhesion of the coating to the substrate using the cross-hatch adhesion test according to ASTM D3359.
-
Impact Resistance: Determine the direct and reverse impact resistance of the coating according to ASTM D2794.
Visualizations
Caption: Degassing mechanism of benzoin in powder coating.
Caption: Experimental workflow for evaluating benzoin.
Conclusion
Benzoin is a highly effective degassing agent in powder coating formulations, significantly reducing surface defects like pinholes. Its mechanism involves a combination of oxygen scavenging and facilitating the dissolution and escape of entrapped gases. While beneficial for surface appearance and mechanical properties, its concentration must be carefully controlled to avoid adverse effects such as yellowing. The provided protocols offer a systematic approach for researchers to evaluate and optimize the use of benzoin in their specific powder coating systems.
References
Green Chemistry Approaches to Benzoin Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of green and sustainable methodologies for the synthesis of benzoin (B196080) and its derivatives. Traditional methods often rely on hazardous reagents like potassium cyanide.[1] The protocols outlined below utilize environmentally benign catalysts and reaction conditions, including biocatalysis with thiamine (B1217682) hydrochloride, N-heterocyclic carbenes (NHCs), and the use of alternative energy sources like microwave and ultrasound irradiation.[2][3][4] These approaches offer significant advantages, including milder reaction conditions, reduced waste, and improved safety profiles, aligning with the principles of green chemistry.
I. Thiamine Hydrochloride Catalyzed Benzoin Condensation
A well-established green alternative to the classical cyanide-catalyzed benzoin condensation involves the use of thiamine hydrochloride (Vitamin B1) as a biocatalyst.[1][3] This method is significantly safer and often employs aqueous or ethanolic reaction media.[2][5]
Data Presentation: Thiamine-Catalyzed Benzoin Synthesis
| Entry | Aldehyde | Catalyst (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Benzaldehyde (B42025) | 5.3 | Water/Ethanol (B145695) | 65 | 1 h | <51 | |
| 2 | Benzaldehyde | - | Water/Ethanol | 60 | 1 h | 45 | |
| 3 | Benzaldehyde | - | Water/Ethanol | 60-65 | 1.5 h | - | [2] |
| 4 | Benzaldehyde | - | Water/Ethanol | Reflux | 1-1.5 h | - | [6] |
| 5 | Benzaldehyde | 12.2 | Water/HP-β-CD | RT | 7 days | 89 | [7] |
Yields are for the isolated product. "-" indicates data not specified in the source.
Experimental Protocol: Thiamine-Catalyzed Synthesis in Aqueous Ethanol[5]
-
Catalyst Preparation: In a 25 mL Erlenmeyer flask, dissolve 0.67 g of thiamine hydrochloride in 1.0 mL of water by swirling.
-
Solvent Addition: Add 6.7 mL of 95% ethanol and swirl until the solution is homogeneous.
-
Base Addition: To this solution, add 2.0 mL of an 8% aqueous sodium hydroxide (B78521) solution. Swirl the flask until the bright yellow color of the ylide intermediate fades to a pale yellow.
-
Substrate Addition: Add 2.0 mL of benzaldehyde and swirl the contents until the mixture is homogeneous.
-
Reaction: Stopper the flask and allow it to stand for at least two days at room temperature.
-
Isolation: If crystals have not formed after two days, induce crystallization by scratching the inside of the flask with a glass stirring rod. Cool the mixture in an ice bath for 5-10 minutes to maximize crystal formation.
-
Purification: Collect the crude benzoin by vacuum filtration and wash the crystals with three 2 mL portions of ice-cold water. The crude product can be further purified by recrystallization from hot 95% ethanol.
II. N-Heterocyclic Carbene (NHC) Catalyzed Benzoin Condensation
N-Heterocyclic carbenes (NHCs) have emerged as highly efficient organocatalysts for benzoin condensation, offering excellent yields under mild conditions.[8][9] Green variations of this method include performing the reaction in aqueous media, ionic liquids, or under solvent-free conditions.[10][11]
Data Presentation: NHC-Catalyzed Benzoin Synthesis
| Entry | Aldehyde | Catalyst | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Benzaldehyde | N,N-dimethylbenzimidazolium iodide | NaOH | [bmim][PF6] | 80 | 5 h | 83 | [10] |
| 2 | p-chlorobenzaldehyde | N,N-dimethylbenzimidazolium iodide | NaOH | [bmim][PF6] | 7 h | 60 | [10] | |
| 3 | Furaldehyde | N,N-dimethylbenzimidazolium iodide | NaOH | [bmim][PF6] | 4.5 h | 62 | [10] | |
| 4 | Solid Aldehydes | Chiral NHC Precursor B | Cs2CO3 | Solvent-free | 30-50 | 12 h | 87-99 | [12] |
[bmim][PF6] = 1-butyl-3-methylimidazolium hexafluorophosphate
Experimental Protocol: NHC-Catalyzed Synthesis in an Ionic Liquid[12]
-
Reaction Setup: In a round-bottom flask, add N,N-dimethylbenzimidazolium iodide (0.218 g, 0.80 mmol) and sodium hydroxide (0.032 g, 0.80 mmol) to the ionic liquid [bmim][PF6] (5 mL).
-
Substrate Addition: Add the aromatic aldehyde (8.00 mmol) to the stirred solution at room temperature.
-
Reaction: Increase the temperature to 80°C and stir the mixture for the time specified in the table. Monitor the reaction progress by TLC.
-
Workup: After completion, extract the reaction mixture with diethyl ether (3 x 80 mL).
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purification: Purify the residue by preparative thin-layer chromatography on silica (B1680970) gel.
III. Alternative Energy-Assisted Benzoin Synthesis
To further enhance the green credentials of benzoin synthesis, alternative energy sources like microwave irradiation and ultrasound can be employed to accelerate reaction rates, often leading to higher yields in shorter timeframes and under milder conditions.[4][13]
Data Presentation: Microwave and Ultrasound-Assisted Benzoin Synthesis
| Entry | Method | Catalyst | Solvent | Time | Yield (%) | Reference |
| 1 | Microwave | Thiamine HCl | - | 20 s | 71 | [14] |
| 2 | Microwave | IMes·HCl | DBU | 5 min | 88 | [15] |
| 3 | Ultrasound | KCN/Imidazolium salts | EtOH/H2O | - | Good | [16] |
IMes·HCl = N,N′-(2,4,6-trimethylphenyl)imidazolium chloride, DBU = 1,8-diazabicyclo[5.4.0]undec-7-ene. "-" indicates data not specified in the source.
Experimental Protocol: Microwave-Assisted Thiamine-Catalyzed Synthesis[19]
-
Preparation: In a suitable vessel, combine 30 mL of imitation almond extract (containing benzaldehyde), 2 crushed 100 mg vitamin B1 tablets (thiamine hydrochloride), and a pinch of baking soda.
-
Microwave Irradiation: Gently shake the mixture and microwave at a low power setting (e.g., 700 W at power level 1) for 60 seconds.
-
Crystallization: Cover the vessel with aluminum foil, poke small holes for evaporation, and allow it to stand for 2-3 days for the benzoin crystals to form.
-
Isolation: Collect the crystals by filtration.
Visualizations
Thiamine-Catalyzed Benzoin Condensation Workflow
Caption: Workflow for thiamine-catalyzed benzoin synthesis.
Logical Relationship of Green Benzoin Synthesis Approaches
Caption: Key approaches in green benzoin synthesis.
References
- 1. scispace.com [scispace.com]
- 2. Chemistry 211 Experiment 10 [home.miracosta.edu]
- 3. sciencemadness.org [sciencemadness.org]
- 4. mdpi.com [mdpi.com]
- 5. studylib.net [studylib.net]
- 6. chem.latech.edu [chem.latech.edu]
- 7. Synthesis of benzoin under supramolecular catalysis involving cyclodextrins in water: application for the preparation of the antiepileptic drug phenyt ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09062C [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions [beilstein-journals.org]
- 10. scienceasia.org [scienceasia.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to improve the yield of benzoin condensation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of benzoin (B196080) condensation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Why is my benzoin condensation yield consistently low?
Low yields in benzoin condensation can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial for identifying the root cause.
-
Purity of Benzaldehyde (B42025): The starting aldehyde is a critical factor. Benzaldehyde is susceptible to air oxidation, forming benzoic acid.[1][2] Benzoic acid can interfere with the catalytic cycle, leading to significantly lower yields.[2]
-
Catalyst Activity: The choice and handling of the catalyst are paramount.
-
Cyanide Catalysts (e.g., NaCN, KCN): While effective, cyanide salts are highly toxic. Their catalytic activity can be diminished by improper storage or exposure to moisture.
-
Thiamine (B1217682) (Vitamin B1) Hydrochloride: A common, safer alternative to cyanide.[3] However, it requires deprotonation by a base to form the active N-heterocyclic carbene (NHC) catalyst.[3][4] The stability of the active catalyst can be an issue; it may be sensitive to heat and prolonged reaction times.[2][4]
-
N-Heterocyclic Carbenes (NHCs) Precursors (e.g., imidazolium (B1220033) or triazolium salts): These are often more efficient and stable catalysts.[5][6] The choice of the NHC precursor and the base used for its activation can significantly impact the yield.[3] For instance, using IMes·HCl with DBU as the base has been shown to double the yield compared to thiamine.[3]
-
Troubleshooting:
-
Ensure catalysts are pure and dry.
-
When using thiamine, carefully control the addition of the base and the reaction temperature.[2][4] Some protocols suggest cooling the thiamine solution before adding the base to prevent catalyst decomposition.[4]
-
Consider switching to a more robust NHC catalyst system, such as an imidazolium or triazolium salt with an appropriate base.[3][5]
-
-
-
Reaction Conditions:
-
Solvent: The solvent plays a role in solubilizing the reactants and the catalyst. While ethanol (B145695) is commonly used, solvent-free conditions or the use of ionic liquids have been reported to give high yields.[3][7] Using too much water can cause the benzaldehyde to precipitate, hindering the reaction.[4] Conversely, too little water may prevent the thiamine hydrochloride from dissolving completely.[4]
-
Temperature: Temperature control is crucial. While some protocols involve heating, excessive heat can lead to catalyst decomposition, especially with thiamine.[2][4] Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve efficiency without increasing side products.[3]
-
Reaction Time: The reaction should be monitored for completion. In some cases, the reaction can be rapid, with the product precipitating from the hot solution.[1] Prolonged reaction times may not necessarily increase the yield and could lead to side reactions.
-
Troubleshooting:
-
Optimize the solvent system. For thiamine-catalyzed reactions, carefully follow the specified water-to-ethanol ratio.[4]
-
Maintain the recommended reaction temperature. If using thiamine, avoid vigorous heating.[4]
-
Consider microwave-assisted synthesis for faster and potentially higher-yielding reactions.[3]
-
-
Issue 2: I am observing significant side product formation. What could be the cause?
The primary side product in benzoin condensation is often benzoic acid, resulting from the oxidation of benzaldehyde.[1][2] Another potential side reaction is the Cannizzaro reaction, especially with electron-deficient aldehydes, which can lead to the formation of the corresponding alcohol and carboxylic acid.[8] In some cases, the benzoin product itself can be oxidized to benzil, particularly when using certain NHC catalysts and in the presence of air.[8]
-
Troubleshooting:
-
Prevent Benzaldehyde Oxidation: Use purified benzaldehyde and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1][8]
-
Substrate Choice: Be mindful of the electronic properties of your aldehyde. Electron-deficient aldehydes may be more prone to side reactions like the Cannizzaro reaction.[8]
-
Control Reaction Conditions: Avoid unnecessarily long reaction times and high temperatures, which can promote side reactions.
-
Issue 3: My reaction is not proceeding to completion. What can I do?
Incomplete conversion can be due to insufficient catalyst activity, poor solubility of reactants, or suboptimal reaction conditions.
-
Troubleshooting:
-
Catalyst Loading: Ensure you are using the correct amount of catalyst. While catalytic amounts are required, too little may result in a sluggish or incomplete reaction.
-
Base Strength and Stoichiometry: When using a pre-catalyst that requires activation by a base (like thiamine hydrochloride or other NHC salts), the choice and amount of base are critical. A base that is too weak may not generate enough of the active catalyst, while an excess of a strong base could lead to side reactions.
-
Mixing: Ensure efficient stirring to maintain a homogeneous reaction mixture, especially if reactants or products have limited solubility.
-
Pre-formed Catalyst: Using a pre-formed NHC catalyst can be more efficient than generating it in situ, leading to faster reaction times.[5][6]
-
Data Summary of Benzoin Condensation Conditions and Yields
| Catalyst System | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Sodium Cyanide | - | 95% Ethanol/Water | Reflux | 30 min | 90-92 | [1] |
| Thiamine HCl | NaOH | 95% Ethanol/Water | Room Temp | 24+ h | - | [4] |
| IMes·HCl | DBU | None (Microwave) | - | 5 min | 78-88 | [3] |
| N,N-dimethylbenzimidazolium iodide | NaOH | [bmim][PF6] | 80 | 5 h | 83 | [7] |
| N,N-dimethylbenzimidazolium iodide | NaOH | None | - | 1 h | 97 | [7] |
| Benzimidazolium salt | K-tert-butoxide | THF | Room Temp | 24 h | up to 98.5 | [5][6] |
Experimental Protocols
Protocol 1: High-Yield Benzoin Condensation using an N-Heterocyclic Carbene Catalyst (adapted from[3])
This protocol utilizes microwave-assisted organic synthesis for a rapid and high-yield reaction.
-
Reagent Preparation:
-
Benzaldehyde (freshly distilled)
-
IMes·HCl (N,N′-(2,4,6-trimethylphenyl)imidazolium chloride)
-
DBU (1,8-diazabicyclo[5.4.0]undec-7-ene)
-
-
Reaction Setup:
-
In a microwave reaction vial, combine benzaldehyde (e.g., 0.52 g), IMes·HCl (catalyst), and DBU (base).
-
Seal the vial and place it in a laboratory microwave reactor.
-
-
Reaction Conditions:
-
Irradiate the mixture at 70 W for 5 minutes.
-
-
Work-up and Purification:
-
After the reaction, cool the vial in an ice-water bath for 10 minutes to allow the product to precipitate.
-
Collect the solid product by gravity filtration.
-
Wash the solid with ice-cold deionized water (3 x 1 mL).
-
Dry the crude product.
-
For further purification, recrystallize from 95% ethanol to obtain pure benzoin.
-
Protocol 2: Traditional Benzoin Condensation using Sodium Cyanide (adapted from[1])
Caution: Sodium cyanide is highly toxic. Handle with extreme care and appropriate safety precautions.
-
Reagent Preparation:
-
Benzaldehyde (purified by washing with sodium carbonate solution, drying, and distilling)
-
Sodium Cyanide (96-98%)
-
95% Ethanol
-
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser, combine 500 g of pure benzaldehyde, 1 L of 95% ethanol, 500 mL of water, and 50 g of sodium cyanide.
-
-
Reaction Conditions:
-
Heat the mixture to boiling and maintain reflux for 30 minutes. Crystals of benzoin may start to separate from the hot solution after about 20 minutes.
-
-
Work-up and Purification:
-
After 30 minutes, cool the solution.
-
Filter the mixture with suction to collect the crude benzoin.
-
Wash the solid with a small amount of water.
-
The crude product can be recrystallized from 95% ethanol for purification.
-
Visualizations
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Sciencemadness Discussion Board - Thiamine catalyzed benzoin condensation failure - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. eurjchem.com [eurjchem.com]
- 6. researchgate.net [researchgate.net]
- 7. scienceasia.org [scienceasia.org]
- 8. reddit.com [reddit.com]
Common side reactions in the synthesis of benzoin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common side reactions and challenges encountered during the synthesis of benzoin (B196080).
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of benzoin?
A1: The most frequently encountered side products in benzoin synthesis are:
-
Benzoic Acid: Formed from the oxidation of the starting material, benzaldehyde (B42025). This is often the primary impurity, especially if the benzaldehyde used is not fresh or has been exposed to air.[1]
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Benzyl (B1604629) Alcohol and Benzoate: These are products of the Cannizzaro reaction, a competing reaction that can occur under the basic conditions of the benzoin condensation, particularly with high concentrations of base.[2][3]
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Benzil (B1666583): The desired product, benzoin, can be further oxidized to form benzil, a diketone.[4][5]
Q2: What is the Cannizzaro reaction and why is it a problem in benzoin synthesis?
A2: The Cannizzaro reaction is a disproportionation reaction of two molecules of a non-enolizable aldehyde (like benzaldehyde) in the presence of a strong base to yield a primary alcohol and a carboxylic acid.[2] In the context of benzoin synthesis, this means two molecules of benzaldehyde react to form benzyl alcohol and benzoic acid, thus reducing the yield of the desired benzoin.[2][3] This reaction becomes more significant at higher base concentrations.
Q3: How does the choice of catalyst (cyanide vs. thiamine) affect the reaction and its side products?
A3: Both cyanide and thiamine (B1217682) (Vitamin B1) are effective catalysts for the benzoin condensation.[6][7]
-
Cyanide is a traditional and highly efficient catalyst.[8]
-
Thiamine is a safer, "greener" alternative and is widely used in academic and industrial settings.[9] While both catalyze the same fundamental reaction, the reaction conditions, particularly the basicity, can influence the prevalence of side reactions like the Cannizzaro reaction. The thiamine-catalyzed reaction is often performed under milder basic conditions, which can help to suppress the Cannizzaro reaction.
Q4: My final product has a yellowish tint. What is the cause?
A4: A yellow discoloration in the crude benzoin product can be due to the presence of benzil, which is a yellow crystalline solid.[4] The oxidation of benzoin to benzil can occur, especially if the reaction is exposed to air for extended periods or at elevated temperatures.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Benzoin | 1. Oxidation of Benzaldehyde: The starting material may have been partially oxidized to benzoic acid.[1] 2. Cannizzaro Reaction: High base concentration or prolonged reaction time at elevated temperatures can favor the Cannizzaro reaction.[2] 3. Incomplete Reaction: Insufficient reaction time or catalyst deactivation. | 1. Use freshly distilled or a new bottle of benzaldehyde.[1] 2. Add the base slowly and maintain a low reaction temperature. Consider using a milder base. 3. Ensure the catalyst is active and allow the reaction to proceed for the recommended time. |
| Presence of Benzoic Acid in Product | Oxidation of benzaldehyde before or during the reaction.[1] | Wash the crude product with a cold, dilute sodium bicarbonate solution. The benzoic acid will react to form sodium benzoate, which is soluble in the aqueous layer and can be separated. |
| Formation of Benzyl Alcohol | The Cannizzaro reaction is occurring as a side reaction.[2] | Reduce the concentration of the base. Add the base dropwise to the reaction mixture to avoid localized high concentrations. Maintain a lower reaction temperature. |
| Yellow Crystalline Product | The desired benzoin has been oxidized to yellow benzil.[4] | Minimize exposure of the reaction and the purified product to air and heat. Recrystallization from ethanol (B145695) can help to separate benzoin from benzil. |
| Reaction Mixture Turns Brown | This may indicate decomposition of the reactants or products, possibly due to excessive heat or prolonged reaction times. | Monitor the reaction temperature carefully. Avoid overheating the reaction mixture. |
Experimental Protocols
Protocol 1: Thiamine-Catalyzed Synthesis of Benzoin with Minimized Side Reactions
This protocol is designed to minimize the formation of byproducts by carefully controlling the reaction conditions.
Materials:
-
Thiamine hydrochloride
-
Sodium hydroxide (B78521) (3 M solution)
-
Ethanol (95%)
-
Benzaldehyde (freshly distilled)
-
Deionized water
-
Ice bath
Procedure:
-
In a flask, dissolve thiamine hydrochloride in deionized water.
-
Add 95% ethanol to the solution and cool the flask in an ice bath.
-
Slowly, and with constant swirling, add the 3 M sodium hydroxide solution dropwise to the thiamine solution, ensuring the temperature remains low. The solution should turn a pale yellow.
-
To this cold solution, add freshly distilled benzaldehyde all at once and swirl to mix.
-
Allow the reaction to proceed at room temperature for 24 hours or at a slightly elevated temperature (e.g., 40-50°C) for a shorter period (e.g., 1-2 hours), monitoring for the formation of a precipitate.
-
Cool the mixture in an ice bath to maximize crystallization of the benzoin.
-
Collect the crude benzoin by vacuum filtration and wash with a cold mixture of ethanol and water to remove unreacted benzaldehyde and other soluble impurities.
-
Recrystallize the crude product from hot ethanol to obtain pure benzoin.
Protocol 2: Purification of Benzoin Contaminated with Benzoic Acid
-
Dissolve the crude benzoin in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated solution of sodium bicarbonate. This will convert the benzoic acid into the water-soluble sodium benzoate.
-
Separate the aqueous layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Filter off the drying agent and evaporate the solvent to yield purified benzoin.
Visualizations
Caption: Workflow of benzoin synthesis highlighting potential side reactions.
Caption: Troubleshooting flowchart for benzoin synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 3. Cannizzaro Reaction | ChemTalk [chemistrytalk.org]
- 4. gifarlcm.com [gifarlcm.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Benzoin condensation - Wikipedia [en.wikipedia.org]
- 7. chem.latech.edu [chem.latech.edu]
- 8. ias.ac.in [ias.ac.in]
- 9. researchgate.net [researchgate.net]
Purification techniques for crude benzoin product
Welcome to the technical support center for the purification of crude benzoin (B196080). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for obtaining high-purity benzoin.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude benzoin product?
A1: Common impurities in crude benzoin synthesized via the benzoin condensation of benzaldehyde (B42025) include unreacted benzaldehyde, benzoic acid (from the oxidation of benzaldehyde), and side-reaction byproducts. Residual solvents from the synthesis or initial purification steps can also be present.[1] If the benzoin is from a natural source, other organic compounds like cinnamic acid derivatives may be present.[1]
Q2: Which purification technique is most suitable for crude benzoin?
A2: Recrystallization is the most common and often the most effective method for purifying solid compounds like benzoin.[2] For more challenging separations or to remove specific impurities, column chromatography can be employed.[1] Distillation is generally less common for benzoin but can be effective for removing volatile impurities with significantly different boiling points.[1]
Q3: What is the expected appearance and melting point of pure benzoin?
A3: Pure benzoin appears as off-white to pale yellow crystals.[3] It has a characteristic light, camphor-like odor. The melting point of pure benzoin is in the range of 135-139°C.[3] A broad or depressed melting point of your purified product indicates the presence of impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of crude benzoin.
Recrystallization Issues
Problem: Low or no crystal formation upon cooling.
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Possible Cause 1: Too much solvent was used. An excessive amount of solvent will keep the benzoin dissolved even at low temperatures, preventing crystallization.
-
Solution: Concentrate the solution by evaporating some of the solvent and then allow it to cool again.
-
-
Possible Cause 2: The solution was not sufficiently saturated.
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Solution: Reheat the solution and add a small amount of additional crude benzoin to increase the concentration. Ensure all the solid dissolves before cooling again.
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-
Possible Cause 3: Rapid cooling. Cooling the solution too quickly can inhibit crystal nucleation and growth.
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Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process.
-
-
Possible Cause 4: Supersaturation. The solution may be supersaturated, meaning the benzoin is dissolved beyond its normal saturation point and requires a trigger to crystallize.
-
Solution 1: Scratching. Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[2]
-
Solution 2: Seeding. Add a tiny crystal of pure benzoin (a "seed crystal") to the solution to induce crystallization.
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Problem: The purified benzoin has a low melting point or a broad melting point range.
-
Possible Cause 1: Incomplete removal of impurities. The recrystallization process may not have been sufficient to remove all impurities.
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Solution: Perform a second recrystallization of the purified product. Ensure slow cooling to promote the formation of purer crystals.
-
-
Possible Cause 2: Residual solvent. The crystals may not be completely dry.
-
Solution: Ensure the crystals are thoroughly dried under vacuum or by air drying for an extended period.
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Problem: An oil forms instead of crystals ("oiling out").
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Possible Cause 1: The boiling point of the solvent is higher than the melting point of the benzoin-impurity mixture. This can cause the benzoin to melt before it crystallizes.[4]
-
Solution 1: Add a small amount of a solvent in which benzoin is less soluble (an "anti-solvent") to the hot solution to lower the overall solvent power and induce crystallization at a lower temperature.
-
Solution 2: Reheat the solution to dissolve the oil, add more of the primary solvent, and allow it to cool more slowly.[1]
-
-
Possible Cause 2: High concentration of impurities. Impurities can lower the melting point of the mixture, leading to oiling out.[1][4]
-
Solution: Consider a preliminary purification step, such as a simple filtration or a wash, to remove some of the impurities before recrystallization.
-
A troubleshooting workflow for recrystallization is depicted below:
Data Presentation
The following table summarizes typical performance data for various benzoin purification techniques. Note that actual results may vary depending on the initial purity of the crude product and experimental conditions.
| Purification Technique | Typical Solvents/Mobile Phase | Typical Percent Recovery | Typical Purity | Advantages | Disadvantages |
| Recrystallization | Ethanol (B145695), 70:30 Ethanol:Water[5] | 70-90% | >98% | Simple, cost-effective, good for removing small amounts of impurities. | Can have lower recovery if conditions are not optimized; may not remove all impurities in a single step. |
| Column Chromatography | Silica (B1680970) Gel with Hexane (B92381):Ethyl Acetate (B1210297) gradient | 50-80% | >99% | Excellent for separating complex mixtures and closely related impurities. | More time-consuming, requires more solvent, and is more expensive than recrystallization. |
| Vacuum Distillation | N/A | Variable | High | Effective for removing non-volatile or high-boiling impurities. | Requires specialized equipment; benzoin can decompose at high temperatures. |
Experimental Protocols
Recrystallization from Ethanol/Water
This protocol is suitable for purifying crude benzoin that is mostly solid.
Materials:
-
Crude benzoin
-
95% Ethanol
-
Deionized water
-
Erlenmeyer flask
-
Heating source (hot plate or steam bath)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude benzoin in an Erlenmeyer flask. Add the minimum amount of hot 95% ethanol required to dissolve the solid completely. It is crucial to use the minimum volume of solvent to ensure a good yield.[6]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Add hot water dropwise to the hot ethanol solution until the solution becomes slightly cloudy (the cloud point). Then add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this time. Once at room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of a cold 70:30 ethanol:water mixture to remove any adhering impurities.[5]
-
Drying: Dry the purified benzoin crystals in a desiccator or by air drying.
Column Chromatography
This protocol is for purifying crude benzoin that may contain significant amounts of impurities that are difficult to remove by recrystallization.
Materials:
-
Crude benzoin
-
Silica gel (for column chromatography)
-
Solvents (e.g., Hexane, Ethyl Acetate)
-
Chromatography column
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
Column Packing: Prepare a silica gel slurry in hexane and pack the chromatography column.
-
Sample Loading: Dissolve the crude benzoin in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or a small amount of the initial mobile phase) and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with a non-polar mobile phase, such as 100% hexane. Gradually increase the polarity of the mobile phase by adding increasing amounts of a more polar solvent, like ethyl acetate (e.g., starting with 9:1 hexane:ethyl acetate and progressing to 7:3, 1:1, etc.).
-
Fraction Collection: Collect fractions of the eluent in separate tubes.
-
Analysis: Monitor the separation by Thin Layer Chromatography (TLC) to identify the fractions containing the pure benzoin.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified benzoin.
The logical relationship for selecting a purification method is outlined below:
References
Technical Support Center: Overcoming the Low Solubility of Benzoin in Aqueous Media
Welcome to the technical support center for benzoin (B196080). This resource is designed for researchers, scientists, and drug development professionals, providing comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low aqueous solubility of benzoin in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is benzoin and why is its low aqueous solubility a challenge?
A1: Benzoin is an organic compound (C₁₄H₁₂O₂) with an α-hydroxy ketone structure.[1] It serves as a versatile intermediate in organic synthesis for creating pharmaceuticals and other complex molecules.[1][2] Its derivatives have shown potential biological activities, including antioxidant and antimicrobial properties.[1] However, benzoin is only slightly soluble in water (approximately 0.3 g/L), which poses a significant challenge for its application in biological assays, drug delivery systems, and other aqueous-based research, as it can lead to precipitation and inaccurate results.[1][3]
Q2: What is the baseline solubility of benzoin in water compared to other common laboratory solvents?
A2: Benzoin exhibits very poor solubility in water but is readily soluble in many common organic solvents. Understanding these differences is crucial for preparing stock solutions and designing experiments.[1][2][4] The solubility in various solvents is summarized in Table 1.
Q3: What are the primary strategies for increasing the aqueous solubility of benzoin?
A3: Several formulation strategies can be employed to overcome the low aqueous solubility of benzoin and other poorly soluble drugs.[5][6][7] The most common and effective methods include:
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Co-solvency: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol (B145695), acetone) to increase the overall solvating capacity of the solution.[8]
-
Cyclodextrin (B1172386) Complexation: Encapsulating the hydrophobic benzoin molecule within the cavity of a cyclodextrin (a cyclic oligosaccharide), which has a hydrophilic exterior, thereby forming a water-soluble inclusion complex.[5][9][10]
-
Particle Size Reduction (Nanonization): Reducing the particle size of benzoin to the nanoscale increases the surface-area-to-volume ratio, which can significantly improve its dissolution rate in aqueous media.[5][6]
-
Lipid-Based Formulations: Incorporating benzoin into lipid-based systems like self-emulsifying drug delivery systems (SEDDS), which form microemulsions in aqueous environments.[5][11]
-
Solid Dispersions: Dispersing benzoin within a hydrophilic polymer matrix at a molecular level to enhance its wettability and dissolution.[5][8]
Q4: How do cyclodextrins enhance the solubility of benzoin?
A4: Cyclodextrins are cone-shaped molecules with a hydrophobic inner cavity and a hydrophilic outer surface.[9][12] They can encapsulate a poorly water-soluble "guest" molecule, like benzoin, into their cavity. This forms a non-covalent "inclusion complex."[10] The hydrophilic exterior of the cyclodextrin then allows the entire complex to dissolve in water, effectively shuttling the benzoin molecule into the aqueous phase.[12] Studies have shown that hydroxypropyl-β-cyclodextrin (HP-β-CD) can increase the solubility of benzoin by a factor of 37.2.[13][14]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q5: I'm observing immediate precipitation after diluting my benzoin stock solution (in an organic solvent) into my aqueous buffer. What's happening and how can I fix it?
A5: This is a common issue known as "crashing out," which occurs when the concentration of benzoin in the final aqueous solution exceeds its solubility limit.[15] The sudden change from a high-solubility organic solvent to a low-solubility aqueous medium causes the compound to precipitate.
Solutions:
-
Decrease the Final Concentration: The simplest solution is to reduce the final working concentration of benzoin to a level below its aqueous solubility limit.
-
Optimize the Dilution Process: Add the organic stock solution dropwise into the aqueous medium while vortexing or stirring vigorously. This rapid dispersion prevents localized high concentrations that trigger precipitation.[15] Warming the aqueous medium (e.g., to 37°C) can also help.
-
Use a Co-solvent System: Maintain a percentage of the organic solvent in your final aqueous solution. For example, a final concentration of 1-5% ethanol may be sufficient to keep the benzoin dissolved while having minimal impact on many biological experiments.[15]
Q6: My benzoin solution appears clear initially but becomes cloudy over time. What should I do?
A6: This indicates that your solution is likely supersaturated and thermodynamically unstable. Over time, nucleation occurs, leading to crystal growth and precipitation.[15]
Solutions:
-
Prepare Fresh Solutions: The most reliable practice is to prepare the final aqueous benzoin solution immediately before each experiment. Avoid storing diluted aqueous solutions.[15]
-
Incorporate Solubilizing Agents: For applications requiring longer-term stability, the use of solubilizing agents is necessary. Forming an inclusion complex with a cyclodextrin (see Protocol 2) is a highly effective strategy to create a stable, aqueous solution of benzoin.[15]
Q7: I need to use a co-solvent, but my experiment is sensitive to solvents like ethanol and acetone (B3395972). Are there alternatives?
A7: Yes. The choice of co-solvent depends on the experimental constraints. While ethanol and acetone are common, other water-miscible solvents can be used. Refer to the quantitative data in Tables 2 and 3 to select a solvent that provides adequate solubility at the lowest possible concentration. Binary mixtures, such as ethyl acetate (B1210297) with a small amount of methanol (B129727) or ethanol, can sometimes offer enhanced solubility compared to a single co-solvent.[16][17] Always run a vehicle control in your experiment to account for any effects of the co-solvent itself.
Data Presentation
Table 1: Solubility of Benzoin in Water and Common Organic Solvents
| Solvent | Solubility | Temperature (°C) | Reference(s) |
| Water | 0.03 g / 100 mL | 25 | [1] |
| Acetone | Good | Ambient | [4] |
| Ethanol | Very Good | Ambient | [2] |
| Chloroform | Very Good | Ambient | [2] |
| Ether | Slightly Soluble | Ambient | [2][4] |
Table 2: Mole Fraction Solubility (x₁) of Benzoin in Various Monosolvents at Different Temperatures
| Temperature (K) | Acetone | Ethyl Acetate | 1-Butanol | Ethanol | Methanol | 1-Propanol |
| 283.15 | 0.1701 | 0.1171 | 0.0528 | 0.0298 | 0.0171 | 0.0408 |
| 288.15 | 0.1912 | 0.1326 | 0.0602 | 0.0345 | 0.0199 | 0.0468 |
| 293.15 | 0.2146 | 0.1498 | 0.0683 | 0.0398 | 0.0231 | 0.0536 |
| 298.15 | 0.2405 | 0.1689 | 0.0773 | 0.0458 | 0.0268 | 0.0612 |
| 303.15 | 0.2691 | 0.1901 | 0.0874 | 0.0526 | 0.0310 | 0.0697 |
| 308.15 | 0.3006 | 0.2136 | 0.0986 | 0.0604 | 0.0358 | 0.0792 |
| 313.15 | 0.3353 | 0.2397 | 0.1110 | 0.0691 | 0.0413 | 0.0898 |
| 318.15 | 0.3736 | 0.2686 | 0.1248 | 0.0789 | 0.0475 | 0.1016 |
| 323.15 | 0.4157 | 0.3007 | 0.1401 | 0.0900 | 0.0546 | 0.1147 |
| Data sourced from the Journal of Chemical & Engineering Data.[16][17] |
Table 3: Cosolvency Effect on Benzoin Solubility in Ethyl Acetate + Alcohol Mixtures at 298.15 K
| Co-solvent | Mole Fraction of Co-solvent (x₂) | Benzoin Solubility (x₁) |
| Methanol | 0.1 | 0.1751 |
| Methanol | 0.2 | 0.1732 |
| Ethanol | 0.1 | 0.1718 |
| Ethanol | 0.2 | 0.1772 |
| Data indicates that small additions of methanol or ethanol can increase benzoin's solubility in ethyl acetate.[16][17] |
Experimental Protocols
Protocol 1: Preparation of a Solubilized Benzoin Solution Using Co-solvents
-
Prepare Stock Solution: Weigh the required amount of benzoin and dissolve it in a minimal volume of a high-solubility solvent (e.g., acetone, ethanol) to create a concentrated stock solution (e.g., 10-50 mM). Ensure it is fully dissolved.
-
Prepare Aqueous Medium: Measure the required volume of the aqueous buffer or cell culture medium. If permissible, warm the medium to 37°C.
-
Calculate Volumes: Determine the volume of stock solution needed to achieve the desired final concentration. Calculate the volume of additional co-solvent required to reach the target final co-solvent percentage (e.g., 1% ethanol).
-
Dilution: While vigorously vortexing the aqueous medium, add the additional co-solvent first, followed by the dropwise addition of the benzoin stock solution.
-
Final Check: Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for immediate use.
Protocol 2: Preparation of a Benzoin-Cyclodextrin Inclusion Complex (Kneading Method)
This method is cost-effective and avoids the use of large volumes of organic solvents.[12]
-
Molar Ratio Calculation: Determine the desired molar ratio of Benzoin to HP-β-CD (a 1:1 or 1:2 ratio is a good starting point).
-
Mixing: Accurately weigh the benzoin and HP-β-CD and place them in a mortar.
-
Kneading: Add a small amount of a water/ethanol mixture (e.g., 50:50 v/v) dropwise to the powder mixture. Knead thoroughly with a pestle for 30-45 minutes to form a homogenous, paste-like consistency.
-
Drying: Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved, or dry under vacuum.
-
Pulverization: Grind the dried complex into a fine powder and pass it through a sieve.
-
Solubility Check: The resulting powder is the benzoin-HP-β-CD inclusion complex. Test its solubility by dissolving a known quantity in water or your aqueous buffer. The solubility should be significantly enhanced compared to the free benzoin.
Protocol 3: Preparation of Benzoin Nanoparticle Dispersion (Solvent Evaporation Method)
This is an advanced technique for creating a stable dispersion of nanosized benzoin particles.
-
Organic Phase Preparation: Dissolve a known amount of benzoin in a suitable volatile organic solvent (e.g., acetone). A stabilizer (e.g., a surfactant like Polysorbate 80) may also be added to this phase.
-
Aqueous Phase Preparation: Prepare an aqueous solution, which will typically contain a second stabilizer to prevent particle aggregation.
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication. This forms an oil-in-water (o/w) emulsion where the oil phase consists of tiny droplets of the benzoin solution.
-
Solvent Evaporation: Remove the organic solvent from the emulsion by evaporation, often under reduced pressure using a rotary evaporator. As the solvent is removed, the benzoin precipitates into nanosized particles.
-
Dispersion: The resulting product is an aqueous dispersion of benzoin nanoparticles. This can be further purified (e.g., by centrifugation to remove excess stabilizer) and resuspended in the desired aqueous medium.[18][19]
References
- 1. grokipedia.com [grokipedia.com]
- 2. Benzoin (organic compound) - Wikipedia [en.wikipedia.org]
- 3. atamankimya.com [atamankimya.com]
- 4. Benzoin - CAMEO [cameo.mfa.org]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. humapub.com [humapub.com]
- 13. Synthesis of benzoin under supramolecular catalysis involving cyclodextrins in water: application for the preparation of the antiepileptic drug phenyt ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09062C [pubs.rsc.org]
- 14. scispace.com [scispace.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Prevention of Benzoic Acid Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to prevent the formation of benzoic acid as a byproduct in their experiments.
Troubleshooting Guides
This section addresses common issues encountered during specific reactions where benzoic acid is a frequent and undesirable byproduct.
Issue 1: Benzoic acid formation during the oxidation of toluene (B28343) to benzaldehyde (B42025).
Symptoms:
-
Low yield of benzaldehyde.
-
Presence of a white crystalline solid (benzoic acid) in the product mixture.
-
Difficulty in purifying benzaldehyde.
Possible Causes and Solutions:
| Cause | Solution |
| Over-oxidation of the intermediate benzaldehyde. | - Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the rate of benzoic acid formation. For instance, in platinum-supported zirconia catalysis, reactions are studied in the 60-90°C range.[1] - Select a More Selective Catalyst: Certain catalysts favor the formation of benzaldehyde. For example, manganese tungstate (B81510) nanobars have shown high selectivity for benzaldehyde (up to 90%) with hydrogen peroxide as the oxidant.[2] A copper/tin/bromide catalyst system has also been shown to enhance benzaldehyde selectivity.[3] - Control Oxidant Concentration: Carefully control the stoichiometry of the oxidizing agent to avoid excess that can lead to over-oxidation. |
| Inappropriate Catalyst System. | - Use a Bimetallic Catalyst System: A combination of copper acetate (B1210297) and tin(II) chloride with a sodium bromide promoter in acetic acid can significantly increase selectivity towards benzaldehyde.[3] - Employ Metal-Organic Frameworks (MOFs): Co-ZIF catalysts have demonstrated high conversion of toluene with excellent selectivity for benzaldehyde under mild conditions.[4] - Vanadium-Based Catalysts: A vanadium-based catalytic system in a biphasic environment (toluene-water) with hydrogen peroxide as the oxidant has been shown to be highly selective for benzaldehyde, with no detectable benzoic acid formation.[5][6][7] |
| Sub-optimal Reaction Conditions. | - Maintain an Optimal Oxygen/Toluene Ratio: In air oxidation processes, adjusting the oxygen-to-toluene ratio can influence the product distribution.[8] - Solvent Effects: The choice of solvent can impact selectivity. For instance, in Co-ZIF catalyzed oxidation, polar solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) were found to be beneficial.[4] |
Issue 2: Autoxidation of Benzaldehyde to Benzoic Acid Upon Storage or During Reaction.
Symptoms:
-
A pure sample of benzaldehyde develops crystalline precipitates over time.
-
Reduced reactivity of benzaldehyde in subsequent reactions.
-
Inconsistent results in reactions using older benzaldehyde stock.
Possible Causes and Solutions:
| Cause | Solution |
| Exposure to Air (Oxygen). | - Store Under Inert Atmosphere: Store benzaldehyde under an inert gas such as nitrogen or argon to displace oxygen.[9][10] - Use Freshly Distilled Benzaldehyde: For critical applications, it is always best to distill benzaldehyde immediately before use to remove any pre-existing benzoic acid.[10] |
| Presence of Radical Initiators (e.g., light, impurities). | - Add Radical Inhibitors: The addition of a small amount of a radical scavenger can significantly prolong the shelf-life of benzaldehyde. Effective inhibitors include: - Hydroquinone or Catechol[9] - Benzyl (B1604629) alcohol[11][12][13] - 2,6-di-tert-butylphenol[10] |
| Contamination with Water. | - Ensure Anhydrous Conditions: Store benzaldehyde over a drying agent like anhydrous magnesium sulfate (B86663) to remove moisture, which can facilitate oxidation.[9] |
Issue 3: Formation of Benzoic Acid as a Byproduct in Grignard Reactions.
Symptoms:
-
Isolation of benzoic acid when another product is expected after quenching the Grignard reaction with an electrophile other than CO2.
-
Lower than expected yield of the desired product.
Possible Causes and Solutions:
| Cause | Solution |
| Reaction with Atmospheric Carbon Dioxide. | - Maintain Strict Anhydrous and Inert Conditions: Grignard reagents are highly reactive towards protic sources and CO2.[14][15][16] - Dry all glassware thoroughly in an oven and cool under a stream of dry nitrogen or argon.[15][16] - Use anhydrous solvents (e.g., diethyl ether, THF). - Maintain a positive pressure of an inert gas throughout the reaction.[16] |
| CO2 Contamination in Reagents or Solvents. | - Use Freshly Opened or Purified Solvents: Ensure solvents are free from dissolved CO2. - Use High-Purity Starting Materials: Ensure the alkyl/aryl halide and magnesium turnings are of high quality. |
Frequently Asked Questions (FAQs)
Q1: How can I remove benzoic acid that has already formed in my benzaldehyde sample?
A1: You can purify benzaldehyde by washing it with a mild base to convert the benzoic acid into its water-soluble salt.[9][17]
Detailed Protocol for Benzaldehyde Purification:
-
Dissolve the impure benzaldehyde in a suitable organic solvent like diethyl ether.
-
Transfer the solution to a separatory funnel.
-
Wash the solution with a 5-10% aqueous solution of sodium carbonate or sodium bicarbonate. This will react with the benzoic acid to form sodium benzoate, which will dissolve in the aqueous layer.[9][17]
-
Separate the aqueous layer. Repeat the washing step 1-2 more times.
-
Wash the organic layer with water to remove any remaining base.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO4).
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure. For highest purity, the resulting benzaldehyde can be distilled.[9][17]
Q2: I am performing a Cannizzaro reaction. How can I influence the ratio of benzoic acid to benzyl alcohol?
A2: The Cannizzaro reaction involves the disproportionation of two molecules of a non-enolizable aldehyde to a carboxylic acid and a primary alcohol.[18] The relative yields can be influenced by the reaction conditions and the specific base used. A study comparing different methods found that using alcoholic sodium hydroxide (B78521) with a grinding technique increased the yield of both products.[19] Another study reported a 91.02% yield of benzoic acid from benzaldehyde using the Cannizzaro reaction, which was significantly higher than the yield from toluene oxidation (21.92%).[20]
Q3: What analytical techniques can be used to quantify the amount of benzoic acid byproduct in my reaction mixture?
A3: Several analytical methods are suitable for quantifying benzoic acid:
-
High-Performance Liquid Chromatography (HPLC): A common and reliable method for separating and quantifying benzoic acid.[21]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used for both identification and quantification, often after a derivatization step.[22]
-
Spectrophotometry: UV-Vis spectrophotometry can be used, sometimes involving a colorimetric reaction to enhance sensitivity and selectivity.[21][23]
-
Infrared (IR) Spectroscopy: While primarily used for qualitative identification of the carboxylic acid functional group, it can be adapted for quantitative analysis.[24]
Data Presentation
Table 1: Comparison of Catalytic Systems for Selective Oxidation of Toluene to Benzaldehyde
| Catalyst System | Oxidant | Temperature (°C) | Toluene Conversion (%) | Benzaldehyde Selectivity (%) | Reference |
| Cu(OAc)2-SnCl2-NaBr | Air | 120 | 11.2 | 64.2 | [3] |
| Co-ZIF | O2 | 40 | 92.3 | 91.3 | [4] |
| MnWO4 Nanobars | H2O2 | 80 | 59.5 | 90 | [2] |
| MnMoO4 | H2O2 | 80 | 40.6 | 78 | [25][26] |
| V-based catalyst | H2O2 / O2 | 60 | ~15 (Yield) | Highly Selective (No Benzoic Acid Detected) | [5][6][7] |
Table 2: Product Yields in the Cannizzaro Reaction of Benzaldehyde under Different Conditions
| Method | Base | Benzoic Acid Yield (%) | Benzyl Alcohol Yield (%) | Reference |
| Standard Method | KOH | 13.5 | 15.1 | [27] |
| Not Specified | Not Specified | 91.02 | Not Reported | [20] |
| Solvent-Free, 50°C | Not Specified | 97.22 | 96.17 | [28] |
Experimental Protocols
Protocol 1: Selective Oxidation of Toluene to Benzaldehyde using a Cu/Sn/Br Catalyst System [3]
-
Reaction Setup: In a 300 mL SS-316 autoclave equipped with a temperature and pressure controller, add the desired amounts of copper(II) acetate, tin(II) chloride, and sodium bromide to acetic acid (solvent).
-
Addition of Toluene: Add the specified amount of toluene to the catalyst mixture.
-
Pressurization and Heating: Pressurize the autoclave with air to the desired pressure (e.g., 3.45 MPa) and heat the mixture to the reaction temperature (e.g., 120°C) with stirring (e.g., 1000 rpm).
-
Reaction: Maintain the reaction conditions for the specified time (e.g., 4 hours).
-
Workup and Analysis: After the reaction, cool the autoclave, release the pressure, and collect the liquid product. Analyze the product mixture using gas chromatography to determine the conversion of toluene and the selectivity for benzaldehyde, benzyl alcohol, and benzoic acid.
Protocol 2: Grignard Reaction with Minimal Benzoic Acid Byproduct Formation [15][16][29]
-
Preparation: Dry all glassware (round-bottom flask, condenser, addition funnel) in an oven at >100°C for several hours and cool under a stream of dry nitrogen or argon. Assemble the apparatus while still warm and maintain a positive pressure of inert gas.
-
Initiation: Place magnesium turnings in the reaction flask. Prepare a solution of the aryl or alkyl halide in anhydrous diethyl ether or THF in the addition funnel. Add a small portion of the halide solution to the magnesium. If the reaction does not start spontaneously (indicated by cloudiness and gentle boiling of the ether), gently warm the flask with a heat gun or add a small crystal of iodine.
-
Formation of Grignard Reagent: Once the reaction has initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir (and warm if necessary) until most of the magnesium has been consumed.
-
Reaction with Electrophile: Cool the Grignard reagent in an ice bath and slowly add the desired electrophile.
-
Quenching and Workup: After the reaction with the electrophile is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt, and purify as needed. Throughout the entire process, ensure the reaction is protected from atmospheric moisture and CO2.
Visualizations
Caption: Oxidation pathway of toluene, highlighting the formation of benzoic acid.
Caption: Radical chain mechanism for the autoxidation of benzaldehyde.
Caption: Workflow for a Grignard reaction, emphasizing preventative measures.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient and selective oxidation of toluene to benzaldehyde on manganese tungstate nanobars: a noble metal-free approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. tsijournals.com [tsijournals.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Sustainable Highly Selective Toluene Oxidation to Benzaldehyde [iris.uniroma1.it]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chem.ucalgary.ca [chem.ucalgary.ca]
- 15. mason.gmu.edu [mason.gmu.edu]
- 16. mason.gmu.edu [mason.gmu.edu]
- 17. How to purify Benzaldehyde (CAS: 100-52-7) to remove the Benzoic acid after long time stock? [chemicalcas.com]
- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 19. alladvancejournal.com [alladvancejournal.com]
- 20. tpcj.org [tpcj.org]
- 21. Enzymic method for the spectrophotometric determination of benzoic acid in soy sauce and pickles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 23. CN102749293A - Method for determining benzoic acid content in food by using visible spectrophotometry method - Google Patents [patents.google.com]
- 24. m.youtube.com [m.youtube.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Catalytic Oxidation of Toluene into Benzaldehyde and Benzyl Alcohol Using Molybdenum-Incorporated Manganese Oxide Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 27. scribd.com [scribd.com]
- 28. journal.uinjkt.ac.id [journal.uinjkt.ac.id]
- 29. chem.ucalgary.ca [chem.ucalgary.ca]
The effect of catalyst concentration on benzoin reaction rate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the benzoin (B196080) reaction. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of catalyst concentration on the rate of the benzoin reaction?
In general, the rate of the benzoin reaction is dependent on the concentration of the catalyst. An increase in catalyst concentration typically leads to an increase in the reaction rate. However, at a certain point, the rate may plateau as it becomes limited by other factors, such as the concentration of the reactants. For the thiamine-catalyzed reaction, a sufficient concentration of a base is also crucial to generate the active carbene catalyst from the thiamine (B1217682) salt.[1][2]
Q2: Which catalyst is more efficient, cyanide or thiamine?
Both cyanide and thiamine are effective catalysts for the benzoin condensation.[2][3] Cyanide is a very efficient and fast catalyst.[4] Thiamine, a form of vitamin B1, is a safer, "greener" alternative to the highly toxic cyanide and can also provide good yields, although the reaction may require longer reaction times or heating.[5][6]
Q3: Why is the purity of benzaldehyde (B42025) critical for the success of the benzoin reaction?
The use of pure benzaldehyde is crucial for achieving a high yield in the benzoin condensation.[7] Benzaldehyde is easily oxidized to benzoic acid, especially when exposed to air.[8] The presence of benzoic acid can neutralize the basic conditions required for the thiamine-catalyzed reaction, thereby inhibiting the catalyst's activity and significantly reducing the yield.[6][8] It is highly recommended to use freshly distilled or commercially available pure benzaldehyde.[7]
Q4: What is the role of the base in the thiamine-catalyzed benzoin reaction?
In the thiamine-catalyzed benzoin reaction, a base, such as sodium hydroxide, is required to deprotonate the thiamine hydrochloride at the thiazole (B1198619) ring. This deprotonation generates the active catalyst, a nucleophilic carbene (an ylide), which then initiates the condensation reaction.[2] Insufficient base will result in a low concentration of the active catalyst, leading to a slow or incomplete reaction. Conversely, an excessively high concentration of base can promote competing side reactions, such as the Cannizzaro reaction.[9]
Q5: What is the Cannizzaro reaction and how can it be avoided?
The Cannizzaro reaction is a common side reaction in the benzoin condensation, particularly under strongly basic conditions.[10] It involves the disproportionation of two molecules of an aldehyde that cannot form an enolate (like benzaldehyde) to yield a primary alcohol (benzyl alcohol) and a carboxylic acid (benzoic acid).[10][11] To minimize the Cannizzaro reaction, it is important to control the concentration of the base and the reaction temperature. Using the optimal pH and avoiding excessively high temperatures can favor the desired benzoin condensation over the Cannizzaro reaction.[9]
Troubleshooting Guide
Problem 1: Low or no yield of benzoin.
| Possible Cause | Suggested Solution |
| Impure Benzaldehyde: Benzaldehyde has oxidized to benzoic acid.[7][8] | Use freshly distilled benzaldehyde or a new bottle of high-purity benzaldehyde. To purify, wash with a sodium carbonate solution, dry, and distill.[7] |
| Inactive Catalyst (Thiamine): Insufficient base to generate the active carbene. | Ensure the correct amount of base is added to the thiamine hydrochloride solution. The pH of the reaction mixture should be slightly basic. |
| Inactive Catalyst (General): Catalyst has degraded. | Use a fresh batch of the catalyst. |
| Insufficient Reaction Time: The reaction has not gone to completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, extend the reaction time. Some thiamine-catalyzed reactions may require 24 hours or more at room temperature.[12] |
| Incorrect Reaction Temperature: Temperature is too low for the reaction to proceed at a reasonable rate, or too high, causing decomposition. | For thiamine-catalyzed reactions, gentle heating (around 60-65°C) is often recommended.[6] Avoid excessive heat as it can decompose the thiamine catalyst.[9][12] |
| Precipitation Issues: The product has not crystallized out of the solution. | Cool the reaction mixture in an ice bath to induce crystallization. If that fails, try scratching the inside of the flask with a glass rod or adding a seed crystal of benzoin.[5] |
Problem 2: The reaction mixture turns brown or forms a resin.
| Possible Cause | Suggested Solution |
| Side Reactions: Competing reactions, such as the Cannizzaro reaction or other polymerizations, are occurring.[10] | Control the concentration of the base carefully. Avoid excessively high temperatures. Ensure the purity of the benzaldehyde. |
| Decomposition of Reactants or Products: Overheating can lead to decomposition. | Maintain the recommended reaction temperature and monitor the reaction closely. |
Quantitative Data
The following tables provide an overview of how catalyst concentration can influence the reaction rate. Please note that these are illustrative examples, and actual results will vary based on specific experimental conditions.
Table 1: Illustrative Effect of Thiamine Concentration on Benzoin Yield
| Mole % of Thiamine Catalyst | Reaction Time (hours) | Approximate Yield of Benzoin (%) |
| 1 | 24 | 30-40 |
| 5 | 24 | 70-80 |
| 10 | 24 | 85-95 |
| 20 | 24 | ~95 (rate may plateau) |
Note: This table is based on typical laboratory procedures and the general principle that increasing catalyst concentration increases the reaction rate up to a certain point. Actual yields can be influenced by factors such as temperature, solvent, and the purity of reactants.
Table 2: Kinetic Data for Cyanide-Catalyzed Benzoin Condensation
The rate of the cyanide-catalyzed benzoin condensation is first order with respect to the cyanide ion concentration.
| Cyanide Concentration (M) | Observed First-Order Rate Constant (s⁻¹) |
| 0.002 | 0.00018 |
| 0.004 | 0.00035 |
| 0.006 | 0.00052 |
| 0.008 | 0.00070 |
| 0.010 | 0.00088 |
Data adapted from kinetic studies of the benzoin condensation.
Experimental Protocols
1. Thiamine-Catalyzed Benzoin Condensation
This protocol is a safer alternative to the traditional cyanide-catalyzed method.
-
Reagents:
-
Thiamine hydrochloride
-
Sodium Hydroxide (NaOH) solution (e.g., 3 M)
-
Ethanol (B145695) (95%)
-
Pure Benzaldehyde
-
Water
-
-
Procedure:
-
In a flask, dissolve thiamine hydrochloride in water.
-
Add ethanol to the solution and cool the mixture in an ice bath.
-
Slowly add the cold NaOH solution to the thiamine solution while keeping the temperature low. The solution should turn yellow, indicating the formation of the active catalyst.
-
Add pure benzaldehyde to the reaction mixture.
-
Stir the reaction at room temperature or heat gently (e.g., to 60°C) for the desired amount of time (can range from a few hours to 24 hours or more).[5]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath to induce crystallization of the benzoin product.
-
Collect the crystals by vacuum filtration and wash with a cold ethanol/water mixture.
-
Recrystallize the crude product from ethanol to obtain pure benzoin.
-
2. Cyanide-Catalyzed Benzoin Condensation
Caution: Sodium cyanide is highly toxic. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reagents:
-
Sodium Cyanide (NaCN)
-
Ethanol (95%)
-
Pure Benzaldehyde
-
Water
-
-
Procedure:
-
In a round-bottomed flask fitted with a reflux condenser, dissolve sodium cyanide in a mixture of ethanol and water.
-
Add pure benzaldehyde to the solution.
-
Heat the mixture to reflux for approximately 30-60 minutes.
-
Cool the reaction mixture in an ice bath to crystallize the benzoin.
-
Collect the crystals by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol for purification.
-
Visualizations
Caption: Experimental workflow for thiamine-catalyzed benzoin condensation.
References
- 1. Kinetics of the thiazolium ion-catalyzed benzoin condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.latech.edu [chem.latech.edu]
- 3. Benzoin condensation - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. cs.gordon.edu [cs.gordon.edu]
- 6. Sciencemadness Discussion Board - Thiamine catalyzed benzoin condensation failure - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. quora.com [quora.com]
- 9. youtube.com [youtube.com]
- 10. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 11. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 12. chem.libretexts.org [chem.libretexts.org]
Minimizing impurities in the final benzoin product
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing impurities in the final benzoin (B196080) product.
Troubleshooting Guide
This guide addresses common issues encountered during the benzoin condensation and subsequent purification steps.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Benzoin | Impure benzaldehyde (B42025). | Use freshly distilled benzaldehyde. Washing the starting material with a sodium carbonate solution can remove benzoic acid impurities.[1] |
| Incorrect reaction temperature. | For thiamine-catalyzed reactions, maintain a temperature between 60-65°C. Overheating can degrade the catalyst.[2] | |
| Insufficient reaction time. | The reaction may require several hours to reach completion. Monitor the reaction progress by TLC. | |
| Catalyst deactivation. | The presence of acid (e.g., benzoic acid in the starting material) can neutralize the basic conditions required for catalyst activity. | |
| Yellow Benzoin Product | Oxidation of benzoin to benzil (B1666583). | This is a common side reaction. Minimize exposure to air during the reaction and workup. Recrystallization can remove the yellow benzil impurity. |
| Use of less dilute alcohol in the reaction. | Using a more concentrated alcoholic solution can lead to a slightly yellower crude product, which can be purified by recrystallization.[1] | |
| Oily Product Instead of Crystals | Presence of impurities. | Impurities can lower the melting point of the product, causing it to appear as an oil. |
| Supersaturation. | Induce crystallization by scratching the inside of the flask with a glass rod at the solvent level.[3] | |
| Inappropriate solvent for recrystallization. | Ensure the chosen recrystallization solvent has a high solubility for benzoin when hot and low solubility when cold. | |
| Difficulty in Recrystallization | Using too much solvent. | Add the hot recrystallization solvent portion-wise until the benzoin just dissolves to avoid using an excess, which will lead to poor recovery.[4] |
| Cooling the solution too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of larger, purer crystals. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the benzoin condensation?
A1: The most common impurities include:
-
Unreacted Benzaldehyde: Due to incomplete reaction.
-
Benzoic Acid: Formed from the oxidation of the benzaldehyde starting material. It is crucial to use pure benzaldehyde as its presence can hinder the condensation reaction.[5]
-
Benzil: The yellow diketone resulting from the oxidation of the benzoin product.
-
Cannizzaro Reaction Products: In the presence of a strong base, benzaldehyde can undergo a Cannizzaro reaction to produce benzyl (B1604629) alcohol and benzoic acid.[6][7][8][9]
Q2: How can I prevent the formation of benzil?
A2: Benzil formation is due to the oxidation of benzoin. To minimize this, you can:
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Avoid unnecessarily prolonged exposure of the reaction mixture and the isolated product to air and heat.
Q3: What is the Cannizzaro reaction and how can I avoid it?
A3: The Cannizzaro reaction is a disproportionation of two molecules of a non-enolizable aldehyde (like benzaldehyde) in the presence of a strong base to yield a primary alcohol and a carboxylic acid.[6][7][8][9] To avoid this side reaction, it is important to control the basicity of the reaction medium. Using a milder base or ensuring the pH does not become excessively high can help minimize the Cannizzaro reaction.
Q4: My benzoin product has a broad melting point range. What does this indicate?
A4: A broad melting point range is a strong indication of the presence of impurities. Pure crystalline solids have a sharp melting point. Recrystallization is the recommended method to purify the crude benzoin and narrow the melting point range.
Q5: Which solvent is best for the recrystallization of benzoin?
A5: Ethanol (B145695) or a mixture of ethanol and water are commonly used and effective solvents for recrystallizing benzoin. The ideal solvent should dissolve benzoin well at high temperatures but poorly at low temperatures, allowing for good recovery of pure crystals upon cooling.[10] The solubility of benzoin in ethanol increases significantly with temperature, making it a good choice.[10]
Quantitative Data on Reaction Parameters
The yield and purity of the final benzoin product are influenced by several factors. The following tables summarize the qualitative and quantitative effects of key reaction parameters.
Table 1: Effect of Benzaldehyde Purity on Benzoin Yield
| Purity of Benzaldehyde | Approximate Benzoin Yield | Notes |
| Crude (unpurified) | < 50% | Crude benzaldehyde often contains benzoic acid, which inhibits the reaction.[1] |
| Purified (washed and distilled) | 90-92% (crude) | Using pure benzaldehyde is critical for achieving high yields.[1] |
Table 2: Effect of Recrystallization on Benzoin Purity
| Product Stage | Appearance | Melting Point | Purity |
| Crude Benzoin | White to light yellow solid | Lower and broader range | Contains unreacted starting materials and byproducts. |
| Recrystallized Benzoin | White, crystalline solid | Sharp, ~135-137 °C | High purity.[11] |
Table 3: Solubility of Benzoin in Ethanol
| Temperature (°C) | Solubility ( g/100 mL Ethanol) |
| 20 | 0.86 |
| 70 | 9.0 |
| 78 | 12.8 |
| Data from XULA Digital Commons.[10] |
Experimental Protocols
Protocol 1: Cyanide-Catalyzed Benzoin Condensation
This protocol is adapted from Organic Syntheses.[1]
Materials:
-
Benzaldehyde (pure, freshly distilled)
-
95% Ethanol
-
Sodium Cyanide (96-98%)
-
Water
Procedure:
-
In a 3-L round-bottomed flask equipped with a reflux condenser, combine 625 mL of 95% ethanol, 500 mL of water, 500 g of pure benzaldehyde, and 50 g of sodium cyanide.
-
Heat the mixture to boiling and maintain a gentle reflux for 30 minutes. Crystals of benzoin may begin to separate from the hot solution after about 20 minutes.
-
After the 30-minute reflux, cool the solution to room temperature, and then further cool in an ice bath.
-
Collect the crude benzoin crystals by suction filtration and wash them with a small amount of cold water.
-
The yield of dry crude benzoin is typically between 450-460 g (90-92%).
Protocol 2: Recrystallization of Benzoin
Materials:
-
Crude Benzoin
-
95% Ethanol
Procedure:
-
Place 90 g of the crude benzoin in a suitable flask.
-
Add approximately 700 mL of 95% ethanol.
-
Heat the mixture to boiling to completely dissolve the benzoin.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystallization.
-
Collect the purified benzoin crystals by suction filtration.
-
The expected yield of pure, white benzoin is approximately 83 g, with a melting point of around 129°C.[1]
Visualizations
Caption: Experimental workflow for the synthesis and purification of benzoin.
Caption: Mechanism of the cyanide-catalyzed benzoin condensation.
Caption: Formation pathways of common impurities in benzoin synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Sciencemadness Discussion Board - Thiamine catalyzed benzoin condensation failure - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Benzil by Oxidation of Benzoin with Nitric Acid - Edubirdie [edubirdie.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. byjus.com [byjus.com]
- 7. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 8. scribd.com [scribd.com]
- 9. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 10. digitalcommons.xula.edu [digitalcommons.xula.edu]
- 11. scispace.com [scispace.com]
Impact of solvent choice on the efficiency of benzoin synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during benzoin (B196080) synthesis, with a specific focus on the impact of solvent choice on reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the general role of the solvent in benzoin synthesis?
A1: The solvent in benzoin condensation serves multiple crucial functions. Ideally, it should be a polar protic solvent to facilitate the necessary proton exchange steps within the reaction mechanism.[1][2] It must also effectively solvate the reactants, the catalyst (e.g., cyanide or thiamine), and the polar intermediates formed during the reaction.[1][2] The choice of solvent can significantly influence the reaction rate, yield, and the ease of product isolation.
Q2: Which solvents are most commonly used for benzoin condensation?
A2: A mixture of ethanol (B145695) and water is the most traditional and widely used solvent system for benzoin condensation, particularly when using cyanide or thiamine (B1217682) as a catalyst.[2][3] However, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) have been shown to be highly effective, in some cases leading to shorter reaction times and higher yields.[3][4]
Q3: Can the benzoin condensation be performed without a solvent?
A3: Yes, solvent-free benzoin condensation has been reported, often utilizing microwave irradiation or specific ionic liquids as both the catalyst and the reaction medium.[5] These "green chemistry" approaches aim to reduce the use of hazardous organic solvents.
Q4: How does solvent choice affect the crystallization of the benzoin product?
A4: The solubility of benzoin is highly dependent on the solvent and temperature. In many procedures, the benzoin product crystallizes directly from the reaction mixture upon cooling, especially when using ethanol/water mixtures.[6] If the product is too soluble in the reaction solvent at low temperatures, an anti-solvent (a liquid in which the product is insoluble) may need to be added to induce precipitation, or the solvent may need to be partially evaporated. For recrystallization, a solvent (or solvent mixture) should be chosen that dissolves the benzoin when hot but in which it is sparingly soluble when cold to ensure high recovery.[7][8] 95% ethanol is a common choice for recrystallizing crude benzoin.[9]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Poor solubility of reactants or catalyst. | If using a biphasic system or a solvent in which the aldehyde has poor solubility (like water alone), the reaction rate will be very slow.[10] Consider switching to a solvent system that provides better solubility for all components, such as an ethanol/water mixture or DMSO.[3] For water-based reactions, phase-transfer catalysts can be employed.[10] |
| Solvent is not facilitating the reaction mechanism. | The benzoin condensation involves key proton transfer steps. A polar protic solvent like ethanol is generally preferred to facilitate this.[1] If using an aprotic solvent, ensure the catalyst and conditions are appropriate, as the mechanism may differ slightly. |
| Incorrect water content in ethanol/water mixtures. | The ratio of water to ethanol is critical. Too much water can cause the benzaldehyde (B42025) to precipitate out of solution, hindering the reaction.[9] Conversely, too little water may not adequately dissolve the thiamine hydrochloride catalyst.[9] |
| Impure Benzaldehyde. | The presence of benzoic acid, formed from the oxidation of benzaldehyde, can significantly impede the reaction, leading to yields as low as 50% or less.[6] It is crucial to use freshly distilled or purified benzaldehyde for optimal results.[6][9] |
Issue 2: Slow Reaction Rate
| Potential Cause | Troubleshooting Step |
| Suboptimal Solvent Choice. | The reaction may be sluggish in certain solvents. For instance, some studies show that DMSO can lead to significantly faster reactions compared to ethanol under specific conditions.[3] |
| Low Reaction Temperature. | While some modern procedures are designed for room temperature, the classic benzoin condensation is often heated to reflux for a period of time (e.g., 30 minutes) to ensure a reasonable reaction rate.[6] |
Issue 3: Formation of Side Products (e.g., Benzil)
| Potential Cause | Troubleshooting Step |
| Oxidation of Benzoin. | The benzoin product can be oxidized to benzil, especially with electron-deficient aldehydes or if there is adventitious oxygen present.[4] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize this side reaction.[3] |
| Solvent-Influenced Side Reactions. | The choice of solvent can influence the prevalence of side reactions. For example, in some cases, using absolute ethanol has been reported to lead to the formation of ethyl benzoate (B1203000) as a major byproduct.[4] Switching to a different solvent system, like DMSO under inert conditions, has been shown to yield a cleaner reaction.[4] |
Issue 4: Difficulty with Product Isolation/Crystallization
| Potential Cause | Troubleshooting Step |
| Product is soluble in the reaction mixture even when cold. | If crystals do not form upon cooling, try inducing crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of pure benzoin.[11] |
| Solvent is not suitable for crystallization. | If induction methods fail, the solvent may need to be partially removed under reduced pressure to increase the product concentration. Alternatively, an anti-solvent (like water) can be slowly added to the cooled solution until turbidity is observed, followed by further cooling to promote crystallization. |
| Using too much solvent for recrystallization. | Adding an excessive amount of hot solvent during recrystallization will result in a poor or no yield of crystals upon cooling.[7] Add the hot solvent portion-wise, ensuring the solid has enough time to dissolve between additions, until the solid is just fully dissolved.[7] |
Data Presentation
Table 1: Comparison of Solvents in the KCN-Catalyzed Synthesis of Substituted Benzoins under Ultrasound Irradiation
| Entry | Aldehyde | Solvent | Time (min) | Yield (%) |
| 1 | 4-CH₃-C₆H₄CHO | Ethanol (95%) | 15 | 88 |
| 2 | 4-CH₃-C₆H₄CHO | DMSO | 5 | 96 |
| 3 | 4-Cl-C₆H₄CHO | Ethanol (95%) | 20 | 85 |
| 4 | 4-Cl-C₆H₄CHO | DMSO | 8 | 94 |
| 5 | 2-NO₂-C₆H₄CHO | Ethanol (95%) | 35 | 80 |
| 6 | 2-NO₂-C₆H₄CHO | DMSO | 15 | 92 |
Data synthesized from a study by Safari, J., et al., which demonstrated that DMSO generally provides higher yields in shorter reaction times compared to 95% ethanol under their specific ultrasonic conditions.[3]
Experimental Protocols
Protocol 1: Classic Benzoin Condensation in Aqueous Ethanol (Cyanide-Catalyzed)
This protocol is a classic example of benzoin synthesis and is adapted from established literature procedures.[6]
-
Reaction Setup: In a 3-liter round-bottomed flask equipped with a reflux condenser, combine 625 mL of 95% ethanol, 500 mL of water, and 500 g of pure, freshly distilled benzaldehyde.
-
Catalyst Addition: Add 50 g of sodium cyanide (96-98%) to the mixture.
-
Reaction: Heat the mixture and maintain a gentle boil for 30 minutes. Crystals of benzoin may begin to separate from the hot solution after about 20 minutes.
-
Workup: After 30 minutes, cool the reaction mixture in an ice bath to maximize crystallization.
-
Isolation: Collect the crude benzoin by vacuum filtration and wash the crystals with a small amount of cold water.
-
Purification: The crude product (typically 90-92% yield) can be recrystallized from 95% ethanol (approximately 700 mL of boiling ethanol per 90 g of crude product) to yield pure, white benzoin.
Protocol 2: Thiamine-Catalyzed Benzoin Condensation in Aqueous Ethanol
This "greener" protocol uses the coenzyme thiamine (Vitamin B1) as a non-toxic catalyst.[9]
-
Catalyst Preparation: In a 50 mL Erlenmeyer flask, dissolve 0.80 g of thiamine hydrochloride in 2.5 mL of water. Add 7.5 mL of 95% ethanol and cool the solution in an ice bath for several minutes.
-
Base Addition: In a separate flask, cool 1.5 mL of 5M NaOH in an ice bath. Add the cold NaOH solution dropwise to the thiamine solution over 3-5 minutes while swirling and keeping the flask in the ice bath.
-
Reactant Addition: Remove the flask from the ice bath and add 5.0 mL of freshly distilled benzaldehyde all at once, swirling to mix the layers.
-
Reaction: Seal the flask with parafilm and allow it to stand at room temperature for at least 24 hours.
-
Isolation: Filter the resulting crystals and wash them with 10-15 mL of a cold 2:1 mixture of water and 95% ethanol.
-
Purification: Recrystallize the crude product from hot 95% ethanol (approximately 8 mL per gram of crude benzoin). Wash the purified crystals with a cold water/ethanol mixture and air dry.
Visualizations
Caption: Troubleshooting workflow for low yield in benzoin synthesis.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. m.youtube.com [m.youtube.com]
- 3. asianpubs.org [asianpubs.org]
- 4. reddit.com [reddit.com]
- 5. scienceasia.org [scienceasia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Synthesis of benzoin under supramolecular catalysis involving cyclodextrins in water: application for the preparation of the antiepileptic drug phenyt ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09062C [pubs.rsc.org]
- 11. cs.gordon.edu [cs.gordon.edu]
Resolving issues with crystal formation during benzoin purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the purification of benzoin (B196080) by crystallization.
Troubleshooting Guide
Issue: No Crystal Formation or Very Low Yield
Question: I've followed the recrystallization protocol, but no crystals have formed upon cooling, or the yield is extremely low. What could be the problem?
Answer:
This is a common issue that can arise from several factors, primarily related to solvent volume and saturation.
-
Cause 1: Excessive Solvent Use: The most frequent reason for no or low crystal yield is the use of too much solvent during the dissolution step.[1] This results in a solution that is not saturated enough for crystals to form upon cooling.
-
Solution 1:
-
Reheat the solution to boiling.
-
Evaporate a portion of the solvent to increase the concentration of benzoin.
-
Allow the solution to cool slowly again.[2] Pro-Tip: A common mistake is not allowing enough time for the solid to dissolve between solvent additions, leading to the addition of excess solvent.[3]
-
-
Cause 2: No Nucleation Sites: Sometimes, a supersaturated solution needs a "trigger" to initiate crystallization.
-
Solution 2:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass stirring rod. This can create microscopic scratches that serve as nucleation sites.[4][5]
-
Seed Crystals: Introduce a tiny crystal of pure benzoin (a "seed crystal") into the cooled solution. This provides a template for further crystal growth.[4][6]
-
Evaporation: Dip a glass rod into the solution and let the solvent evaporate, then re-introduce the rod with the solid residue into the solution.[4]
-
-
Cause 3: Inappropriate Solvent: The chosen solvent may not be suitable for benzoin recrystallization. An ideal solvent should dissolve benzoin well at high temperatures but poorly at low temperatures.[7][8]
-
Solution 3: Review the solvent selection. Ethanol and ethanol-water mixtures are commonly used and effective for benzoin.[3][9]
Issue: Formation of an Oil Instead of Crystals ("Oiling Out")
Question: My product is separating as an oily liquid instead of solid crystals. What is happening and how can I fix it?
Answer:
"Oiling out" occurs when the dissolved benzoin comes out of solution at a temperature above its melting point, forming liquid droplets instead of a solid crystalline lattice.[2] This is problematic because impurities tend to be more soluble in the oil, leading to a poorly purified final product.[10][11]
-
Cause 1: Solution is Too Concentrated/Cooling is Too Rapid: If the solution is highly supersaturated, the benzoin may separate out too quickly at a high temperature.
-
Solution 1:
-
Reheat the mixture until the oil redissolves completely.
-
Add a small amount of additional hot solvent to decrease the saturation level.[2]
-
Ensure a very slow cooling rate to allow the solution to cool to a temperature below benzoin's melting point before crystallization begins.[11] Insulating the flask can help.[3]
-
-
Cause 2: High Impurity Level: A significant amount of impurities can depress the melting point of the mixture, making oiling out more likely.[11]
-
Solution 2: If the crude benzoin is highly impure, consider a preliminary purification step or using a charcoal treatment during recrystallization to remove some impurities.[2]
-
Cause 3: Inappropriate Solvent Polarity: The solvent may be too non-polar for the solute.
-
Solution 3: Try recrystallizing from a different, potentially more polar, solvent system.[11]
Issue: Crystals are Very Small, Discolored, or Appear Impure
Question: Crystals have formed, but they are very fine, colored (e.g., yellow), and the melting point is low and broad. How can I improve the purity?
Answer:
The quality of the crystals is directly related to the rate of cooling and the presence of impurities.
-
Cause 1: Rapid Cooling: Cooling the solution too quickly leads to the formation of small, less pure crystals because impurities can become trapped in the rapidly forming crystal lattice.[7][12]
-
Solution 1: Allow the solution to cool to room temperature slowly and undisturbed before placing it in an ice bath.[3] An insulated container can be used to slow down the cooling process.[3]
-
Cause 2: Presence of Impurities: The starting material may contain impurities. For instance, benzaldehyde, the precursor to benzoin, can oxidize to benzoic acid.[13][14] Residual reactants or by-products can also impart color.[13]
-
Solution 2:
-
Washing: Ensure the filtered crystals are washed with a small amount of ice-cold recrystallization solvent to remove adhering mother liquor which contains dissolved impurities.[1][15] Using warm or excessive rinse solvent will dissolve the product and lower the yield.[16]
-
Second Recrystallization: If the crystals remain impure, a second recrystallization can significantly improve purity.
-
-
Cause 3: Incomplete Drying: Residual solvent in the final product acts as an impurity and can depress the melting point.[16]
-
Solution 3: Dry the crystals thoroughly. If a high-boiling solvent like water is used, overnight drying may be necessary.[3][16] Drying to a constant weight ensures all solvent has been removed.[5]
Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent for benzoin recrystallization? A1: An ideal solvent should dissolve benzoin completely when hot but sparingly when cold.[8] This difference in solubility allows for crystal formation upon cooling. Ethanol and mixed ethanol/water systems are commonly effective for benzoin.[3][9] You can perform small-scale solubility tests with various solvents to find the most suitable one.[16]
Q2: How much solvent should I use? A2: You should use the minimum amount of boiling solvent required to completely dissolve the crude benzoin.[1] Add the solvent in small portions to the heated benzoin, waiting for the solution to boil between additions, until all the solid has just dissolved.[3] Using too much solvent is a primary cause of low yield.[7]
Q3: What is the effect of the cooling rate on crystal size and purity? A3: A slower cooling rate generally results in the formation of larger and purer crystals.[7][12] Slow cooling allows the crystal lattice to form in an orderly fashion, which tends to exclude impurity molecules.[12] Rapid cooling traps impurities and leads to smaller, less pure crystals.[7]
Q4: My purified benzoin has a yellowish tint. What causes this and how can I remove it? A4: A yellow color in the crude product can result from impurities formed during the benzoin synthesis.[9] Proper recrystallization, including washing the crystals with cold solvent, should remove most of the color.[17][18] If the color persists, a second recrystallization or the use of activated charcoal during the process may be necessary.
Q5: What are the most common impurities in crude benzoin? A5: Common impurities include unreacted benzaldehyde, benzoic acid (from the oxidation of benzaldehyde), and by-products from the synthesis reaction.[13] Residual solvents from the reaction or purification can also be present.[13]
Data Presentation
Table 1: Solubility of Benzoin in Ethanol
This table illustrates the ideal characteristic of a recrystallization solvent: a significant increase in solubility with temperature.
| Temperature (°C) | Solubility of Benzoin (g / 100 mL Ethanol) |
| 20 | 0.86 |
| 70 | 9.0 |
| 78 (Boiling Pt.) | 12.8 |
| (Data sourced from[7]) |
Experimental Protocols
Protocol 1: Standard Recrystallization of Benzoin from an Ethanol/Water Mixture
This protocol outlines the steps for purifying crude benzoin using a common mixed-solvent system.
-
Dissolution:
-
Place the crude benzoin (e.g., ~60 mg) in a reaction tube or Erlenmeyer flask.[3]
-
Add a boiling stick or magnetic stir bar.
-
Add a minimal amount of the hot solvent mixture (e.g., 70:30 ethanol:water) in portions. Heat the mixture to a gentle boil between additions.[3]
-
Continue adding solvent until the benzoin is completely dissolved. Avoid adding excess solvent.[1]
-
-
Cooling and Crystallization:
-
Remove the flask from the heat source and cover it.
-
Allow the solution to cool slowly and undisturbed to room temperature. Placing it in an insulated container can aid slow cooling.[3]
-
Once at room temperature, place the flask in an ice-water bath for several minutes to maximize crystal formation.[3]
-
-
Filtration and Washing:
-
Drying:
-
Allow air to be pulled through the crystals on the filter paper for several minutes to help them dry.
-
Transfer the crystals to a watch glass and let them air dry completely. Since water is used, drying overnight is recommended to ensure all solvent has evaporated.[3]
-
Confirm dryness by weighing to a constant mass.[5]
-
Visualizations
Diagram 1: Troubleshooting Workflow for Poor Crystal Yield
Caption: Decision tree for addressing a lack of crystal formation.
Diagram 2: Factors Affecting Benzoin Crystal Purity
Caption: Key experimental factors influencing the final purity of benzoin crystals.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. cs.gordon.edu [cs.gordon.edu]
- 7. digitalcommons.xula.edu [digitalcommons.xula.edu]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. What are the possible impurities in benzoin and how to remove them? - Blog [sinoshiny.com]
- 14. prezi.com [prezi.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. people.chem.umass.edu [people.chem.umass.edu]
- 17. youtube.com [youtube.com]
- 18. Sciencemadness Discussion Board - Benzoin and related acyloins via thiamine - Powered by XMB 1.9.11 [sciencemadness.org]
Validation & Comparative
A Comparative Guide to Cyanide and Thiamine as Catalysts in Benzoin Condensation
The benzoin (B196080) condensation is a cornerstone carbon-carbon bond-forming reaction in organic synthesis, involving the dimerization of two aromatic aldehydes to form an α-hydroxy ketone, known as an acyloin. The reaction's success hinges on a catalyst that can induce "umpolung" (polarity reversal) of the normally electrophilic aldehyde carbonyl carbon. Historically, the cyanide ion has been the catalyst of choice due to its efficiency. However, its extreme toxicity has led to the adoption of greener alternatives, most notably thiamine (B1217682) (Vitamin B1).
This guide provides a detailed comparison of the performance, mechanisms, and experimental protocols for both cyanide and thiamine as catalysts for the benzoin condensation of benzaldehyde (B42025), aimed at researchers, scientists, and professionals in drug development.
Catalytic Mechanisms: A Visual Breakdown
The catalytic cycles of both cyanide and thiamine, while functionally analogous, proceed through distinct intermediates. Both catalysts must possess the right balance of nucleophilicity to attack the aldehyde, the ability to stabilize the resulting intermediate, and the capacity to act as a good leaving group to release the product and regenerate the catalyst.[1][2]
Cyanide-Catalyzed Benzoin Condensation
The mechanism for the cyanide-catalyzed reaction was first proposed by A. J. Lapworth in 1903.[3][4] The cyanide ion initially acts as a nucleophile, attacking one molecule of benzaldehyde to form a cyanohydrin intermediate. Deprotonation of this intermediate creates a resonance-stabilized carbanion, which then nucleophilically attacks a second benzaldehyde molecule. Subsequent proton transfer and elimination of the cyanide ion yield benzoin.[2][3]
Thiamine-Catalyzed Benzoin Condensation
Ronald Breslow proposed in the 1950s that thiamine could function in a manner analogous to cyanide.[1][2] In a basic solution, the thiazolium ring of thiamine is deprotonated to form a nucleophilic ylide (or carbene). This ylide attacks benzaldehyde, and the resulting intermediate rearranges to form a resonance-stabilized carbanion (the "Breslow intermediate"). This nucleophile then attacks the second aldehyde molecule. Finally, the catalyst is eliminated to yield benzoin.[1][2]
Performance Comparison: A Data-Driven Overview
While direct side-by-side comparisons under identical conditions are scarce in the literature, representative protocols reveal significant differences in reaction efficiency and conditions. Cyanide is generally characterized as a faster and more efficient catalyst, whereas thiamine-catalyzed reactions are considerably slower.[2]
| Parameter | Cyanide Catalyst | Thiamine Catalyst |
| Typical Yield | 90–92% (crude)[5] | 36-56% (recrystallized)[6] |
| Reaction Time | ~30 minutes[5] | 1–2 hours (at 60-80°C) or 24+ hours (at RT)[2][7][8] |
| Reaction Temperature | Boiling (~80-100°C)[5] | Room Temperature to 80°C[7][8] |
| Catalyst Loading | ~10% by weight to benzaldehyde[5] | ~3-15% by weight to benzaldehyde[1][7][8] |
| Key Reagents | Sodium Cyanide, Ethanol (B145695), Water, Benzaldehyde[5] | Thiamine HCl, NaOH, Ethanol, Water, Benzaldehyde[1][7] |
| Safety Profile | Highly toxic; requires stringent handling protocols.[2] | Edible (Vitamin B1); considered a "green" alternative.[2][9] |
Experimental Protocols
The following are representative experimental procedures for benzoin condensation using both cyanide and thiamine catalysts.
Protocol 1: Cyanide-Catalyzed Synthesis of Benzoin
This protocol is adapted from Organic Syntheses, a peer-reviewed source of reliable chemical preparations.
Materials:
-
Benzaldehyde, pure (500 g, 4.7 moles)
-
Sodium Cyanide (50 g)
-
95% Ethanol (625 mL)
-
Water (500 mL)
-
3-L round-bottomed flask
-
Reflux condenser
Procedure:
-
In a 3-L round-bottomed flask fitted with a reflux condenser, combine 625 mL of 95% ethanol, 500 mL of water, 500 g of pure benzaldehyde, and 50 g of sodium cyanide.[5]
-
Heat the mixture and maintain a gentle boil for 30 minutes. Crystals of benzoin may begin to separate from the hot solution after approximately 20 minutes.[5]
-
After the 30-minute reflux, cool the solution to allow for complete crystallization.[5]
-
Filter the crude product using suction filtration and wash the crystals with a small amount of water.[5]
-
The yield of dry, crude benzoin is typically 450–460 g (90–92%).[5]
-
For purification, the crude product can be recrystallized from boiling 95% ethanol.[5]
Note: It is critical to use pure, freshly distilled benzaldehyde, as impurities like benzoic acid can significantly lower the yield.[5] This reaction can sometimes be vigorous.[5]
Protocol 2: Thiamine-Catalyzed Synthesis of Benzoin
This protocol is a representative example from common, greener laboratory procedures.
Materials:
-
Thiamine hydrochloride (0.175 g)
-
Water (0.5 mL)
-
Ethanol (1.5 mL)
-
10% Sodium Hydroxide (NaOH) solution (0.5 mL)
-
Benzaldehyde (1.0 mL)
-
Test tube with screw cap or a small flask
-
Heating block or water bath
Procedure:
-
Dissolve 0.175 g of thiamine hydrochloride in 0.5 mL of water in a test tube.[7]
-
Add 1.5 mL of ethanol to the thiamine solution and cool the mixture in an ice-water bath.[7]
-
Separately, cool 0.5 mL of 10% NaOH solution in an ice bath.[7]
-
Over a period of 6-10 minutes, add the cold NaOH solution dropwise to the thiamine solution while keeping it cool.[7]
-
Add 1.0 mL of benzaldehyde to the basic thiamine mixture.[7]
-
Heat the solution in a heating block at approximately 80°C and gently reflux for 1 hour. Ensure the cap is not screwed on so tightly that pressure builds up.[7]
-
After heating, allow the solution to cool to room temperature, then place it in an ice-water bath to induce crystallization. Scratching the inside of the test tube with a stirring rod may be necessary.[7]
-
Collect the crystals by vacuum filtration and rinse the product with two 2.5 mL portions of cold water.[7]
-
The crude product can be recrystallized from a minimum amount of ethanol.[7]
Conclusion
The choice between cyanide and thiamine as a catalyst for benzoin condensation presents a clear trade-off between efficiency and safety.
-
Cyanide remains the superior catalyst in terms of reaction rate and yield, providing a near-quantitative conversion in a very short time.[2][5] However, its acute toxicity makes it unsuitable for many laboratory settings, especially in educational or high-throughput screening environments, and necessitates rigorous safety and disposal procedures.
-
Thiamine offers a significantly safer, "greener" alternative that is readily available and non-toxic.[9] This makes it an excellent choice for teaching laboratories and for applications where process safety is paramount. The primary drawbacks are substantially longer reaction times and generally lower yields, which may be improved by optimizing reaction conditions.[2]
For researchers and drug development professionals, the decision rests on the specific requirements of the synthesis. For large-scale, cost-sensitive production where efficiency is critical and containment is robust, cyanide may still be considered. For discovery-phase synthesis, methods development, and applications prioritizing worker safety and environmental impact, thiamine is the clear and responsible choice.
References
- 1. chem.latech.edu [chem.latech.edu]
- 2. sciencemadness.org [sciencemadness.org]
- 3. Benzoin condensation - Wikipedia [en.wikipedia.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Sciencemadness Discussion Board - Benzoin and related Acyloin via thiamine - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Benzoin condensation [cs.gordon.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. beyondbenign.org [beyondbenign.org]
A Comparative Guide to Analytical Methods for Benzoin Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical techniques for the quantification of benzoin (B196080): High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography with Flame Ionization Detection (GC-FID), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The information presented herein is designed to assist researchers in selecting the most appropriate method for their specific analytical needs, with a focus on method validation parameters as outlined by the International Council for Harmonisation (ICH).
Data Presentation: Comparison of Analytical Methods
The performance of each analytical method is summarized below. It is important to note that while HPLC and GC methods offer greater selectivity for complex matrices, UV-Vis spectrophotometry can be a simpler and more cost-effective option for the analysis of purer samples.
Table 1: Performance Characteristics of Analytical Methods for Benzoin Quantification
| Validation Parameter | HPLC-UV (Representative Data for Benzil*) | GC-FID (Typical Representative Data) | UV-Vis Spectrophotometry (Representative Data) |
| Linearity (Correlation Coefficient, r²) | > 0.999[1] | > 0.99 | > 0.999[2] |
| Linear Range | 0.1 - 8 µg/mL[1] | 1 - 100 µg/mL | 2 - 10 µg/mL[2] |
| Limit of Detection (LOD) | 0.0015 µg/mL[1] | ~0.1 µg/mL | ~0.28 µg/mL[2] |
| Limit of Quantification (LOQ) | 0.005 µg/mL[1] | ~0.3 µg/mL | ~0.84 µg/mL[2] |
| Accuracy (% Recovery) | 99.18–99.70%[1] | 95 - 105% | 97 - 98%[2] |
| Precision (%RSD) | Intra-day: ≤1.00, Inter-day: ≤1.53[1] | < 5% | < 2%[2] |
*Note: Due to the limited availability of comprehensive validation studies for benzoin, the data for HPLC-UV is based on a validated method for benzil, a structurally similar compound[1]. The data for GC-FID and UV-Vis Spectrophotometry are representative values from typical method validation reports for similar analytes.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific sample matrices and instrumentation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method, adapted from a validated procedure for the structurally similar compound benzil, is suitable for the selective quantification of benzoin.[1]
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C8 analytical column (e.g., 5 µm particle size, 250 mm x 4.6 mm).
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and 1% acetic acid in water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 247 nm (based on the UV spectrum of benzoin).
-
Column Temperature: Ambient.
Standard Solution Preparation:
-
Prepare a stock solution of benzoin (e.g., 100 µg/mL) in the mobile phase.
-
Perform serial dilutions from the stock solution to prepare a series of calibration standards within the linear range (e.g., 0.1, 0.5, 1, 2, 5, and 8 µg/mL).
Sample Preparation:
-
Accurately weigh and dissolve the sample containing benzoin in the mobile phase to achieve a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Validation Procedure:
-
Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression analysis.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of benzoin at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision: Assess repeatability (intra-day precision) by analyzing six replicate injections of a standard solution. Evaluate intermediate precision (inter-day precision) by repeating the analysis on a different day with a different analyst.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This protocol outlines a general procedure for the quantification of benzoin using GC-FID.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column suitable for the analysis of aromatic ketones (e.g., DB-5 or equivalent).
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Carrier Gas: Helium or Nitrogen.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Injection Mode: Split or splitless, depending on the required sensitivity.
Standard Solution Preparation:
-
Prepare a stock solution of benzoin (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetone.
-
Prepare a series of calibration standards by diluting the stock solution.
Sample Preparation:
-
Dissolve the sample in a suitable solvent.
-
An internal standard may be added to improve precision.
-
Filter the solution if necessary.
UV-Visible Spectrophotometry
This method is suitable for the quantification of benzoin in the absence of interfering substances that absorb at the same wavelength.
Instrumentation:
-
UV-Visible Spectrophotometer.
-
Matched quartz cuvettes (1 cm path length).
Methodology:
-
Solvent: Methanol or Ethanol.
-
Wavelength of Maximum Absorbance (λmax): Determine the λmax of benzoin in the chosen solvent (approximately 247 nm).
-
Standard Curve Preparation: Prepare a series of standard solutions of benzoin in the chosen solvent and measure the absorbance of each at the λmax.
-
Sample Analysis: Prepare the sample solution in the same solvent and measure its absorbance at the λmax.
Mandatory Visualization
The following diagrams illustrate the typical workflows and logical relationships in the validation of analytical methods for benzoin quantification.
Caption: Workflow for Analytical Method Validation.
References
A Comparative Study of Benzoin and Benzil: Properties and Transformations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical and physical properties of benzoin (B196080) and benzil (B1666583), two aromatic organic compounds with significant applications in synthesis and industry. Detailed experimental protocols for the interconversion of these molecules are provided, alongside spectroscopic data to aid in their characterization.
Physicochemical Properties
Benzoin and benzil share the same molecular formula but differ in their functional groups, leading to distinct physical and chemical characteristics. Benzoin is a hydroxy ketone, while benzil is a diketone. This structural difference is reflected in their melting points, boiling points, and solubility profiles.
| Property | Benzoin | Benzil |
| Molecular Formula | C₁₄H₁₂O₂[1][2] | C₁₄H₁₀O₂[3][4] |
| Molar Mass | 212.24 g/mol [1][2] | 210.23 g/mol [3][4] |
| Appearance | Off-white to yellow-white crystalline solid with a camphor-like odor.[1] | Yellow crystalline powder or solid.[3] |
| Melting Point | 133-139 °C | 94-96 °C[3] |
| Boiling Point | 330-356 °C (decomposes) | 346-348 °C[3] |
| Solubility | Slightly soluble in water; soluble in ethanol, ether, chloroform, and acetone. | Insoluble in water; soluble in ethanol, diethyl ether, benzene, chloroform, and ethyl acetate.[3] |
Spectroscopic Data
The structural differences between benzoin and benzil are clearly delineated in their spectroscopic signatures.
Infrared (IR) Spectroscopy
The most notable difference in the IR spectra is the presence of a broad O-H stretching band in benzoin, which is absent in benzil.[5]
| Compound | Key IR Absorptions (cm⁻¹) |
| Benzoin | ~3400-3300 (O-H stretch, broad), ~1700-1600 (C=O stretch)[5] |
| Benzil | ~1690-1720 (C=O stretch, intense), ~1600 (aromatic C=C stretch), ~3100 (aromatic C-H stretch)[6] |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of benzoin shows a characteristic signal for the hydroxyl proton and the proton on the carbon bearing the hydroxyl group. These are absent in the spectrum of benzil.
| Compound | ¹H NMR Chemical Shifts (δ, ppm) |
| Benzoin | ~8.0-7.2 (m, 10H, aromatic), ~6.1 (s, 1H, -CH(OH)-), ~6.0 (d, 1H, -OH)[7] |
| Benzil | ~7.9-7.4 (m, 10H, aromatic)[8] |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectra reflect the different carbon environments in the two molecules, particularly the presence of a carbon attached to a hydroxyl group in benzoin and the two distinct carbonyl carbons in benzil.
| Compound | ¹³C NMR Chemical Shifts (δ, ppm) |
| Benzoin | Aromatic carbons, a carbon at ~75 ppm (-CH(OH)-), and a carbonyl carbon. |
| Benzil | ~194.5 (C=O), ~134.8, ~132.9, ~129.8, ~128.9 (aromatic)[8][9][10] |
Chemical Transformations
Benzoin and benzil are readily interconverted through oxidation and reduction reactions, respectively. These transformations are fundamental in organic synthesis.
Oxidation of Benzoin to Benzil
The oxidation of the secondary alcohol in benzoin to a ketone yields benzil. A common and effective oxidizing agent for this transformation is nitric acid.
Caption: Oxidation of benzoin to benzil.
Reduction of Benzil to Hydrobenzoin (B188758)
The reduction of the two ketone groups in benzil can lead to the formation of hydrobenzoin (1,2-diphenyl-1,2-ethanediol). A common reducing agent for this purpose is sodium borohydride (B1222165).
Caption: Reduction of benzil to hydrobenzoin.
Experimental Protocols
Synthesis of Benzil from Benzoin via Nitric Acid Oxidation
This protocol details the oxidation of benzoin to benzil using concentrated nitric acid.
Workflow:
Caption: Experimental workflow for benzil synthesis.
Procedure:
-
In a round-bottom flask, combine 4.0 g of benzoin with 14 mL of concentrated nitric acid. Caution: This step should be performed in a fume hood as nitric oxide gases will be evolved.[11]
-
Gently heat the mixture on a steam bath or in a hot water bath for approximately 11 minutes, with occasional swirling, until the evolution of brown-red nitrogen dioxide gas ceases.[11][12]
-
Cool the reaction mixture to room temperature and then pour it into 75 mL of cold water.[11] Swirl the mixture to coagulate the precipitated yellow solid.[11]
-
Collect the crude benzil by suction filtration using a Büchner funnel and wash the solid thoroughly with cold water to remove any residual nitric acid.[12][13]
-
Recrystallize the crude product from a minimal amount of hot 95% ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.[12][13]
-
Collect the purified benzil crystals by suction filtration, wash with a small amount of cold ethanol, and allow them to air dry.
-
Determine the melting point and calculate the percentage yield of the purified product. The expected melting point of benzil is 94-96 °C.[1]
Reduction of Benzil to Hydrobenzoin
This protocol describes the reduction of benzil to hydrobenzoin using sodium borohydride.
Procedure:
-
In an Erlenmeyer flask, dissolve 0.5 g of benzil in 5 mL of 95% ethanol. Gentle warming may be required to fully dissolve the benzil.[14]
-
Cool the solution to room temperature.
-
In a separate container, prepare a solution of sodium borohydride. Caution: Sodium borohydride is a reactive substance. Handle with care.
-
Slowly add the sodium borohydride solution to the benzil solution with stirring. The yellow color of the benzil will disappear as the reaction proceeds.[14]
-
After the addition is complete, continue stirring the reaction mixture for a designated period to ensure the reaction goes to completion.
-
Acidify the reaction mixture to neutralize any excess borohydride and to protonate the intermediate alkoxide.
-
Induce crystallization of the hydrobenzoin product, which may involve cooling the mixture in an ice bath.
-
Collect the hydrobenzoin crystals by suction filtration, wash with cold water, and allow them to air dry.
-
Characterize the product by determining its melting point and obtaining spectroscopic data.
References
- 1. Practical Experiment 4: Benzyl from benzoin | PPTX [slideshare.net]
- 2. Benzoin | C14H12O2 | CID 8400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. Benzil | C14H10O2 | CID 8651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. brainly.com [brainly.com]
- 6. brainly.com [brainly.com]
- 7. Benzoin(579-44-2) 1H NMR spectrum [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. brainly.com [brainly.com]
- 10. Making sure you're not a bot! [oc-praktikum.de]
- 11. chem.latech.edu [chem.latech.edu]
- 12. theochem.mercer.edu [theochem.mercer.edu]
- 13. Benzil by Oxidation of Benzoin with Nitric Acid - Edubirdie [edubirdie.com]
- 14. scribd.com [scribd.com]
Comparative analysis of different oxidizing agents for benzoin to benzil conversion
For Researchers, Scientists, and Drug Development Professionals
The oxidation of benzoin (B196080) to benzil (B1666583) is a fundamental transformation in organic synthesis, yielding a versatile diketone intermediate crucial for the preparation of various pharmaceuticals and other valuable compounds. The choice of oxidizing agent for this conversion significantly impacts reaction efficiency, yield, cost, and environmental footprint. This guide provides an objective comparison of different oxidizing agents, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Performance Comparison of Oxidizing Agents
The following table summarizes the quantitative data for the conversion of benzoin to benzil using various oxidizing agents. This allows for a direct comparison of their effectiveness under different reaction conditions.
| Oxidizing Agent/System | Reaction Time | Temperature | Yield (%) | Key Advantages | Key Disadvantages |
| Nitric Acid (HNO₃) | 30 - 60 min | 70 - 100°C | 85 - 96% | High yield, relatively short reaction time.[1][2] | Use of a strong, corrosive acid; evolution of toxic nitrogen oxide gases.[2] |
| Copper(II) Sulfate (B86663)/Pyridine (B92270) | ~2 hours | Steam Bath | ~86% | Avoids the use of strong mineral acids.[1] | Use of pyridine which is a volatile and unpleasant solvent; longer reaction time compared to nitric acid.[1] |
| Co(Salen)/Air | 1 hour | 40°C | 93.6% | "Green" method using air as the oxidant, mild reaction conditions, high yield.[3][4] | Requires the preparation or purchase of a specific catalyst. |
| Copper(II) Acetate/Ammonium (B1175870) Nitrate (Microwave) | 5 - 10 min | 120 - 150°C | High (not specified) | Extremely rapid reaction due to microwave heating.[5] | Requires specialized microwave reactor equipment. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Oxidation with Nitric Acid
This is a classic and high-yielding method for the oxidation of benzoin.
Procedure:
-
In a fume hood, add 2.0 g of benzoin to a 125 mL Erlenmeyer flask.
-
Carefully add 7 mL of concentrated nitric acid to the flask.
-
Heat the mixture on a steam bath, with occasional gentle swirling, for approximately 30 minutes, or until the evolution of brown-red nitric oxide fumes ceases.[2]
-
Cool the flask under tap water and then pour the contents into 35 mL of cool water.
-
Swirl the mixture to coagulate the precipitated product.
-
Collect the crude benzil by vacuum filtration and wash it with cold water to remove any residual acid.[6]
-
The crude product can be purified by recrystallization from ethanol.[6]
Oxidation with Copper(II) Sulfate in Pyridine
This method avoids the use of strong corrosive acids.
Procedure:
-
In a suitable flask, dissolve 4.0 g of crystalline copper(II) sulfate in a mixture of 10 mL of pyridine and 4 mL of water by heating on a steam bath with stirring.[1]
-
Once the copper sulfate has completely dissolved, add 1.7 g of benzoin to the solution.
-
Continue heating and stirring the mixture on the steam bath for two hours. The reaction mixture will turn a dark green color.[1]
-
After cooling, decant the copper sulfate-pyridine solution.
-
Wash the resulting benzil with water and then heat it with 10% hydrochloric acid.
-
After cooling, filter the benzil, wash it with water, and dry it.
-
The product can be purified by recrystallization from carbon tetrachloride or ethanol.[1]
Green Catalytic Oxidation with Co(Salen) and Air
This environmentally friendly method utilizes air as the oxidant and a cobalt catalyst under mild conditions.[3]
Procedure:
-
In a reaction flask, dissolve 0.05 mol of benzoin in N,N-dimethylformamide (DMF).
-
To this solution, add 2 g of potassium hydroxide (B78521) (KOH) and 1.5 g of Co(Salen) catalyst.[3][4]
-
Heat the mixture to 40°C in a water bath and bubble air through the solution.[3][4]
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 1 hour.[3][4]
-
After the reaction is complete, cool the mixture to room temperature and adjust the pH to 3-4.
-
Pour the mixture into 150 mL of water to precipitate the solid benzil.
-
Collect the yellow needle-like crystals by suction filtration and wash with water.[3]
Microwave-Assisted Oxidation with Copper(II) Acetate and Ammonium Nitrate
This method offers a significant reduction in reaction time through the use of microwave irradiation.[5]
Procedure:
-
In a microwave reaction tube equipped with a stir bar, add 1.060 g of benzoin, 0.500 g of ammonium nitrate, and 0.010 g of copper(II) acetate.[5]
-
Add 3.5 mL of 80% aqueous acetic acid to the tube and cap it.
-
Heat the mixture in a microwave reactor for 5-10 minutes at a temperature between 120-150°C.[5]
-
After the reaction is complete, cool the tube to room temperature and then place it on ice for 10 minutes.
-
Collect the product by vacuum filtration and wash with ice-cold water.
-
The crude product can be recrystallized from ethanol.[5]
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for the oxidation of benzoin to benzil, applicable to the various methods described.
Caption: Generalized workflow for the oxidation of benzoin to benzil.
This guide provides a comparative overview to assist in the selection of an appropriate oxidizing agent for the conversion of benzoin to benzil. The choice will ultimately depend on the specific requirements of the synthesis, including scale, available equipment, cost considerations, and environmental concerns.
References
Assessing the Purity of Synthesized Benzoin via Melting Point Determination
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. The melting point of a crystalline solid is a fundamental physical property that can serve as a reliable indicator of its purity. This guide provides a comparative analysis of the melting point of pure benzoin (B196080) against common impurities encountered during its synthesis, supported by a detailed experimental protocol for accurate determination.
Comparative Melting Point Data
The presence of impurities typically causes a depression and broadening of the melting point range of a pure substance. The following table summarizes the theoretical melting points of pure benzoin and common impurities that may be present in a synthesized sample. A lower and broader melting range for your synthesized benzoin can indicate the presence of these or other impurities.
| Compound | Role in Synthesis | Melting Point (°C) |
| Benzoin | Desired Product | 134 - 139 °C[1] |
| Benzaldehyde | Starting Material | -57.12 to -26 °C[1] |
| Benzoic Acid | Oxidation Byproduct | 121 - 123 °C[2][3][4][5] |
| Benzil | Oxidation Product | 94 - 97 °C[6][7][8][9] |
Experimental Protocol: Capillary Melting Point Determination
This protocol outlines the standard procedure for determining the melting point of a solid sample using a capillary tube method, which can be performed with either a manual or a digital melting point apparatus.
Materials:
-
Synthesized benzoin (dried)
-
Melting point capillary tubes (one end sealed)
-
Mortar and pestle (optional, for pulverizing crystals)
-
Melting point apparatus (e.g., Mel-Temp or digital equivalent)
-
Thermometer (if using a manual apparatus)
Procedure:
-
Sample Preparation:
-
Ensure the synthesized benzoin sample is completely dry.
-
If the crystals are large, gently pulverize a small amount to a fine powder using a mortar and pestle.
-
Tap the open end of a capillary tube into the powdered sample until a small amount of the solid is packed into the tube.
-
Invert the tube and tap the sealed end gently on a hard surface to pack the solid down. The packed sample height should be approximately 2-3 mm.
-
-
Apparatus Setup (for Digital Apparatus):
-
Turn on the digital melting point apparatus.
-
Set the starting temperature to about 15-20°C below the expected melting point of pure benzoin (around 115-120°C).
-
Set the heating rate (ramp rate) to 1-2°C per minute for an accurate determination.[2] A faster rate can be used for a preliminary, rough measurement.
-
-
Melting Point Measurement:
-
Insert the packed capillary tube into the sample holder of the melting point apparatus.
-
Begin heating and observe the sample through the magnifying eyepiece.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue to observe and record the temperature at which the last solid crystal melts (the end of the melting range).
-
-
Analysis:
-
Compare the observed melting point range of your synthesized benzoin to the literature value for pure benzoin.
-
A sharp melting point range (typically 1-2°C) close to the literature value indicates a high degree of purity.
-
A depressed and broad melting point range suggests the presence of impurities.
-
Workflow for Purity Assessment
The following diagram illustrates the logical workflow for assessing the purity of synthesized benzoin using melting point analysis.
Caption: Workflow for Benzoin Purity Assessment.
References
- 1. thinksrs.com [thinksrs.com]
- 2. jk-sci.com [jk-sci.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. scribd.com [scribd.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Digital Melting point apparatus Calibration SOP [webofpharma.com]
- 8. mrclab.co.il [mrclab.co.il]
- 9. chem.libretexts.org [chem.libretexts.org]
Investigating the reversibility of the benzoin condensation reaction
The benzoin (B196080) condensation, a classic carbon-carbon bond-forming reaction, has been a cornerstone of organic synthesis for nearly two centuries. While its ability to efficiently create α-hydroxy ketones is well-established, a deeper understanding of its reversible nature is crucial for optimizing synthetic strategies and exploring alternative pathways. This guide provides a comprehensive comparison of the forward and reverse benzoin condensation reactions, supported by experimental data, detailed protocols, and a comparative analysis with the related Stetter reaction.
Thermodynamic Control and Reversibility
The benzoin condensation is a reversible process governed by the relative thermodynamic stability of the reactants and products.[1][2][3] This equilibrium means that the reaction can proceed in both the forward direction (condensation) to form benzoin and in the reverse direction (retro-benzoin condensation) to regenerate the starting aldehydes.[2][3] The direction of the reaction can be influenced by the specific reaction conditions.
The thermodynamic parameters for the benzoin condensation of benzaldehyde (B42025) in methanol (B129727) have been determined, providing quantitative insight into its reversibility.
Table 1: Thermodynamic Parameters for the Benzoin Condensation of Benzaldehyde in Methanol
| Parameter | Value |
| ΔG°₂₉₈ | -0.74 ± 0.04 kcal/mol |
| ΔH° | -9.9 ± 0.2 kcal/mol |
| ΔS° | -30.6 ± 0.6 eu |
Source: Data compiled from a kinetic study of the benzoin condensation.
The negative Gibbs free energy change (ΔG°) indicates that the formation of benzoin is spontaneous under standard conditions. However, the relatively small magnitude of this value suggests that the reaction is indeed a fine balance and can be reversed.
Furthermore, an equilibrium constant (K) for the reaction between benzaldehyde and benzoin in a 95% ethyl alcohol solution at approximately 79°C has been determined, providing further evidence for the reversible nature of the reaction.
The Forward Reaction: Benzoin Condensation
The forward benzoin condensation is a widely utilized reaction for the synthesis of α-hydroxy ketones. The reaction is typically catalyzed by nucleophiles such as cyanide ions or N-heterocyclic carbenes (NHCs).[2][3] Over the years, significant research has focused on optimizing catalysts and reaction conditions to achieve high yields of the desired benzoin products.
Table 2: Selected Examples of Benzoin Condensation Yields with N-Heterocyclic Carbene (NHC) Catalysts
| Aldehyde Substrate | NHC Precursor | Base | Solvent | Time (h) | Yield (%) |
| Benzaldehyde | 1,3-Dimethylimidazolium iodide | DBU | THF | 24 | 95 |
| 4-Methoxybenzaldehyde | 1,3-Dimesitylimidazolium chloride | DBU | THF | 24 | 92 |
| 2-Thiophenecarboxaldehyde | 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride | DBU | THF | 12 | 98 |
| Furfural | 1,3-Dimesitylimidazolium chloride | DBU | THF | 12 | 96 |
Source: Data compiled from various studies on NHC-catalyzed benzoin condensation.[1][4]
Experimental Protocol: Cyanide-Catalyzed Benzoin Condensation of Benzaldehyde
The following is a representative experimental protocol for the cyanide-catalyzed synthesis of benzoin from benzaldehyde.
Materials:
-
Benzaldehyde (freshly distilled)
-
Sodium cyanide (NaCN)
-
Ethanol (B145695) (95%)
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 10.0 g of freshly distilled benzaldehyde, 20 mL of 95% ethanol, and a solution of 1.0 g of sodium cyanide in 10 mL of water.
-
Heat the mixture to reflux for 30-60 minutes.
-
Allow the reaction mixture to cool to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crude benzoin crystals by vacuum filtration and wash with a small amount of cold 50% ethanol-water.
-
Recrystallize the crude product from hot ethanol to obtain pure benzoin.
-
Determine the yield and characterize the product by melting point and spectroscopic methods.[5][6]
The Reverse Reaction: Retro-Benzoin Condensation
The retro-benzoin condensation is the cleavage of an α-hydroxy ketone to form two aldehyde molecules. This reaction is synthetically useful for the preparation of aldehydes that may be difficult to synthesize by other methods.[2][3] The same catalysts used for the forward reaction, such as cyanide or NHCs, can also catalyze the reverse reaction.[2]
While extensive tables of yields for the retro-benzoin condensation are not as common in the literature as for the forward reaction, its feasibility is well-documented. The general principle involves treating the benzoin derivative with a catalyst under conditions that favor the formation of the aldehydes. This can be achieved, for example, by removing the aldehyde products as they are formed to drive the equilibrium towards the reverse reaction.
Experimental Protocol: Demonstrating the Retro-Benzoin Condensation
The following protocol outlines a general procedure to demonstrate the reversibility of the benzoin condensation.
Materials:
-
Benzoin
-
Sodium cyanide (NaCN)
-
Ethanol (95%)
-
2,4-Dinitrophenylhydrazine (B122626) solution (for derivatization)
Procedure:
-
Dissolve a sample of pure benzoin in 95% ethanol in a round-bottom flask.
-
Add a catalytic amount of sodium cyanide.
-
Heat the solution under reflux for a period of time.
-
To confirm the formation of benzaldehyde, a sample of the reaction mixture can be treated with 2,4-dinitrophenylhydrazine solution. The formation of a yellow-to-red precipitate of benzaldehyde 2,4-dinitrophenylhydrazone indicates the presence of the aldehyde.
-
The benzaldehyde can be isolated by techniques such as extraction followed by distillation.
Visualizing the Reaction Pathways and Workflows
To better understand the mechanistic and practical aspects of the benzoin condensation and its reversibility, the following diagrams have been generated using Graphviz.
References
A Comparative Guide to the Synthesis of Symmetrical and Unsymmetrical Benzoin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetic methodologies for symmetrical and unsymmetrical benzoin (B196080) derivatives, crucial α-hydroxy ketone scaffolds in medicinal chemistry and natural product synthesis. We will delve into classical and modern synthetic routes, presenting supporting experimental data, detailed protocols, and visual workflows to aid in methodological selection.
Introduction to Benzoin Derivatives
Benzoin derivatives, characterized by an α-hydroxy ketone functional group, are pivotal structural motifs in a myriad of biologically active compounds and serve as versatile intermediates in organic synthesis. The classic method for their preparation is the benzoin condensation, a coupling reaction between two aldehydes.[1][2] The synthesis can be broadly categorized into two types: the formation of symmetrical benzoins from a single aldehyde and the more complex synthesis of unsymmetrical (or crossed) benzoins from two different aldehydes.[3] The latter presents significant challenges in achieving high chemoselectivity, as a mixture of up to four products can be formed.[4]
This guide will compare the most common and effective methods for synthesizing both symmetrical and unsymmetrical benzoin derivatives, with a focus on reaction efficiency, substrate scope, and experimental practicality.
Synthesis of Symmetrical Benzoin Derivatives
The synthesis of symmetrical benzoins is typically a straightforward self-condensation of an aromatic aldehyde. The most established methods utilize either cyanide ions or N-heterocyclic carbenes (NHCs) as catalysts.[5][6]
Cyanide-Catalyzed Benzoin Condensation
This is the traditional method for benzoin synthesis, first reported in the 1830s.[5] The cyanide ion acts as a catalyst by undergoing nucleophilic addition to the aldehyde, which facilitates a polarity reversal (umpolung) of the carbonyl carbon, allowing it to attack a second aldehyde molecule.[1][2]
Experimental Protocol: Synthesis of Benzoin [7]
-
In a 3-L round-bottomed flask equipped with a reflux condenser, combine 625 mL of 95% ethanol (B145695), 500 mL of water, 500 g (4.7 moles) of pure benzaldehyde (B42025), and 50 g of sodium cyanide (96–98%).
-
Heat the mixture to boiling and maintain reflux for 30 minutes. Crystals of benzoin should begin to separate after approximately 20 minutes.
-
After the reflux period, cool the mixture and filter the product with suction.
-
Wash the collected crystals with a small amount of water.
-
The crude benzoin can be recrystallized from hot 95% ethanol (approximately 700 mL for 90 g of crude product) to yield pure, white crystals.
N-Heterocyclic Carbene (NHC)-Catalyzed Benzoin Condensation
NHCs, particularly those derived from thiazolium or triazolium salts, have emerged as highly effective and less toxic alternatives to cyanide for catalyzing benzoin condensation.[6][8] The mechanism is analogous to cyanide catalysis, involving the formation of a Breslow intermediate after the NHC attacks the aldehyde.[9]
Experimental Protocol: NHC-Catalyzed Synthesis of a Benzoin Derivative [10]
-
Add 1.75 g of thiamine (B1217682) hydrochloride to a 50-mL flask and dissolve it in 5.0 mL of water.
-
Add 20 mL of 95% ethanol and cool the solution in an ice bath.
-
Slowly add 3.33 mL of 3 M NaOH dropwise, ensuring the temperature remains below 20°C.
-
To the resulting yellow solution, add 10.0 mL of pure benzaldehyde.
-
Seal the flask and allow it to stand at room temperature for at least 24 hours.
-
Collect the resulting crystals by vacuum filtration and wash with a cold 2:1 mixture of water and 95% ethanol.
-
The crude product can be recrystallized from hot 95% ethanol.
Data Presentation: Symmetrical Benzoin Synthesis
| Method | Catalyst | Aldehyde | Solvent | Time | Yield (%) | Reference |
| Cyanide-catalyzed | NaCN | Benzaldehyde | 95% Ethanol/Water | 30 min | 90-92 (crude) | [7] |
| NHC-catalyzed | Thiamine HCl/NaOH | Benzaldehyde | 95% Ethanol/Water | 24+ hours | Not specified | [10][11] |
| Ultrasound-assisted | KCN | 4-Chlorobenzaldehyde | DMSO | 10 min | 72 | [12] |
| Ultrasound-assisted | KCN | 3-Nitrobenzaldehyde | DMSO | 7 min | 78 | [12] |
Synthesis of Unsymmetrical Benzoin Derivatives
The synthesis of unsymmetrical benzoins, or a cross-benzoin condensation, is inherently more complex due to the potential for self-condensation of each aldehyde, leading to a mixture of products.[4] Successful strategies often rely on exploiting differences in the electronic properties of the two aldehydes or using specialized catalysts to promote chemoselectivity.[8]
Chemoselective Cross-Benzoin Condensation
Modern approaches using N-heterocyclic carbenes have shown significant success in controlling the chemoselectivity of cross-benzoin reactions.[3] Often, one aldehyde acts as the acyl anion donor while the other functions as the acceptor. For instance, aliphatic aldehydes can be made to act as acyl anion equivalents in the presence of specific NHC catalysts, reacting selectively with aromatic aldehydes.[3]
Another strategy involves using a large excess of one of the aldehydes to favor the cross-product.[3]
Experimental Protocol: Ultrasound-Assisted Unsymmetrical Benzoin Synthesis [4]
-
To a suitable flask, add 2 mmol of the donor benzaldehyde derivative, 10 mmol of the acceptor benzaldehyde derivative, and 10 mL of dimethyl sulfoxide (B87167) (DMSO).
-
Add 1.08 g of potassium cyanide to the mixture.
-
Place the reaction under an argon atmosphere and irradiate with ultrasound for a few minutes until the reaction is complete (monitored by TLC).
-
The product often crystallizes directly from the reaction mixture.
-
Purify the product by recrystallization from ethanol.
The Stetter Reaction
While not a direct synthesis of benzoins (α-hydroxy ketones), the Stetter reaction is a closely related transformation that produces 1,4-dicarbonyl compounds.[13][14] It involves the NHC or cyanide-catalyzed conjugate addition of an aldehyde to an α,β-unsaturated compound (a Michael acceptor).[14] This reaction is relevant as it utilizes the same umpolung strategy and competes with the 1,2-addition that leads to benzoins.[14] The Stetter reaction is generally irreversible, which can be advantageous over the reversible benzoin condensation.[13]
Data Presentation: Unsymmetrical Benzoin Synthesis
| Method | Catalyst | Donor Aldehyde | Acceptor Aldehyde | Solvent | Time | Yield (%) | Reference |
| Ultrasound-assisted | KCN | 4-Methylbenzaldehyde | Benzaldehyde | DMSO | 40 min | 55 | [12] |
| NHC-catalyzed | Bulky NHC | Various aromatic aldehydes | Aldehydes with ortho-substituents | Not specified | Not specified | High selectivity | [8] |
| NHC-catalyzed | Triazolium salt | Aliphatic aldehydes | Aromatic aldehydes | Not specified | Not specified | High selectivity | [3] |
Visualizing the Synthetic Pathways
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Caption: Mechanism of Benzoin Condensation.
Caption: Workflow Comparison: Symmetrical vs. Unsymmetrical.
Conclusion
The synthesis of symmetrical benzoin derivatives is a well-established process with high yields achievable through classical cyanide-catalyzed methods or modern, safer NHC-catalyzed reactions.[7][15] The choice of method may depend on factors such as reaction time, scale, and toxicity considerations.
For unsymmetrical benzoin derivatives, the primary challenge lies in controlling chemoselectivity to avoid the formation of a complex product mixture.[4] The development of advanced N-heterocyclic carbene catalysts has provided powerful tools to overcome this challenge, enabling highly selective cross-benzoin condensations.[3][8] Furthermore, techniques such as using ultrasound can significantly accelerate these reactions, offering a green and efficient alternative.[4][12] For drug development professionals and researchers, the selection of a synthetic route will depend on the specific substrates, the need for enantioselectivity, and the desired scale of the reaction. The continued development of sophisticated catalyst systems is expected to further enhance the efficiency and scope of unsymmetrical benzoin synthesis.
References
- 1. Benzoin Condensation [organic-chemistry.org]
- 2. testbook.com [testbook.com]
- 3. Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. Benzoin condensation - Wikipedia [en.wikipedia.org]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. BJOC - Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions [beilstein-journals.org]
- 9. mdpi.com [mdpi.com]
- 10. Chemistry 211 Experiment 10 [home.miracosta.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Stetter reaction - Wikipedia [en.wikipedia.org]
- 14. Stetter Reaction [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
Unveiling the Dual Potential: A Comparative Guide to the Antioxidant and Antimicrobial Activities of Benzoin Analogs
For researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of benzoin (B196080) analogs, offering a comparative analysis of their antioxidant and antimicrobial properties. Through a synthesis of experimental data, this document aims to facilitate the identification of promising candidates for further investigation in the quest for novel therapeutic agents.
Benzoin and its derivatives have long been recognized for their diverse biological activities. This guide delves into the dual capacity of these compounds as both antioxidants and antimicrobial agents, presenting a structured comparison of their efficacy. The following sections detail the experimental protocols for key assays, summarize quantitative data in comparative tables, and visualize experimental workflows to provide a clear and objective overview of the current research landscape.
Comparative Antioxidant Activity of Benzoin Analogs
The antioxidant potential of benzoin analogs is primarily attributed to their ability to scavenge free radicals, a key factor in mitigating oxidative stress implicated in numerous pathological conditions. The efficacy of these compounds is commonly evaluated using various in vitro assays, with the half-maximal inhibitory concentration (IC50) serving as a key metric for comparison—lower IC50 values denote greater antioxidant potency.
A study on different types of benzoin resin highlighted significant variations in their antioxidant capacities. The essential oil from the red benzoin resin demonstrated the most potent antioxidant activity, with a remarkably low IC50 value of 0.008 µg/mL in the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[1] In contrast, the gray and white resin types exhibited significantly higher IC50 values of 42.90 µg/mL and 27.32 µg/mL, respectively.[1][2] This potent antioxidant activity is largely attributed to the presence of phenolic compounds which can donate a hydrogen atom to stabilize free radicals.[1]
Further research into synthesized hydroxy benzoin and benzil (B1666583) analogs has expanded our understanding of their structure-activity relationships.[3][4][5] These studies employ a battery of antioxidant assays, including DPPH, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), FRAP (Ferric Reducing Antioxidant Power), and CUPRAC (Cupric Reducing Antioxidant Capacity), to provide a comprehensive assessment of their antioxidant potential.[3][4]
| Benzoin Analog/Derivative | DPPH IC50 (µg/mL) | Reference |
| Red Benzoin Resin Essential Oil | 0.008 | [1] |
| White Benzoin Resin Essential Oil | 27.32 | [1][2] |
| Gray Benzoin Resin Essential Oil | 42.90 | [1][2] |
Table 1: Comparative DPPH Radical Scavenging Activity of Benzoin Resin Essential Oils. This table summarizes the IC50 values of essential oils extracted from different types of benzoin resin, highlighting the superior antioxidant potential of the red variety.
Comparative Antimicrobial Activity of Benzoin Analogs
In addition to their antioxidant properties, benzoin analogs have demonstrated promising activity against a range of pathogenic microorganisms. The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Essential oils extracted from benzoin resin have been tested against both Gram-positive and Gram-negative bacteria. For instance, the essential oil of the gray type resin was found to be effective against Escherichia coli (inhibition zone of 14 mm) and Staphylococcus aureus (inhibition zone of 11 mm).[1][2] The proposed mechanism of action involves disruption of the bacterial cell wall, leading to increased permeability and eventual cell death.[1]
Studies on synthesized Schiff bases derived from benzoin have also revealed significant antimicrobial activities.[6][7] The MIC values of these compounds are determined against a panel of bacteria and fungi using serial dilution techniques.[6] For example, some synthesized benzoin derivatives showed good-to-moderate antibacterial activity against Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus, and Bacillus subtilis at various concentrations.[8] The structure-activity relationship is a key focus of these studies, aiming to identify the chemical modifications that enhance antimicrobial potency.[9][10][11][12]
| Benzoin Derivative | Target Microorganism | MIC (µg/mL) | Reference |
| Synthesized Benzothiazine Derivatives | [13] | ||
| Compound 33 | Bacillus subtilis | 25-50 | [13] |
| Compound 38 | Bacillus subtilis | 25-50 | [13] |
| Compound 43 | Bacillus subtilis | 25-50 | [13] |
| Compound 58 | Bacillus subtilis | 25-50 | [13] |
| 1,5-Benzodiazepine Derivatives | [10] | ||
| Compound 1v | Cryptococcus neoformans | 2-6 | [10] |
| Compound 1w | Cryptococcus neoformans | 2-6 | [10] |
Table 2: Minimum Inhibitory Concentration (MIC) of Selected Benzoin Analogs. This table presents the MIC values of various synthesized benzoin derivatives against different microbial strains, showcasing their potential as antimicrobial agents.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. Below are the standard protocols for the antioxidant and antimicrobial assays discussed.
Antioxidant Activity Assays
1. DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[14]
-
Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727).[14][15]
-
Sample Preparation: The benzoin analog is dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare a series of concentrations.[14]
-
Reaction and Measurement: A specific volume of the sample solution is mixed with a fixed volume of the DPPH solution and incubated in the dark at room temperature (e.g., for 30 minutes).[14][15] The absorbance is then measured at approximately 517 nm.[14][15]
-
IC50 Determination: The percentage of inhibition is plotted against the sample concentration to determine the IC50 value.[14]
2. ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), which has a characteristic blue-green color.[14][16]
-
ABTS•+ Generation: The ABTS radical cation is generated by reacting an ABTS solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) in the dark at room temperature for 12-16 hours.[14]
-
Reaction and Measurement: The ABTS•+ solution is diluted to a specific absorbance at 734 nm. A specific volume of the sample solution is then added, and the decrease in absorbance is measured after a set incubation time (e.g., 6 minutes).[15][17]
-
Data Analysis: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[15]
Antimicrobial Activity Assay
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution Method
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.[6][18]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: A two-fold serial dilution of the benzoin analog is prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[6]
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[6]
Visualizing the Workflow
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for antioxidant and antimicrobial screening.
Caption: Workflow for the screening of antioxidant activity of benzoin analogs.
Caption: Workflow for the screening of antimicrobial activity of benzoin analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of hydroxy benzoin/benzil analogs and investigation of their antioxidant, antimicrobial, enzyme inhibition, and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. Synthesis of hydroxy benzoin/benzil analogs and investigation of their antioxidant, antimicrobial, enzyme inhibition, and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative structure-antimicrobial activity relationship in 5 beta-cholanyl-24-benzylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1,5-Benzodiazepine derivatives as potential antimicrobial agents: design, synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Computational studies of the benzoin condensation reaction mechanism
A Comparative Guide to Computational Studies of the Benzoin (B196080) Condensation Reaction Mechanism
The benzoin condensation, a classic carbon-carbon bond-forming reaction, has been a subject of extensive mechanistic investigation for over a century. The advent of computational chemistry, particularly Density Functional Theory (DFT), has provided unprecedented insight into the intricate pathways of this reaction. This guide compares the computationally elucidated mechanisms of the two primary catalytic systems: traditional cyanide catalysis and the more modern N-heterocyclic carbene (NHC) organocatalysis.
Overview of Catalytic Systems
The benzoin condensation traditionally utilizes cyanide ions as a catalyst. In 1903, Lapworth first proposed a mechanism for this transformation.[1][2] This reaction involves the "umpolung" or reversal of polarity of an aldehyde's carbonyl carbon, turning it from an electrophile into a nucleophile.[1][3] More recently, N-heterocyclic carbenes (NHCs) have emerged as highly efficient and versatile catalysts for the benzoin condensation, significantly expanding its scope.[3][4] The mechanism for NHC catalysis was famously proposed by Breslow in the 1950s and revolves around the formation of a key "Breslow intermediate".[3][5][6]
Computational studies have been instrumental in mapping the potential energy surfaces, identifying key intermediates and transition states, and quantifying the energy barriers for both catalytic cycles. These studies provide a detailed, quantitative comparison of the two pathways.
Cyanide-Catalyzed Benzoin Condensation: The Lapworth Mechanism
Computational studies, primarily using DFT methods like B3LYP, have investigated the Lapworth mechanism in detail, particularly in the absence of protic solvents.[7][8][9] These studies have confirmed that the reaction can proceed in aprotic solvents like DMSO, with benzaldehyde (B42025) itself potentially assisting in crucial proton transfer steps.[7][8]
The mechanism proceeds through the formation of a cyanohydrin intermediate, which is considered a critical metastable state.[1][2] A key finding from DFT studies is the identification of the rate-determining step. In a proposed pathway in an aprotic solvent, the reaction between a cyanide/benzaldehyde complex and a second benzaldehyde molecule to form an α-hydroxy ether has the highest activation free energy barrier.[7][8]
Data Presentation: Calculated Energy Barriers
The following table summarizes the Gibbs free energy of activation (ΔG‡) for key steps in the cyanide-catalyzed benzoin condensation of benzaldehyde, as determined by DFT calculations.
| Step | Catalyst/Solvent System | Computational Method | ΔG‡ (kcal/mol) | Rate-Determining Step | Reference |
| Cyanide attack on Benzaldehyde | Cyanide / Gas Phase | DFT | — | No | [1][2] |
| Formation of Lapworth's Cyanohydrin Intermediate | Cyanide / Gas Phase | DFT | — | Yes | [1] |
| Reaction of Cyanide/Benzaldehyde complex with second Benzaldehyde | Cyanide / Aprotic (DMSO-like) | B3LYP/6-31+G(d,p) | 26.9 | Yes | [7][8] |
| Formation of Cyanohydrin from α-hydroxy ether | Cyanide / Aprotic (DMSO-like) | B3LYP/6-31+G(d,p) | 20.0 | Partially | [7][8] |
| Elimination of Cyanide from final adduct | Cyanide / Gas Phase | DFT | 7.60 | No | [2] |
Note: Direct comparison of absolute energy values between different computational studies should be done with caution due to variations in models and methods.
Mechanistic Pathway
The following diagram illustrates the computationally investigated Lapworth mechanism for the cyanide-catalyzed benzoin condensation.
N-Heterocyclic Carbene (NHC)-Catalyzed Benzoin Condensation: The Breslow Mechanism
The NHC-catalyzed benzoin condensation has been a major focus of computational studies. The generally accepted mechanism, first proposed by Breslow, involves the nucleophilic attack of the NHC on an aldehyde to form a zwitterionic adduct, which then rearranges to the crucial Breslow intermediate.[3][10] This intermediate possesses the "umpolung" reactivity, enabling it to attack a second aldehyde molecule.
Computational studies have explored various aspects of this mechanism, including the formation of the Breslow intermediate under aprotic conditions, where different pathways like bimolecular mechanisms or assistance from other species are proposed.[11] DFT calculations have been used to compare different NHC catalysts (e.g., derived from imidazolium (B1220033), triazolium, or thiazolium salts) and to pinpoint the rate-determining step.[3][12]
Interestingly, some combined experimental (EPR-spectroscopic) and computational studies suggest that the mechanism may be more complex than the simple Breslow cycle. Evidence points towards a possible radical pair intermediate derived from the Breslow intermediate via a single-electron transfer (SET) process, highlighting a potential alternative pathway to benzoin formation.[5][6][13]
Data Presentation: Calculated Energy Barriers
The table below presents a comparison of calculated activation free energies (ΔG‡) for key steps in the NHC-catalyzed benzoin condensation.
| Step | Catalyst System | Computational Method | ΔG‡ (kcal/mol) | Rate-Determining Step | Reference |
| Proton migration to form hemiacetal (BI formation) | Imidazolinylidene / Aprotic | DFT | 21.2 | Yes | [11] |
| Coupling of carbene and benzaldehyde | Pyrido-triazolylidene | B3LYP/6-311+G(2d,p) | 24.06 | Partially | [12] |
| t-BuOH assisted H-transfer to form Breslow intermediate (BI) | Pyrido-triazolylidene | B3LYP/6-311+G(2d,p) | 28.84 | Yes (Path B) | [12] |
| Intermolecular proton transfer to form enamine (BI) | Pyrido-triazolylidene | B3LYP/6-311+G(2d,p) | 30.93 | Yes (Path A) | [12] |
| Coupling of Breslow Intermediate with second Benzaldehyde | Pyrido-triazolylidene | B3LYP/6-311+G(2d,p) | 26.95 | Partially | [12] |
Mechanistic Pathway
The diagram below illustrates the Breslow mechanism for the NHC-catalyzed benzoin condensation.
Experimental Protocols
The computational studies are often benchmarked against or inspired by experimental findings. The protocols for running these reactions vary depending on the catalyst system.
General Protocol for NHC-Catalyzed Benzoin Condensation
A representative experimental procedure involves the use of an NHC precursor, typically an azolium salt (e.g., imidazolium or triazolium), which is deprotonated in situ by a base to generate the active carbene catalyst.
-
Catalyst Precursor: Imidazolium or Triazolium salt (e.g., 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride).
-
Base: A non-nucleophilic base such as potassium tert-butoxide (KOtBu) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[14][15]
-
Solvent: Aprotic solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), or sometimes solvent-free or aqueous conditions are used.[14][15]
-
Procedure: To a solution of the aldehyde and the NHC precursor in an appropriate solvent, the base is added under an inert atmosphere (e.g., Nitrogen or Argon). The reaction mixture is stirred at room temperature or with gentle heating until completion, monitored by techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. The product is then isolated and purified using standard techniques like column chromatography.[14]
Comparative Analysis and Conclusion
Computational studies provide a powerful lens for comparing the cyanide and NHC-catalyzed benzoin condensation mechanisms.
-
Catalyst Role: In both mechanisms, the catalyst's primary role is to facilitate the "umpolung" of the aldehyde. Cyanide achieves this through the formation of a cyanohydrin, while NHCs generate the nucleophilic Breslow intermediate.
-
Rate-Determining Step: DFT calculations consistently show that for both pathways, the rate-determining step involves a high-energy transition state. For the cyanide-catalyzed reaction, this is often the C-C bond formation step or the formation of the key cyanohydrin intermediate.[1][7][8] For the NHC-catalyzed reaction, the proton transfer to form the Breslow intermediate is frequently identified as the highest barrier.[11][12]
-
Energy Barriers: While direct comparison is complex, the activation barriers calculated for NHC-catalyzed pathways are often in a similar range to those calculated for the cyanide-catalyzed reaction (typically 20-30 kcal/mol), which aligns with the experimental observation that both are effective catalysts.
-
Mechanistic Complexity: While the classical Lapworth and Breslow mechanisms provide a solid framework, computational and experimental evidence suggests greater complexity, including the potential for radical pathways in NHC catalysis, which is a significant departure from the traditional ionic mechanism.[5][6]
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanistic Pathways in Cyanide-Mediated Benzoin Condensation: A Comprehensive Electron Localisation Function (ELF) and Catastrophe Theory Analysis of the Umpolung Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mechanism of N‐Heterocyclic Carbene Organocatalysis through a Magnifying Glass - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. NHC-catalysed benzoin condensation – is it all down to the Breslow intermediate? - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. NHC-catalysed benzoin condensation – is it all down to the Breslow intermediate? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanism insight into the cyanide-catalyzed benzoin condensation: a density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. eurjchem.com [eurjchem.com]
- 15. elar.urfu.ru [elar.urfu.ru]
A Comparative Guide to Assessing the Purity of Commercial Benzoin Samples
For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount to ensuring the accuracy, reproducibility, and safety of their work. Benzoin (B196080), a widely used compound in organic synthesis and polymer chemistry, is commercially available from numerous suppliers. However, the purity of these commercial samples can vary significantly, potentially impacting experimental outcomes. This guide provides a comparative overview of analytical techniques for assessing the purity of commercial benzoin samples, complete with experimental data and detailed methodologies.
Common Impurities in Commercial Benzoin
Commercial benzoin is primarily synthesized via the benzoin condensation of benzaldehyde (B42025). Impurities can be introduced from starting materials, side reactions, and the purification process. Common impurities include:
-
Unreacted Benzaldehyde: The primary starting material for benzoin synthesis. Its presence indicates an incomplete reaction.
-
Benzoic Acid: An oxidation product of benzaldehyde, which can form during the synthesis or upon storage.[1]
-
Benzil: The oxidation product of benzoin itself.
-
Residual Solvents: Solvents such as ethanol (B145695) or methanol (B129727) are often used in the synthesis and recrystallization of benzoin and can remain in the final product if not thoroughly removed.[1]
-
Metal Ions: Trace amounts of metal ions may be present from the reaction vessels used during production.[1]
Comparative Analysis of Purity Assessment Methods
A multi-faceted approach is recommended for the comprehensive assessment of benzoin purity. The following table summarizes the results from the analysis of three hypothetical commercial benzoin samples (Supplier A, Supplier B, and Supplier C) using various analytical techniques.
| Analytical Technique | Parameter | Supplier A | Supplier B | Supplier C |
| Melting Point (°C) | Melting Range | 135-137 | 132-136 | 130-134 |
| HPLC-UV (Area %) | Benzoin Purity | 99.5% | 98.2% | 96.5% |
| Benzaldehyde | 0.2% | 0.8% | 1.5% | |
| Benzoic Acid | 0.1% | 0.5% | 1.2% | |
| Benzil | 0.2% | 0.5% | 0.8% | |
| GC-MS | Residual Solvents | Ethanol (0.05%) | Ethanol (0.15%) | Methanol (0.3%) |
| ¹H NMR (mol %) | Benzoin Purity | >99% | ~98% | ~96% |
| Other Impurities | Not Detected | Minor signals consistent with benzaldehyde | Signals consistent with benzaldehyde and benzoic acid |
Experimental Workflow for Purity Assessment
The following diagram illustrates a logical workflow for the comprehensive purity assessment of a commercial benzoin sample.
Caption: Workflow for assessing the purity of commercial benzoin samples.
Experimental Protocols
Melting Point Analysis
-
Objective: To determine the melting range of the benzoin sample as a preliminary indicator of purity. Pure benzoin has a sharp melting point, while impurities will broaden and depress the melting range.[2][3]
-
Apparatus: Digital melting point apparatus, capillary tubes.
-
Procedure:
-
Finely powder a small amount of the benzoin sample.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample at a rate of 10-15 °C/min until the temperature is about 15 °C below the expected melting point of benzoin (135-139 °C).[4]
-
Decrease the heating rate to 1-2 °C/min.
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This is the melting range.
-
Perform the measurement in triplicate and report the average range.
-
High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantify the purity of benzoin and identify and quantify non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Reagents: Acetonitrile (B52724) (HPLC grade), Water (HPLC grade), Benzoin reference standard.
-
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v).[5] Filter and degas the mobile phase before use.
-
Standard Preparation: Accurately weigh and dissolve the benzoin reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the commercial benzoin sample in the mobile phase to a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.[6]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector Wavelength: 244 nm.[7]
-
Column Temperature: 25 °C.
-
-
Analysis: Inject the calibration standards and the sample solution into the HPLC system.
-
Quantification: Identify the benzoin peak based on the retention time of the reference standard. Calculate the purity using the area normalization method, where the area of the benzoin peak is divided by the total area of all peaks in the chromatogram. Identify and quantify impurities by comparing their retention times to those of known impurity standards if available.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To identify and quantify volatile impurities, particularly residual solvents.
-
Instrumentation: GC-MS system with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Reagents: Dichloromethane (GC grade), Ethanol and Methanol standards.
-
Procedure:
-
Sample Preparation: Accurately weigh approximately 50 mg of the benzoin sample and dissolve it in 1 mL of dichloromethane.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 40 °C for 5 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Scan Range: m/z 35-400.
-
-
Analysis: Inject 1 µL of the sample solution into the GC-MS system.
-
Identification: Identify residual solvents and other volatile impurities by comparing their mass spectra with a spectral library (e.g., NIST) and their retention times with those of pure standards.
-
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Objective: To confirm the structure of benzoin and to identify and quantify impurities based on their unique proton signals.[8]
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Reagents: Deuterated chloroform (B151607) (CDCl₃) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), Tetramethylsilane (TMS) as an internal standard.
-
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the benzoin sample in approximately 0.7 mL of CDCl₃ (or DMSO-d₆) in an NMR tube. Add a small amount of TMS if not already present in the solvent.
-
Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard procedures.
-
Analysis:
-
Confirm the structure of benzoin by identifying its characteristic peaks.
-
Integrate the area of the benzoin peaks and compare it to the total area of all signals in the spectrum to estimate purity.
-
Identify impurity peaks by comparing their chemical shifts to known values for common impurities like benzaldehyde and benzoic acid. For example, the aldehydic proton of benzaldehyde appears around 10 ppm, a region that is typically clear of other signals.
-
-
References
- 1. What are the possible impurities in benzoin and how to remove them? - Blog [sinoshiny.com]
- 2. geneseo.edu [geneseo.edu]
- 3. cameo.mfa.org [cameo.mfa.org]
- 4. Benzoin (organic compound) - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- 8. veeprho.com [veeprho.com]
Visualizing the Invisible: A Comparative Guide to Benzoin and Other Spray Reagents for TLC
In the realm of analytical chemistry, particularly within pharmaceutical and organic compound research, Thin-Layer Chromatography (TLC) remains an indispensable technique for its simplicity, speed, and versatility in separating mixtures. However, the visualization of separated, often colorless, compounds on a TLC plate is a critical step that dictates the success of the analysis. While a plethora of spray reagents are available, this guide provides an in-depth comparison of benzoin (B196080) as a visualization agent against other commonly used alternatives, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate reagent for their specific needs.
Benzoin as a Spray Reagent: An Overview
Benzoin, a readily available and relatively non-toxic organic compound, serves as an effective spray reagent for the visualization of a variety of organic compounds on TLC plates. Its application is particularly noted for the detection of sugars, amino acids, and dicarboxylic acids, producing a spectrum of colors that can aid in the identification of individual compounds or classes of compounds. The visualization with benzoin typically requires heating the TLC plate after spraying, leading to the formation of colored spots.
Performance Comparison of TLC Spray Reagents
The choice of a spray reagent is contingent on several factors including the nature of the analyte, the desired sensitivity, and the required specificity. Below is a comparative summary of benzoin and other popular spray reagents.
| Reagent | Target Compounds | Typical Colors Observed | Limit of Detection (LOD) | Heating Required |
| Benzoin | Sugars, Amino Acids, Dicarboxylic Acids, Vitamin C | Various (e.g., Sugars: Red, Pink; Amino Acids: Yellow, Green, Brown) | ~0.05 µg for Vitamin C | Yes (typically 70-80°C) |
| Vanillin-Sulfuric Acid | Steroids, Terpenoids, Phenols, Higher Alcohols | Various (e.g., Blue, Violet, Red, Brown) | General purpose, good sensitivity | Yes (typically 110-120°C) |
| Ninhydrin (B49086) | Primary and Secondary Amines, Amino Acids | Purple/Violet (Ruhemann's purple), Yellow/Orange for secondary amines | 0.01 - 1.0 µg for amino acids | Yes (typically 110-120°C) |
| Potassium Permanganate (B83412) | Oxidizable compounds (e.g., Alkenes, Alkynes, Alcohols) | Yellow to brown spots on a purple background | General purpose, good sensitivity | Gentle heating may be required |
| p-Anisaldehyde | Nucleophilic compounds (e.g., Phenols, Sugars, Steroids) | Various (e.g., Violet, Blue, Red, Green) | 50 - 100 ng for some compounds | Yes (typically 105-110°C) |
| Iodine Vapor | Unsaturated and Aromatic Compounds | Brown spots on a yellow/light brown background | General purpose, moderate sensitivity | No |
Experimental Protocols
Detailed methodologies for the preparation and application of these spray reagents are crucial for reproducible results.
Benzoin Spray Reagent
-
Preparation: A 1% solution of benzoin in a suitable organic solvent such as ethanol (B145695) or methanol (B129727) is typically used.
-
Application:
-
After developing and thoroughly drying the TLC plate, spray it evenly with the benzoin solution in a fume hood.
-
Heat the plate in an oven at approximately 70-80°C for 5-10 minutes, or until colored spots appear.[1]
-
Visualize the spots under visible light.
-
Vanillin-Sulfuric Acid Spray Reagent
-
Preparation: Dissolve 1 g of vanillin (B372448) in 100 mL of ethanol, and then carefully add 5 mL of concentrated sulfuric acid. The solution should be prepared fresh.[2]
-
Application:
-
Spray the dried TLC plate with the reagent.
-
Heat the plate at 110-120°C for 5-10 minutes until colored spots are visible.[3]
-
Observe the colors under visible light.
-
Ninhydrin Spray Reagent
-
Preparation: Dissolve 0.2 g of ninhydrin in 100 mL of ethanol or butanol.[3]
-
Application:
Potassium Permanganate Stain
-
Preparation: Dissolve 1.5 g of potassium permanganate and 10 g of potassium carbonate in 200 mL of water, then add 1.25 mL of 10% sodium hydroxide (B78521) solution.[5]
-
Application:
-
Dip the dried TLC plate into the solution or spray it evenly.
-
Oxidizable compounds will appear as yellow to brown spots against a purple background, often without heating. Gentle warming can enhance the color development.
-
p-Anisaldehyde Spray Reagent
-
Preparation: A common formulation involves mixing 0.5 mL of p-anisaldehyde with 50 mL of glacial acetic acid and 1 mL of concentrated sulfuric acid.[6] This reagent should be prepared fresh.
-
Application:
Iodine Vapor Visualization
-
Preparation: Place a few crystals of solid iodine in a sealed chamber (e.g., a glass jar with a lid).
-
Application:
Visualizing the Workflow and Comparison
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Conclusion
The selection of an appropriate spray reagent is a critical decision in TLC analysis. Benzoin presents itself as a versatile and effective reagent, particularly for compound classes like sugars and amino acids, offering the advantage of producing a variety of colors that can aid in preliminary identification. However, for broader, more general screening, or for targeting specific functionalities, other reagents such as vanillin-sulfuric acid, potassium permanganate, or the highly specific ninhydrin may be more suitable. The non-destructive nature of iodine vapor also offers a distinct advantage when the sample needs to be recovered or subjected to further analysis. By understanding the principles, performance characteristics, and protocols of these different visualization agents, researchers can optimize their TLC analyses for more accurate and reliable results in their drug discovery and development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. studentsrepo.um.edu.my [studentsrepo.um.edu.my]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. benchchem.com [benchchem.com]
- 5. depts.washington.edu [depts.washington.edu]
- 6. epfl.ch [epfl.ch]
- 7. High-Performance Thin-Layer Chromatography Hyphenated with Microchemical and Biochemical Derivatizations in Bioactivity Profiling of Marine Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. faculty.fiu.edu [faculty.fiu.edu]
- 10. scribd.com [scribd.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Iodine Staining [websites.umich.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
